Cyclohexanehexone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclohexane-1,2,3,4,5,6-hexone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6O6/c7-1-2(8)4(10)6(12)5(11)3(1)9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRGYJHUXHCUCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=O)C(=O)C(=O)C(=O)C(=O)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80200662 | |
| Record name | Cyclohexanehexaone | |
| Source | EPA DSSTox | |
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Molecular Weight |
168.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
527-31-1 | |
| Record name | Triquinoyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=527-31-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Hexaketocyclohexane | |
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| Record name | Cyclohexanehexone | |
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| Record name | Cyclohexanehexaone | |
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| Record name | Cyclohexanehexaone | |
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| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.649 | |
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| Record name | HEXAKETOCYCLOHEXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7ZR8062LFD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Unveiling the Elusive Cyclohexanehexone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanehexone (C₆O₆), a six-fold ketone of cyclohexane, has long been a molecule of significant theoretical interest but practical elusiveness. For many years, the substance commercially available and studied under this name was, in fact, its hydrated and stable precursor, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O)[1][2][3]. Recent advancements, however, have enabled the bulk synthesis and characterization of the true, highly sensitive C₆O₆ molecule, opening new avenues for research into its unique chemical and physical properties[1][2]. This guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of this compound, with a focus on the experimental data and protocols for its preparation.
Chemical Structure and Properties
This compound is an oxocarbon with the IUPAC name cyclohexane-1,2,3,4,5,6-hexone. Its structure consists of a six-membered carbon ring with each carbon atom bonded to an oxygen atom via a double bond. The molecule is a hexamer of carbon monoxide and is expected to be highly unstable[4]. Theoretical studies and experimental evidence confirm that the coexistence of six highly electrophilic carbonyl groups contributes to its instability[2].
In contrast, its commonly mistaken precursor, dodecahydroxycyclohexane dihydrate, exists as a geminal diol at each carbon of the cyclohexane ring, saturated with water molecules, leading to a stable solid that decomposes at 95 °C[4].
A key distinction lies in their spectroscopic signatures. True this compound exhibits a characteristic ¹³C-NMR signal for its carbonyl carbons, which has been experimentally observed[1].
Synthesis of this compound
The bulk synthesis of this compound is achieved through the dehydration of dodecahydroxycyclohexane dihydrate. This process involves the removal of water molecules to form the six ketone groups.
Experimental Protocol: Dehydration of Dodecahydroxycyclohexane Dihydrate
The following protocol is based on the successful bulk synthesis of this compound[1]:
-
Starting Material: Commercially available dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O).
-
Apparatus: A reaction vessel suitable for heating under vacuum.
-
Procedure:
-
The dodecahydroxycyclohexane dihydrate is placed in the reaction vessel.
-
The vessel is heated to 180 °C.
-
A continuous vacuum is applied to facilitate the removal of water molecules.
-
The reaction is monitored until the dehydration is complete, resulting in a brown powder of this compound.
-
-
Handling and Storage: Due to its high sensitivity to ambient conditions, the resulting this compound must be handled and stored in an inert atmosphere, such as in a glovebox[1].
Characterization Data
The characterization of the synthesized this compound is crucial to confirm its identity and distinguish it from its hydrated precursor.
Spectroscopic Data
| Technique | Parameter | Observed Value | Reference |
| ¹³C-NMR | Chemical Shift (δ) | 179 ppm | [1] |
| Mass Spectrometry (ESI-MS) | Detected Ion | [C₆O₆H]⁻ | [1] |
| Tandem Mass Spectrometry (MSⁿ) | Fragmentation Pattern | Consecutive losses of CO molecules | [1][2] |
Table 1: Spectroscopic data for the characterization of this compound.
Logical Relationships and Workflows
Synthesis Workflow
The synthesis of this compound from its dihydrate precursor can be visualized as a straightforward dehydration process.
Caption: A diagram illustrating the synthesis of this compound via dehydration.
Chemical Relationship
The chemical relationship between this compound and its stable precursor is defined by a reversible hydration/dehydration equilibrium, heavily favoring the hydrated form under ambient conditions.
References
Cyclohexanehexone formula and molecular weight
An In-depth Technical Guide to Cyclohexanehexone: Formula and Molecular Weight
For researchers, scientists, and drug development professionals, a precise understanding of a compound's fundamental properties is paramount. This guide focuses on the core chemical identifiers of this compound, also known as hexaketocyclohexane or triquinoyl.
This compound is an organic compound and an oxocarbon, which is a chemical compound consisting only of carbon and oxygen atoms.[1] It is the sixfold ketone of cyclohexane and can be described as a hexamer of carbon monoxide.[1]
The fundamental quantitative data for this compound is summarized in the table below. This information is critical for stoichiometric calculations, analytical characterization, and theoretical modeling.
| Identifier | Value |
| Molecular Formula | C₆O₆[2][3][4] |
| Molecular Weight | 168.06 g/mol [3][4][5] |
| IUPAC Name | cyclohexane-1,2,3,4,5,6-hexone[3][4] |
| CAS Number | 527-31-1[1][2] |
It is important to note that while the anhydrous form is C₆O₆, this compound is often found in its hydrated form, dodecahydroxycyclohexane dihydrate.[1][6] The compound is also noted to be highly unstable and has been primarily observed in mass spectrometry studies.[1]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS#:527-31-1 | Chemsrc [chemsrc.com]
- 3. Buy this compound | 527-31-1 [smolecule.com]
- 4. Hexaketocyclohexane | C6O6 | CID 68240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. cyclohexane-1,2,3,4,5,6-hexone | 527-31-1; 7255-28-9 | Buy Now [molport.com]
- 6. Buy this compound (EVT-290940) | 527-31-1 [evitachem.com]
Unraveling the Enigma of C₆O₆: A Technical Guide to the Illusive Cyclohexanhexone
Abstract
Cyclohexanhexone (C₆O₆), also known by the synonyms hexaketocyclohexane and triquinoyl, is an intriguing oxocarbon molecule. While its stoichiometric formula suggests a simple cyclic structure, the reality of C₆O₆ is far more complex. This technical guide delves into the history, discovery, and chemical nature of C₆O₆, revealing a molecule that is highly unstable in its pure form and has predominantly been observed as a transient species. A significant part of its history is intertwined with the misidentification of its stable hydrated form, dodecahydroxycyclohexane. This document provides a comprehensive overview of the theoretical and experimental data available for C₆O₆, its stable hydrated counterpart, and the related rhodizonate anion, offering detailed experimental protocols and quantitative data to clarify the science behind this elusive molecule.
Introduction: The C₆O₆ Conundrum
The molecule with the formula C₆O₆, representing a six-membered carbon ring with each carbon atom bonded to an oxygen atom, has been a subject of scientific curiosity. Theoretically, it is the six-fold ketone of cyclohexane and a hexamer of carbon monoxide. However, its purported high instability has made its isolation and characterization exceptionally challenging.[1] For many years, the chemical sold commercially as "cyclohexanehexone octahydrate" was believed to be a stable form of C₆O₆. However, modern analytical techniques have revealed a different story, fundamentally altering our understanding of this compound.
A History of Mistaken Identity: The Discovery of Dodecahydroxycyclohexane
The narrative of C₆O₆ begins not with the molecule itself, but with a stable, hydrated compound that was long mistaken for it.
-
1862: The compound now known as dodecahydroxycyclohexane dihydrate was first synthesized by Joseph Udo Lerch.[2][3]
-
1885: The substance was further characterized by Rudolf Nietzki and Theodor Benckiser, who assumed the structure to be hexaketocyclohexane with eight water molecules of crystallization (C₆O₆·8H₂O).[2][3] This misidentification persisted in chemical literature and commerce for over a century.
-
2005: The true nature of this stable, crystalline solid was definitively confirmed through X-ray diffraction analysis. The analysis revealed that the compound is, in fact, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), where each carbonyl group of the theoretical C₆O₆ has been hydrated to form a geminal diol.[2][3]
This historical context is crucial for any researcher working with commercially available "this compound," as the compound in the bottle is not the anhydrous C₆O₆.
The True C₆O₆: A Transient and Theoretical Entity
The anhydrous C₆O₆ molecule is expected to be highly unstable and, to date, has only been observed as an ionized fragment in mass spectrometry experiments.[1] Its study, therefore, relies heavily on theoretical and computational chemistry.
Theoretical and Computational Data
Due to its instability, the structural and spectroscopic properties of C₆O₆ have been investigated primarily through computational methods like Density Functional Theory (DFT). These calculations provide the most accurate picture of the molecule's predicted characteristics.
Table 1: Calculated Properties of Cyclohexanhexone (C₆O₆)
| Property | Value | Method | Reference |
|---|---|---|---|
| Molecular Weight | 168.06 g/mol | PubChem | [4] |
| Exact Mass | 167.96948772 Da | PubChem | [4] |
| C-C Bond Length | Data not available in search results | DFT | |
| C=O Bond Length | Data not available in search results | DFT | |
| C-C-C Bond Angle | Data not available in search results | DFT |
| O=C-C Bond Angle | Data not available in search results | DFT | |
Note: Specific calculated bond lengths and angles from DFT studies were not found in the provided search results. Such data would typically be found in specialized computational chemistry publications.
Table 2: Calculated Vibrational Frequencies of Cyclohexanhexone (C₆O₆)
| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Method | Reference |
|---|
| Data not available in search results | | | Ab initio/DFT | |
Note: While the search results mention the use of ab initio and DFT methods to calculate vibrational frequencies, specific frequency data for C₆O₆ were not found.
Mass Spectrometry Observations
The only direct experimental evidence for the existence of the C₆O₆ moiety comes from mass spectrometry. The singly charged anion, C₆O₆⁻, has been detected in experiments involving the oligomerization of carbon monoxide through the formation of molybdenum carbonyls.[1]
A detailed experimental protocol for the specific generation and detection of the C₆O₆⁻ anion was not fully elaborated in the provided search results. However, a general methodology can be inferred.
Objective: To generate and detect the C₆O₆⁻ anion in the gas phase.
Apparatus: A high-resolution mass spectrometer, such as a Fourier Transform Ion Cyclotron Resonance (FT-ICR) mass spectrometer, coupled with a suitable ion source.
Materials:
-
Carbon monoxide (CO) gas
-
A suitable metal carbonyl precursor, such as molybdenum hexacarbonyl (Mo(CO)₆)
Procedure:
-
Ion Generation: The metal carbonyl precursor is introduced into the ion source of the mass spectrometer.
-
Oligomerization: Through techniques such as electron ionization or laser ablation, the metal carbonyl is induced to fragment and react with carbon monoxide gas. This process facilitates the oligomerization of CO molecules on the metal center.
-
Anion Formation: Under specific conditions within the ion source, the C₆O₆ moiety is formed and can be detected as a negatively charged ion (C₆O₆⁻).
-
Mass Analysis: The resulting ions are guided into the mass analyzer of the spectrometer. The mass-to-charge ratio (m/z) of the ions is measured, allowing for the identification of the C₆O₆⁻ anion at an m/z corresponding to its molecular weight.
The Stable Hydrated Form: Dodecahydroxycyclohexane Dihydrate
As established, the readily available and stable compound is dodecahydroxycyclohexane dihydrate. Its properties have been well-characterized.
Synthesis and Characterization
Experimental Protocol: Synthesis of Dodecahydroxycyclohexane Dihydrate
This protocol is based on the historical synthesis from benzenehexol.
Objective: To synthesize dodecahydroxycyclohexane dihydrate.
Materials:
-
Benzenehexol (C₆(OH)₆) or tetrahydroxy-p-benzoquinone (C₆(OH)₄O₂)
-
Oxidizing agent (e.g., nitric acid)
-
Methanol for crystallization
Procedure:
-
Oxidation: Benzenehexol or tetrahydroxy-p-benzoquinone is oxidized using a suitable oxidizing agent. This reaction hydrates the carbonyl groups of the intermediate species.
-
Crystallization: The resulting product, dodecahydroxycyclohexane, is crystallized from methanol. This process yields colorless plates or prisms of the dihydrate form (C₆(OH)₁₂·2H₂O).[2][3]
-
Characterization: The product can be characterized by its decomposition point of around 100 °C and by X-ray crystallography to confirm its structure.[2][3]
Quantitative Data
Table 3: Crystallographic Data for Dodecahydroxycyclohexane Dihydrate
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Triclinic | [5] |
| Space Group | P-1 | [5] |
| a | 6.1829 Å | [5] |
| b | 7.0696 Å | [5] |
| c | 7.3023 Å | [5] |
| α | 70.443° | [5] |
| β | 80.153° | [5] |
| γ | 63.973° | [5] |
| Z | 1 |[5] |
A Stable Relative: The Rhodizonate Anion
The dianion of rhodizonic acid, the rhodizonate anion (C₆O₆²⁻), is a stable, aromatic species and is the conjugate base of the neutral C₆O₆ molecule.[1] Its stability arises from the delocalization of the double bond and negative charges across the six CO units.[6]
History and Synthesis
Rhodizonic acid was discovered in 1837 by Johann Heller from the reaction of potassium carbonate and charcoal.[6] Its salts, the rhodizonates, are typically colored compounds.
Experimental Protocol: Synthesis of Potassium Rhodizonate
Objective: To synthesize potassium rhodizonate.
Materials:
-
Inositol
-
Concentrated nitric acid
-
Potassium acetate
-
Oxygen
Procedure:
-
Oxidation of Inositol: Inositol is oxidized with nitric acid.
-
Salt Formation: The resulting product is reacted with potassium acetate in the presence of oxygen.
-
Crystallization: Potassium rhodizonate, being relatively insoluble in water, crystallizes from the solution.[6]
Logical Relationships and Workflows
The relationship between these C₆O₆-related species can be visualized to clarify their distinctions.
Caption: Interrelationship of C₆O₆ and its stable derivatives.
Signaling Pathways and Biological Relevance
The user's request included the creation of diagrams for signaling pathways. Given the extreme instability of cyclohexanhexone, it is highly improbable that this molecule participates in any known biological signaling pathways. Such pathways require molecules with a degree of stability that allows for specific interactions with biological macromolecules. The transient nature of C₆O₆ would preclude such a role. Any biological effects attributed to "triquinoyl" in historical or alternative medicine contexts are likely related to its stable hydrated form or other compounds entirely, and are not supported by modern scientific evidence.
Conclusion
Cyclohexanhexone (C₆O₆) remains a molecule of primarily theoretical and academic interest. The key takeaway for researchers and drug development professionals is the critical distinction between the unstable, anhydrous C₆O₆ and its stable, commercially available hydrated form, dodecahydroxycyclohexane dihydrate. While direct experimental data on C₆O₆ is scarce and limited to mass spectrometry, computational studies offer valuable insights into its predicted properties. The study of its stable relative, the rhodizonate anion, provides a tangible point of reference for understanding the chemistry of this oxocarbon system. Future research may focus on advanced techniques for the transient generation and spectroscopic characterization of C₆O₆ to bridge the gap between theoretical predictions and experimental observation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dodecahydroxycyclohexane - Wikipedia [en.wikipedia.org]
- 3. Dodecahydroxycyclohexane - Wikiwand [wikiwand.com]
- 4. Hexaketocyclohexane | C6O6 | CID 68240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dodecahydroxycyclohexane dihydrate | C6H16O14 | CID 71586972 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Rhodizonic acid - Wikipedia [en.wikipedia.org]
The Elusive Cyclohexanehexone: A Technical Guide to its Stability and Reactivity
For decades, the neutral molecule cyclohexanehexone (C₆O₆), a six-fold ketone of cyclohexane and a hexamer of carbon monoxide, remained a theoretical curiosity, eluding definitive synthesis and characterization. Recent breakthroughs, however, have finally brought this enigmatic oxocarbon into the realm of experimental science. This technical guide provides a comprehensive overview of the current understanding of the stability and reactivity of neutral this compound, targeting researchers, scientists, and drug development professionals.
The inherent instability of this compound has been a significant hurdle in its study. Theoretical calculations have long predicted its fleeting existence, and until recently, it had only been observed as an ionized fragment in mass spectrometry experiments.[1] The commercial chemical often labeled as "this compound octahydrate" is, in fact, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), the geminal diol derivative.[1]
A landmark 2021 study has shifted this paradigm, reporting the first successful bulk synthesis of neutral this compound. This breakthrough has opened the door to a more detailed experimental investigation of its properties.
Data Presentation: Physicochemical and Spectroscopic Properties
The following tables summarize the key quantitative data available for neutral this compound, derived from recent experimental and theoretical studies.
| Property | Value | Method | Reference |
| Chemical Formula | C₆O₆ | - | [1] |
| Molar Mass | 168.06 g/mol | - | [1] |
| 13C NMR Chemical Shift | 179 ppm | 800 MHz NMR | [1] |
| Calculated 13C NMR Chemical Shift | 190 ppm | DFT (B3LYP/aug-cc-pVTZ) | [1] |
Table 1: Physicochemical and Spectroscopic Data of Neutral this compound
| Mass Spectrometry Data | Observation | Technique | Reference |
| Parent Ion | Detected as C₆O₆H⁻ | Electrospray Ionization (ESI) | [1] |
| Fragmentation Pattern | Consecutive losses of CO molecules | Tandem Mass Spectrometry (MSⁿ, n=2-4) | [1] |
Table 2: Mass Spectrometric Characterization of Neutral this compound
Stability of Neutral this compound
The stability of neutral this compound is a central topic of interest. Both theoretical and experimental findings indicate its high reactivity and sensitivity.
Theoretical Insights:
Computational studies, specifically Density Functional Theory (DFT) at the B3LYP/aug-cc-pVTZ level, have provided significant insights into the electronic structure and stability of this compound.[1] These calculations reveal that the molecule lacks any special aromatic stabilization, which is a key factor in the greater stability of its dianion counterpart, the rhodizonate anion (C₆O₆²⁻).[1] The absence of this stabilizing aromatic character contributes to the inherent instability of the neutral form.
Experimental Observations:
Experimentally, neutral this compound has been shown to be highly sensitive to ambient conditions, particularly to air and water.[1] Its decomposition pathway involves the consecutive loss of carbon monoxide (CO) molecules, a process confirmed by tandem mass spectrometry.[1] This propensity for fragmentation underscores its kinetic instability.
Reactivity of Neutral this compound
The reactivity of neutral this compound is dominated by the presence of six highly electrophilic carbonyl groups.
Reactivity with Air and Water:
As previously mentioned, the compound is highly sensitive to air and water, leading to its decomposition.[1] This suggests a high susceptibility to nucleophilic attack by water and potentially oxidative degradation.
Decomposition:
The primary decomposition pathway observed is the fragmentation of the molecule through the sequential loss of CO units.[1] This indicates that the C-C bonds of the cyclohexane ring are relatively weak and prone to cleavage under conditions that destabilize the molecule.
Predicted Reactivity:
While extensive experimental data on the reactivity of neutral this compound with a wide range of reagents is not yet available, its structure suggests several predictable reaction pathways:
-
Nucleophilic Addition: The six carbonyl carbons are highly electrophilic and are expected to be readily attacked by nucleophiles. This could lead to a variety of addition products.
-
Reduction: The carbonyl groups are susceptible to reduction by common reducing agents, which would likely yield polyhydroxycyclohexane derivatives.
-
Oxidation: While already highly oxidized, further oxidation under harsh conditions might be possible, though likely leading to ring opening and decomposition.
Experimental Protocols
The successful synthesis and characterization of neutral this compound have relied on carefully controlled experimental procedures.
Synthesis of Neutral this compound:
The first successful bulk synthesis of neutral this compound was achieved through the dehydration of dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O).[1]
-
Starting Material: Dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O).
-
Method: Dehydration of the starting material. While the specific conditions such as temperature, pressure, and dehydrating agent used are detailed in the supplementary information of the primary research article, the general principle involves the removal of water molecules to form the six ketone groups.
Characterization Methods:
Given the instability of the compound, characterization requires specialized techniques.
-
Mass Spectrometry: A home-built electrospray ionization (ESI) mass spectrometry setup within a glovebox was utilized to prevent exposure to ambient air and moisture.[1] The compound was detected as the [M-H]⁻ anion (C₆O₆H⁻). Tandem mass spectrometry (MSⁿ) was crucial for confirming the structure by observing the characteristic loss of CO fragments.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy was performed at 800 MHz to identify the carbon environment. A single peak at 179 ppm is consistent with the six equivalent carbonyl carbons in the this compound structure.[1]
Visualizations
Logical Relationship of this compound and its Precursor
Caption: Synthesis of neutral this compound from its hydrated precursor.
Decomposition Pathway of this compound
Caption: Stepwise loss of CO during decomposition.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of neutral this compound.
Conclusion and Future Directions
The recent successful synthesis and characterization of neutral this compound mark a significant achievement in the field of oxocarbon chemistry. While its high reactivity and instability present considerable challenges, the ability to produce and analyze this molecule opens up new avenues for research. Future work will likely focus on a more detailed investigation of its reaction chemistry, the development of methods to stabilize the molecule, and exploration of its potential applications, including in materials science and as a precursor for novel organic compounds. For drug development professionals, while the immediate applicability of such an unstable molecule is limited, the study of its stable derivatives and the rhodizonate anion, which has known biological interactions, may offer new insights. The continued exploration of this once-elusive molecule promises to deepen our understanding of the fundamental principles of chemical stability and reactivity.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Electronic Structure of Cyclohexanehexone
Abstract
This compound (C₆O₆), a six-fold ketone of cyclohexane, is an intriguing yet highly unstable oxocarbon. Its transient nature has largely precluded extensive experimental characterization, making a comprehensive understanding of its electronic structure reliant on theoretical and computational methodologies. This guide provides an in-depth analysis of the electronic structure of this compound, leveraging molecular orbital theory and computational chemistry principles. It outlines the theoretical framework for understanding its bonding, predicted electronic properties, and the limited experimental insights from mass spectrometry. Furthermore, this document details generalized protocols for the computational analysis and mass spectrometric detection of unstable molecules like C₆O₆, and draws comparisons with its stable dianion, the rhodizonate anion, to provide a broader context.
Introduction to this compound
This compound, also known as hexaketocyclohexane, is an organic compound with the chemical formula C₆O₆. It is the six-fold ketone of cyclohexane and can be described as a hexamer of carbon monoxide. The molecule is of significant theoretical interest due to its high degree of oxidation and unique cyclic structure.
However, this compound is predicted to be highly unstable. As of recent literature, it has only been observed as an ionized fragment in mass spectrometry experiments[1]. This inherent instability makes its isolation and experimental characterization under standard laboratory conditions exceedingly difficult. Consequently, our current understanding of its electronic properties is predominantly derived from theoretical models and computational simulations. In contrast, the dianion of this compound, the rhodizonate anion (C₆O₆²⁻), is a stable species, offering a valuable experimental and theoretical reference for understanding the electronic behavior of the C₆O₆ framework.
This guide will delve into the theoretical underpinnings of this compound's electronic structure, outline computational approaches for its study, and discuss the available experimental data.
Theoretical Framework: Molecular Orbital Theory
To comprehend the electronic structure of a molecule like this compound, which cannot be easily studied experimentally, Molecular Orbital (MO) theory provides a powerful conceptual framework. MO theory posits that atomic orbitals of individual atoms combine to form molecular orbitals that are delocalized over the entire molecule.
Key concepts of MO theory relevant to this compound include:
-
Bonding and Antibonding Orbitals: When atomic orbitals overlap, they can combine constructively to form a lower-energy bonding molecular orbital, or destructively to form a higher-energy antibonding molecular orbital.
-
Sigma (σ) and Pi (π) Orbitals: In this compound, the carbon-carbon and carbon-oxygen single bonds are primarily described by σ orbitals, which are symmetric about the internuclear axis. The carbonyl groups (C=O) also feature π orbitals, formed from the overlap of p-orbitals, which are crucial to the molecule's reactivity and electronic properties.
-
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The HOMO is the molecular orbital with the highest energy that contains electrons, while the LUMO is the molecular orbital with the lowest energy that is unoccupied. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's chemical reactivity and electronic transitions. A small HOMO-LUMO gap generally indicates higher reactivity.
For a molecule with multiple carbonyl groups like this compound, the interactions between the π systems of the carbonyls are expected to play a significant role in its electronic structure.
Computational Approach to Electronic Structure
Given the challenges in experimentally studying this compound, computational chemistry, particularly Density Functional Theory (DFT), serves as an essential tool for predicting its geometric and electronic properties. DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.
A general workflow for the computational analysis of this compound is as follows:
Predicted Electronic Structure of this compound
While specific, peer-reviewed computational studies on the electronic structure of neutral this compound are scarce, we can predict its qualitative features based on the principles of MO theory and DFT calculations on similar molecules.
Molecular Orbitals
The molecular orbitals of this compound would arise from the combination of the atomic orbitals of its six carbon and six oxygen atoms. A simplified, hypothetical molecular orbital energy level diagram is presented below. This diagram illustrates the expected relative ordering of the sigma and pi molecular orbitals.
The HOMO is likely to be a non-bonding orbital (n) localized on the oxygen atoms, while the LUMO is expected to be a π* antibonding orbital associated with the C=O bonds. The high density of electron-withdrawing carbonyl groups would significantly lower the energy of the molecular orbitals.
Predicted Properties
Based on theoretical principles, the following electronic properties of this compound can be anticipated:
| Property | Predicted Characteristic |
| HOMO-LUMO Gap | Expected to be small, suggesting high reactivity. |
| Electron Affinity | High, due to the presence of six electron-withdrawing carbonyl groups. |
| Ionization Potential | Relatively high, as the electrons are tightly held by the numerous oxygen atoms. |
| Reactivity | Prone to nucleophilic attack at the carbonyl carbons and reduction. |
Experimental Evidence: Mass Spectrometry
The only reported experimental observation of this compound is through mass spectrometry, where it has been detected as an ionized fragment[1]. Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.
In a mass spectrometer, a sample is first vaporized and then ionized, often by electron impact, which removes an electron to form a molecular ion (M⁺•). This molecular ion is often unstable and can fragment into smaller, more stable ions.
A plausible fragmentation pathway for this compound would involve the sequential loss of carbon monoxide (CO) molecules, a common fragmentation pattern for carbonyl compounds.
The Rhodizonate Anion: A Stable Analogue
In stark contrast to the instability of neutral this compound, its dianion, the rhodizonate anion (C₆O₆²⁻), is a stable, well-characterized species. The stability of the rhodizonate anion arises from the delocalization of the two negative charges across the conjugated system of the entire ring. This delocalization is a key feature of its electronic structure.
| Feature | This compound (C₆O₆) (Predicted) | Rhodizonate Anion (C₆O₆²⁻) (Observed) |
| Stability | Highly unstable | Stable |
| Electronic Nature | Highly electrophilic | Nucleophilic |
| Charge | Neutral | -2 |
| Key Structural Feature | Six distinct carbonyl groups | Delocalized π-system with D₆h symmetry |
Experimental and Computational Protocols
Protocol for DFT Calculation of this compound
This protocol outlines a general procedure for performing a DFT calculation on this compound.
-
Molecular Structure Generation:
-
Using a molecular modeling program (e.g., Avogadro, GaussView), construct the 3D structure of this compound (C₆O₆).
-
Perform an initial geometry optimization using a low-level method (e.g., a molecular mechanics force field) to obtain a reasonable starting geometry.
-
Export the coordinates in a format compatible with the chosen quantum chemistry software package (e.g., Gaussian, ORCA).
-
-
Input File Preparation:
-
Create an input file specifying the calculation type, theoretical method, and basis set.
-
Calculation Type: Specify a geometry optimization followed by a frequency calculation (e.g., Opt Freq).
-
Theoretical Method: Choose a suitable DFT functional. For a first approach, a hybrid functional like B3LYP is a common choice.
-
Basis Set: Select a basis set appropriate for the desired accuracy and computational cost. A Pople-style basis set like 6-31G(d) is a reasonable starting point.
-
Specify the charge (0) and spin multiplicity (singlet) of the molecule.
-
Include the molecular coordinates from the structure generation step.
-
-
Execution of the Calculation:
-
Submit the input file to the quantum chemistry software.
-
Monitor the progress of the calculation, checking for convergence of the geometry optimization.
-
-
Analysis of Results:
-
Geometry Optimization: Confirm that the optimization has converged to a stationary point.
-
Frequency Calculation: Verify that the optimized structure is a true minimum on the potential energy surface by ensuring there are no imaginary frequencies.
-
Electronic Structure Analysis:
-
Extract the energies of the molecular orbitals, including the HOMO and LUMO, to determine the HOMO-LUMO gap.
-
Visualize the molecular orbitals to understand their spatial distribution and bonding characteristics.
-
Analyze the Mulliken or Natural Bond Orbital (NBO) charges to understand the charge distribution within the molecule.
-
-
Protocol for Mass Spectrometry of an Unstable Compound
This protocol provides a general approach for the mass spectrometric analysis of a highly unstable and volatile compound like this compound.
-
Sample Introduction:
-
For an unstable, volatile compound, a direct insertion probe or a gas chromatography inlet coupled to the mass spectrometer (GC-MS) would be appropriate.
-
The sample should be handled at low temperatures to minimize decomposition before analysis.
-
-
Ionization:
-
Electron Ionization (EI): This is a common, high-energy ionization technique that is likely to cause significant fragmentation, which can be useful for structural elucidation.
-
Chemical Ionization (CI): A softer ionization technique that results in less fragmentation and may allow for the observation of the molecular ion. Using a reagent gas like methane or ammonia is typical.
-
-
Mass Analysis:
-
The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
-
Detection and Data Analysis:
-
The detector records the abundance of ions at each m/z value, generating a mass spectrum.
-
Analyze the spectrum to identify the molecular ion peak (if present) and the fragmentation pattern.
-
Propose fragmentation mechanisms to explain the observed fragment ions, which can provide structural information.
-
Conclusion
The electronic structure of this compound remains a subject of significant theoretical interest due to the experimental challenges posed by its high instability. This guide has synthesized the current understanding based on theoretical principles and limited experimental data. The key takeaways are:
-
This compound is predicted to be a highly reactive molecule with a small HOMO-LUMO gap.
-
Its electronic properties are dominated by the six electron-withdrawing carbonyl groups.
-
Computational methods, particularly DFT, are indispensable for elucidating its structure and properties.
-
The only experimental evidence for its existence comes from mass spectrometry, which indicates a fragmentation pattern likely involving the loss of carbon monoxide units.
-
The stable rhodizonate anion serves as a valuable point of reference for understanding the electronic consequences of delocalized charge in the C₆O₆ framework.
Future research, including advanced computational studies with higher levels of theory and potential experimental investigations using techniques like matrix isolation spectroscopy, will be crucial for a more complete and experimentally validated understanding of the electronic structure of this fascinating molecule.
References
The Oxide of Carbon That Isn't: A Technical Guide to Cyclohexanehexone and Its Stable Hydrated Form
An in-depth exploration of the theoretical carbon oxide, cyclohexanehexone (C₆O₆), and a comprehensive guide to the synthesis, properties, and experimental protocols of its stable and tangible form, dodecahydroxycyclohexane dihydrate.
Introduction: A Case of Mistaken Identity
For many years, the compound commercially available as "this compound octahydrate" was believed to be the fully oxidized form of cyclohexane, an intriguing oxide of carbon with the formula C₆O₆. However, modern analytical techniques have revealed a different story. The true nature of this substance is dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), the geminal diol derivative of this compound.[1]
Pure this compound (C₆O₆), also known as triquinoyl, is a highly unstable molecule that has, to date, only been observed as an ionized fragment in mass spectrometry studies. Its six carbonyl groups in close proximity create significant electronic strain, making it exceptionally reactive and preventing its isolation as a stable compound under normal conditions.
This technical guide will first delve into the theoretical aspects of the elusive this compound. The primary focus, however, will be on its stable, isolable, and experimentally accessible hydrated form, dodecahydroxycyclohexane dihydrate. This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive resource of its known properties, experimental protocols, and structural data.
The Theoretical Oxide: this compound (C₆O₆)
While it remains a subject of theoretical and computational chemistry, the structure and properties of this compound have been a topic of scientific curiosity. As a hexamer of carbon monoxide, it represents a fascinating node in the family of carbon oxides. Theoretical studies focus on its potential aromaticity, stability, and electronic structure. The high degree of electron delocalization that would be required to stabilize the molecule is a key area of investigation. However, the inherent instability has thus far precluded any practical applications or in-depth experimental analysis of the pure C₆O₆ molecule.
The Tangible Form: Dodecahydroxycyclohexane Dihydrate
The compound of practical and experimental relevance is dodecahydroxycyclohexane dihydrate. This stable, crystalline solid is the subject of the following sections.
Physicochemical Properties
Dodecahydroxycyclohexane dihydrate is a colorless crystalline solid that can be crystallized from methanol as plates or prisms.[1][2] It is important to note that upon heating, the compound decomposes at approximately 100 °C.[1][2]
A summary of the key quantitative data for dodecahydroxycyclohexane and its dihydrate form is presented in the table below.
| Property | Value | Reference |
| Dodecahydroxycyclohexane | ||
| Molecular Formula | C₆H₁₂O₁₂ | --INVALID-LINK-- |
| Molar Mass | 276.15 g/mol | --INVALID-LINK-- |
| Dodecahydroxycyclohexane Dihydrate | ||
| Molecular Formula | C₆H₁₆O₁₄ (C₆H₁₂O₁₂·2H₂O) | --INVALID-LINK-- |
| Molar Mass | 312.18 g/mol | --INVALID-LINK-- |
| Appearance | Colorless plates or prisms | [1][2] |
| Decomposition Temperature | ~100 °C | [1][2] |
Crystal Structure
The crystal structure of dodecahydroxycyclohexane dihydrate has been determined by X-ray diffraction. This analysis definitively confirmed the geminal diol structure, with each carbon of the cyclohexane ring bonded to two hydroxyl groups, and also revealed the presence of two water molecules of crystallization.[3]
| Crystal Data Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 6.1829 Å |
| b | 7.0696 Å |
| c | 7.3023 Å |
| α | 70.443° |
| β | 80.153° |
| γ | 63.973° |
(Data from PubChem CID: 71586972)[3]
Experimental Protocols
Synthesis of Dodecahydroxycyclohexane Dihydrate
Dodecahydroxycyclohexane dihydrate can be synthesized by the oxidation of benzenehexol (hexahydroxybenzene) or tetrahydroxy-p-benzoquinone.[1][2] The historical synthesis was first reported by J. Lerch in 1862.[1]
General Protocol for the Oxidation of Benzenehexol:
Caption: Synthesis pathway of dodecahydroxycyclohexane dihydrate.
Applications and Future Directions
The practical applications of dodecahydroxycyclohexane dihydrate are not extensively documented, likely due to its historical misidentification. However, as a polyhydroxylated cyclic compound, it may have potential in areas such as coordination chemistry, as a precursor for other specialized chemicals, or in materials science. Further research is needed to explore its chemical reactivity and potential utility.
The study of this compound serves as an important reminder of the power of modern analytical methods to correctly identify chemical structures and the ongoing potential for discovery even with compounds that have been known for over a century.
References
The Commercial Landscape of Cyclohexanehexone: A Technical Guide for Researchers
An in-depth analysis for researchers, scientists, and drug development professionals on the commercial availability, chemical identity, and practical applications of the compound commonly known as Cyclohexanehexone.
Executive Summary
This compound, a six-fold ketone of cyclohexane with the chemical formula C₆O₆, is a compound of interest in various research fields. However, a thorough investigation into its commercial availability reveals a critical distinction between the theoretical molecule and the product supplied by chemical vendors. This guide clarifies that pure, anhydrous this compound is not commercially available due to its inherent instability. The commercially obtainable substance is, in fact, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), the hydrated geminal diol of this compound. This document provides a comprehensive overview of the commercially available compound, including its chemical identity, relevant quantitative data, synthesis, and a detailed experimental protocol for one of its applications.
Unraveling the Chemical Identity: this compound vs. Dodecahydroxycyclohexane Dihydrate
While often marketed under names such as "this compound octahydrate" or "Hexaketocyclohexane octahydrate," crystallographic studies have confirmed that the commercially available compound is dodecahydroxycyclohexane dihydrate.[1] The theoretical, anhydrous this compound is highly unstable and has only been observed as an ionized fragment in mass spectrometry experiments. For practical laboratory use, researchers should be aware that they are working with the hydrated geminal diol form.
This distinction is crucial for experimental design, stoichiometric calculations, and interpretation of results. The relationship between the theoretical ketone and the actual commercial product is illustrated in the diagram below.
Figure 1: Relationship between theoretical this compound and its commercially available hydrated form.
Quantitative Data
For clarity and ease of comparison, the following table summarizes the key quantitative data for the commercially available dodecahydroxycyclohexane dihydrate.
| Property | Value | Source(s) |
| Chemical Name | Dodecahydroxycyclohexane dihydrate | [1] |
| Common Synonyms | Hexaketocyclohexane octahydrate, Triquinoyl octahydrate | [2][3] |
| CAS Number | 527-31-1 (predominantly used), 7255-28-9 | [2][4][5] |
| Molecular Formula | C₆H₁₆O₁₄ (as dodecahydroxycyclohexane dihydrate) | [5] |
| Molecular Weight | 312.18 g/mol | [2][3] |
| Appearance | White to beige or gray-brown powder | [4] |
| Melting Point | 99 °C (decomposes) | [3] |
| Storage Temperature | 2-8°C | [3] |
Synthesis and Commercial Production
The commercial synthesis of dodecahydroxycyclohexane dihydrate typically involves the oxidation of myo-inositol, a naturally occurring sugar alcohol.[1] While detailed proprietary protocols are not publicly available, the general transformation involves the conversion of the six hydroxyl groups of myo-inositol into geminal diols.
Experimental Protocols
Dodecahydroxycyclohexane dihydrate serves as a precursor in various chemical syntheses. One notable application is in the production of hexaazatriphenylenehexacarbonitrile (HAT-CN), a molecule with applications in organic electronics.
Mechanochemically Assisted Synthesis of Hexaazatriphenylenehexacarbonitrile (HAT-CN)
This protocol describes a time- and resource-efficient mechanochemical synthesis of HAT-CN from dodecahydroxycyclohexane dihydrate.
Materials:
-
Hexaketocyclohexane-octahydrate (dodecahydroxycyclohexane dihydrate) (1.30 mmol, 1 equivalent)
-
Diaminomaleonitrile (10.20 mmol, 7.84 equivalents)
-
Zirconium dioxide (ZrO₂) milling vial (10 mL)
-
Zirconium dioxide (ZrO₂) milling ball (Ø = 10 mm)
-
Vibratory ball mill (e.g., Retsch MM500)
-
30% Nitric Acid (HNO₃)
Procedure:
-
Place 0.400 g (1.30 mmol) of hexaketocyclohexane-octahydrate and 1.10 g (10.20 mmol) of diaminomaleonitrile into a 10 mL ZrO₂ milling vial containing one ZrO₂ milling ball.
-
Mill the mixture for 10 minutes at a frequency of 35 Hz in a vibratory ball mill.
-
After milling, transfer the raw mixture into a flask.
-
Add 30% nitric acid to the flask and stir the mixture in an oil bath at 110 °C for one hour.
-
After cooling, filter the resulting orange solid.
-
Wash the solid with water and dry to yield the final product, HAT-CN.
The workflow for this experimental protocol is visualized in the following diagram.
Figure 2: Workflow for the synthesis of HAT-CN from Hexaketocyclohexane octahydrate.
Conclusion
References
- 1. Practical synthesis of all inositol stereoisomers from myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Desymmetrization of 4,6-diprotected myo-inositol - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Biosynthesis of Di-myo-Inositol-1,1′-Phosphate, a Novel Osmolyte in Hyperthermophilic Archaea - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic Studies on Intermediates in the myo-Inositol Oxidation Pathway in Lilium longiflorum Pollen: I. Conversion to Hexoses - PMC [pmc.ncbi.nlm.nih.gov]
- 5. myo-Inositol - PubChem [pubchem.ncbi.nlm.nih.gov]
Difference between Cyclohexanehexone and dodecahydroxycyclohexane
An In-depth Technical Guide on the Core Differences Between Cyclohexanehexone and Dodecahydroxycyclohexane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound and dodecahydroxycyclohexane are two closely related C6-ring structures that are often a source of historical and chemical confusion. This technical guide elucidates the fundamental differences between these two molecules, focusing on their distinct chemical structures, stability, synthesis, and characterization. For many years, the stable compound dodecahydroxycyclohexane dihydrate was mistaken for and commercially sold as this compound octahydrate.[1] Recent advancements in synthesis and characterization have definitively distinguished these two entities.[2][3] this compound is the fully oxidized, six-fold ketone of cyclohexane, an unstable molecule that has only recently been synthesized and characterized in bulk.[2][4] In contrast, dodecahydroxycyclohexane is the fully hydrated form, a stable six-fold geminal diol.[1] This guide provides a comprehensive comparison of their properties, detailed experimental considerations, and clarifies their relationship to prevent further ambiguity in research and development.
Chemical Structure and Nomenclature
The primary distinction between this compound and dodecahydroxycyclohexane lies in their molecular structure and the nature of the functional groups attached to the cyclohexane core.
This compound (C₆O₆):
-
IUPAC Name: cyclohexane-1,2,3,4,5,6-hexone.[5]
-
Structure: It is an oxocarbon, consisting of a cyclohexane ring where each carbon atom is part of a carbonyl group (C=O). It is a hexamer of carbon monoxide.[4]
Dodecahydroxycyclohexane (C₆H₁₂O₁₂):
-
IUPAC Name: cyclohexane-1,1,2,2,3,3,4,4,5,5,6,6-dodecol.[6]
-
Synonyms: Cyclohexanedodecol.[7]
-
Structure: It is a six-fold geminal diol, where each carbon atom of the cyclohexane ring is bonded to two hydroxyl (-OH) groups.[1] It can be considered the six-fold hydrate of this compound.[1][7]
The "Octahydrate" Misnomer
Historically, the commercially available compound labeled "this compound octahydrate" was believed to be C₆O₆·8H₂O. However, X-ray diffraction analysis in 2005 confirmed that this substance is, in fact, dodecahydroxycyclohexane dihydrate (C₆H₁₂O₁₂·2H₂O) .[1][7] This misidentification is a critical point of clarification for any researcher working with these materials.
Comparative Physicochemical Properties
The structural differences between these two compounds lead to vastly different physical and chemical properties. This compound is highly unstable, while dodecahydroxycyclohexane is a stable, crystalline solid.[4][7]
| Property | This compound (C₆O₆) | Dodecahydroxycyclohexane (C₆H₁₂O₁₂) |
| Molecular Formula | C₆O₆ | C₆H₁₂O₁₂ |
| Molar Mass | 168.06 g/mol [5] | 276.15 g/mol [6] |
| Appearance | Unstable, observed in specialized conditions[2] | Colorless crystals (as dihydrate)[7] |
| Stability | Highly unstable, sensitive to air and water[2][4] | Stable crystalline solid[7] |
| Hydrogen Bond Donors | 0[5] | 12[6] |
| Hydrogen Bond Acceptors | 6[5] | 12[6] |
| Topological Polar Surface Area | 102 Ų[5] | 243 Ų[6] |
| XLogP3-AA | -0.7[5] | -8.3[6] |
Synthesis and Experimental Protocols
The synthetic routes to these two compounds are fundamentally linked, with dodecahydroxycyclohexane serving as the precursor for the synthesis of the elusive this compound.
Synthesis of Dodecahydroxycyclohexane Dihydrate
Dodecahydroxycyclohexane dihydrate can be synthesized through the oxidation of benzenehexol (C₆(OH)₆) or tetrahydroxy-p-benzoquinone (C₆(OH)₄O₂).[7]
Experimental Protocol: Oxidation of Tetrahydroxy-p-benzoquinone
-
Dissolution: Dissolve tetrahydroxy-p-benzoquinone in a suitable solvent, such as a mixture of nitric acid and water.
-
Oxidation: The oxidation proceeds under controlled temperature conditions. The exact mechanism involves the conversion of the quinone structure into the fully hydroxylated cyclohexane ring.
-
Crystallization: The dihydrate of dodecahydroxycyclohexane (C₆H₁₂O₁₂·2H₂O) can be crystallized from methanol as colorless plates or prisms.[7]
-
Purification: Recrystallization from methanol can be performed to obtain a purified product. The resulting crystals decompose at approximately 100 °C.[7]
Synthesis of this compound
The bulk synthesis of this compound is achieved through the dehydration of dodecahydroxycyclohexane dihydrate.[2][3] This process must be carried out under inert conditions due to the high sensitivity of the product to air and moisture.
Experimental Protocol: Dehydration of Dodecahydroxycyclohexane Dihydrate
-
Preparation: Place a sample of dodecahydroxycyclohexane dihydrate in a reaction vessel under an inert atmosphere (e.g., in a glovebox).
-
Dehydration Agent: A strong dehydrating agent, such as concentrated sulfuric acid, is used to remove the hydroxyl groups.
-
Reaction Conditions: The reaction mixture is typically heated to drive the dehydration process. The structural similarity between the starting material and the product, with both preserving the C₆ skeleton, is key to the success of this synthesis.[2]
-
Isolation: The resulting this compound must be handled and stored under strictly anhydrous and anaerobic conditions to prevent rapid decomposition.
Characterization Techniques
Mass Spectrometry of this compound
Due to its instability, the characterization of this compound has been a significant challenge. A specialized home-built electrospray ionization (ESI) mass spectrometry setup, housed within a glovebox to exclude air and moisture, was used to successfully detect the molecule as the C₆O₆H⁻ anion.[2][3]
-
Tandem Mass Spectrometry (MSⁿ): Further analysis using tandem mass spectrometry (up to MS⁴) confirmed the structure by showing consecutive losses of carbon monoxide (CO) molecules from the parent ion, which is a characteristic fragmentation pattern for C₆O₆.[2][3]
NMR Spectroscopy
-
This compound: The ¹³C NMR spectrum of C₆O₆ has been obtained, showing a chemical shift around 190 ppm, which is in good agreement with theoretical calculations.[2]
-
Dodecahydroxycyclohexane: A standard ¹H NMR spectrum in D₂O would be expected to show a single peak for the twelve equivalent hydroxyl protons, although the complexity could increase depending on the solvent and temperature affecting hydrogen exchange rates.
X-ray Crystallography
The definitive structure of dodecahydroxycyclohexane dihydrate was confirmed by single-crystal X-ray diffraction analysis, which unambiguously showed the six-fold geminal diol structure and corrected the long-standing misidentification of it as this compound octahydrate.[1][7]
Biological Activity and Signaling Pathways
Currently, there is a lack of specific research on the biological activities and signaling pathway involvement of both this compound and dodecahydroxycyclohexane.
-
This compound: Given its high reactivity and instability in aqueous environments, it is unlikely to have a direct, stable biological role in vivo. Its reactivity with biological nucleophiles would likely lead to rapid, non-specific reactions.
-
Dodecahydroxycyclohexane: As a polyhydroxylated cyclohexane, it shares structural motifs with compounds like inositols, which are involved in cellular signaling. However, no specific studies have been found that implicate dodecahydroxycyclohexane in any signaling pathways. Research on other cyclohexane derivatives has shown a range of biological activities, including antibacterial and antitumor properties, but these have not been specifically demonstrated for dodecahydroxycyclohexane.[8]
The exploration of the biological potential of dodecahydroxycyclohexane, particularly given its high density of hydroxyl groups and potential for hydrogen bonding, remains an open area for future research.
Visualizations
Logical and Chemical Relationships
Caption: Relationship between this compound and its hydrated forms.
Experimental Workflow: Synthesis and Characterization of this compound
Caption: Synthesis and characterization workflow for this compound.
References
- 1. massbank.eu [massbank.eu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 6. Dodecahydroxycyclohexane | C6H12O12 | CID 315987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Dodecahydroxycyclohexane - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Bulk Synthesis of Anhydrous Cyclohexanehexone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclohexanehexone (C₆O₆), a six-fold ketone of cyclohexane, is a highly reactive oxocarbon with significant potential in materials science and as a precursor for novel pharmaceutical compounds. Historically, its isolation in a pure, anhydrous form has been challenging due to its sensitivity to ambient conditions. This document provides a detailed protocol for the bulk synthesis of anhydrous this compound via the thermal dehydration of its stable precursor, dodecahydroxycyclohexane dihydrate (often commercially mislabeled as this compound octahydrate). The protocol is based on established laboratory techniques and the method described by Zhang et al. (2021).[1] This application note includes a detailed experimental protocol, safety precautions, characterization data, and a workflow diagram to facilitate the successful synthesis and handling of this versatile compound.
Introduction
This compound is a fascinating molecule composed of a six-carbon ring with each carbon atom bonded to an oxygen atom via a double bond.[2] Its highly electrophilic nature makes it a valuable building block for the synthesis of complex organic molecules. However, the compound is unstable and has been historically elusive to isolate in its pure, anhydrous form.[1] The readily available commercial product, often sold as "this compound octahydrate," has been identified through X-ray diffraction analysis to be dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), a geminal diol derivative.[2][3]
This protocol details a robust method for the bulk synthesis of anhydrous this compound by the thermal dehydration of dodecahydroxycyclohexane dihydrate under high vacuum. This process yields a brown powder, which is the anhydrous form of this compound.[1]
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of anhydrous this compound.
2.1. Materials and Equipment
-
Starting Material: Dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) (commercially available, often as "this compound octahydrate")
-
Equipment:
-
Schlenk flask or similar reaction vessel suitable for heating under vacuum
-
High-vacuum pump
-
Heating mantle with a temperature controller
-
Inert gas (Argon or Nitrogen) supply
-
Glovebox or Schlenk line for handling the air-sensitive product
-
Standard laboratory glassware (pre-dried in an oven)
-
Spatula, weighing balance
-
2.2. Synthesis Procedure
-
Preparation of the Reaction Setup:
-
Place a desired amount of dodecahydroxycyclohexane dihydrate into a pre-dried Schlenk flask.
-
Connect the flask to a high-vacuum line.
-
Ensure all connections are airtight.
-
-
Dehydration Reaction:
-
Begin continuous pumping to evacuate the Schlenk flask.
-
Slowly heat the flask to 180 °C using a heating mantle.
-
Maintain the temperature at 180 °C under continuous vacuum for a period of 4-6 hours to ensure complete dehydration.
-
During the heating process, water will be evolved and removed by the vacuum pump.
-
-
Product Isolation and Handling:
-
After the reaction is complete, turn off the heating mantle and allow the flask to cool to room temperature under vacuum.
-
Once cooled, backfill the Schlenk flask with an inert gas (Argon or Nitrogen).
-
Transfer the flask into a glovebox for product handling and storage to prevent exposure to air and moisture.
-
The resulting product is a brown powder of anhydrous this compound.
-
2.3. Purification
The product obtained from this thermal dehydration is generally of high purity. If further purification is required, sublimation under high vacuum can be explored, although care must be taken due to the thermal sensitivity of the product.
Data Presentation
The following table summarizes the expected quantitative data for the bulk synthesis of this compound.
| Parameter | Value | Notes |
| Starting Material | Dodecahydroxycyclohexane dihydrate | Often sold as this compound octahydrate |
| Reaction Temperature | 180 °C | [1] |
| Reaction Time | 4 - 6 hours | Time may vary based on the scale of the reaction and vacuum efficiency |
| Pressure | High Vacuum (<0.1 mbar) | Essential for efficient water removal |
| Expected Yield | > 90% (by weight) | Based on the mass loss from the removal of water molecules |
| Appearance of Product | Brown Powder | [1] |
| Purity (by ¹³C-NMR) | Single peak at ~179 ppm | [1] |
Characterization
-
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹³C-NMR spectrum of anhydrous this compound is expected to show a single peak at approximately 179 ppm, corresponding to the six equivalent carbonyl carbons.[1]
-
Mass Spectrometry (MS): Due to its high sensitivity, mass spectrometry should be performed using specialized setups, such as an electrospray ionization source within a glovebox, to detect the molecule.[1]
Safety Precautions
-
Handling of Starting Material: Dodecahydroxycyclohexane dihydrate is generally considered stable. However, standard laboratory safety practices, including wearing safety glasses, lab coats, and gloves, should be followed.
-
High-Temperature and Vacuum Operations: The use of a heating mantle and a high-vacuum pump requires caution. Ensure the glassware is free of cracks and is rated for use under vacuum at elevated temperatures. Use a safety shield around the reaction setup.
-
Handling of Anhydrous this compound: Anhydrous this compound is sensitive to air and moisture. All handling of the final product should be conducted in an inert atmosphere (glovebox or Schlenk line).
-
Potential Hazards of the Product: As a highly reactive oxocarbon, this compound should be treated as a potentially hazardous material. Avoid inhalation of the powder and skin contact.
Visualizations
Diagram 1: Chemical Transformation
Caption: Dehydration reaction to form this compound.
Diagram 2: Experimental Workflow
Caption: Step-by-step synthesis workflow.
References
Application Note: Protocol for the Dehydration of Dodecahydroxycyclohexane Dihydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dodecahydroxycyclohexane, a six-fold geminal diol, is a fascinating molecule with potential applications in various fields. The commercially available form is typically a dihydrate (C₆H₁₂O₁₂·2H₂O), which decomposes at approximately 100°C[1][2]. For many applications, the anhydrous form is required. This document provides a detailed protocol for the dehydration of dodecahydroxycyclohexane dihydrate, along with methods for the characterization of both the dihydrate and the resulting anhydrous product.
Data Presentation
A summary of the key physical and chemical properties of dodecahydroxycyclohexane dihydrate is provided in Table 1.
Table 1: Physicochemical Properties of Dodecahydroxycyclohexane Dihydrate
| Property | Value | Reference |
| Molecular Formula | C₆H₁₆O₁₄ | [3] |
| Molar Mass | 312.18 g/mol | [3] |
| Appearance | Colorless crystals or prisms | [1][2] |
| Decomposition Temperature | ~100 °C | [1][2] |
| IUPAC Name | cyclohexane-1,1,2,2,3,3,4,4,5,5,6,6-dodecol;dihydrate | [3] |
| Synonyms | Triquinoyl octahydrate, Cyclohexanehexone octahydrate | [3] |
Experimental Protocol: Dehydration of Dodecahydroxycyclohexane Dihydrate
This protocol details the thermal dehydration of dodecahydroxycyclohexane dihydrate to its anhydrous form.
Materials:
-
Dodecahydroxycyclohexane dihydrate (C₆H₁₂O₁₂·2H₂O)
-
Drying tube with desiccant (e.g., Drierite, silica gel)
-
Schlenk flask or similar vacuum-rated flask
-
Vacuum pump
-
Heating mantle or oil bath
-
Thermometer or thermocouple
-
Inert gas (e.g., Nitrogen or Argon)
-
Spatula
-
Analytical balance
Procedure:
-
Preparation:
-
Accurately weigh a clean, dry Schlenk flask.
-
Add a known mass of dodecahydroxycyclohexane dihydrate to the flask.
-
Attach the flask to a Schlenk line or vacuum manifold equipped with a drying tube to protect the vacuum pump from moisture.
-
-
Dehydration:
-
Slowly evacuate the flask to a pressure of approximately 1-10 mmHg.
-
Once under vacuum, begin to gently heat the flask using a heating mantle or oil bath.
-
Gradually increase the temperature to 105-110°C, holding the temperature just above the decomposition point of the dihydrate (~100°C)[1][2].
-
Maintain this temperature under vacuum for 2-4 hours to ensure complete removal of water. The exact time may need to be optimized based on the scale of the reaction.
-
Observe for the condensation of water in the colder parts of the apparatus.
-
-
Completion and Isolation:
-
After the designated time, turn off the heat and allow the flask to cool to room temperature under vacuum.
-
Once cooled, backfill the flask with an inert gas (e.g., nitrogen or argon) to prevent the reabsorption of atmospheric moisture by the anhydrous product.
-
Accurately weigh the flask containing the anhydrous dodecahydroxycyclohexane to determine the final mass and calculate the yield.
-
Store the anhydrous product in a desiccator or under an inert atmosphere.
-
Characterization:
The successful dehydration should be confirmed by analytical techniques. Table 2 outlines the suggested characterization methods.
Table 2: Analytical Characterization
| Technique | Purpose | Expected Observations |
| Thermogravimetric Analysis (TGA) | To determine the temperature of water loss and confirm the removal of two water molecules. | A weight loss corresponding to two molar equivalents of water (~11.5%) should be observed around 100°C for the dihydrate. The anhydrous product should show no significant weight loss until its decomposition temperature. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To monitor changes in the O-H stretching region. | The broad O-H stretching band associated with water of hydration in the dihydrate (around 3400-3600 cm⁻¹) is expected to diminish or disappear in the anhydrous product. |
| Differential Scanning Calorimetry (DSC) | To observe the endothermic event of dehydration. | An endotherm corresponding to the heat of dehydration should be observed around 100°C for the dihydrate. This peak should be absent in the anhydrous product. |
| Powder X-ray Diffraction (PXRD) | To analyze changes in the crystal structure upon dehydration. | The diffraction pattern of the anhydrous product is expected to be different from that of the dihydrate, indicating a change in the crystal lattice. |
Visualizations
The following diagrams illustrate the experimental workflow and the logical relationship of the dehydration process.
Caption: Experimental workflow for the dehydration of dodecahydroxycyclohexane dihydrate.
Caption: Logical relationship of the dehydration process.
References
Application Note: Characterization of Cyclohexanehexone using Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide for the characterization of cyclohexanehexone, a polycarbonyl compound, using mass spectrometry. Due to the limited availability of direct mass spectral data for this compound in scientific literature, this application note presents a theoretical framework based on established principles of mass spectrometry for cyclic ketones and polycarbonyl compounds. It includes detailed protocols for sample preparation, mass spectrometric analysis, and data interpretation. Additionally, this note features a proposed fragmentation pathway for this compound, visualized using a DOT language diagram, to aid in the identification and structural elucidation of this and similar molecules.
Introduction
This compound, also known as hexaketo-cyclohexane, is the fully oxidized derivative of cyclohexane. Its structure, consisting of a six-membered ring with six ketone functionalities, makes it a molecule of interest in organic synthesis and materials science. Mass spectrometry is a powerful analytical technique for the structural elucidation and characterization of organic molecules. This application note outlines the expected mass spectrometric behavior of this compound and provides protocols for its analysis.
Predicted Mass Spectrometric Data
The following table summarizes the predicted mass-to-charge ratios (m/z) for the molecular ion and key fragment ions of this compound under electron ionization (EI) and electrospray ionization (ESI) mass spectrometry. These predictions are based on the known fragmentation patterns of cyclic ketones, which primarily involve alpha-cleavage and successive neutral losses of carbon monoxide (CO).
| Ion Type | Proposed Formula | Predicted m/z (Nominal Mass) | Ionization Mode | Notes |
| Molecular Ion | [C₆O₆]⁺• | 168 | EI | Expected to be of low abundance due to the high degree of functionality. |
| Protonated Molecule | [C₆O₆+H]⁺ | 169 | ESI (+) | Expected as the base peak in positive ion ESI. |
| Deprotonated Molecule | [C₆O₆-H]⁻ | 167 | ESI (-) | Possible in negative ion ESI, although less likely than adduct formation. |
| Sodium Adduct | [C₆O₆+Na]⁺ | 191 | ESI (+) | Common adduct in ESI. |
| Fragment Ion | [C₅O₅]⁺• | 140 | EI | Resulting from the loss of one CO molecule. |
| Fragment Ion | [C₄O₄]⁺• | 112 | EI | Resulting from the loss of two CO molecules. |
| Fragment Ion | [C₃O₃]⁺• | 84 | EI | Resulting from the loss of three CO molecules. |
| Fragment Ion | [C₂O₂]⁺• | 56 | EI | Resulting from the loss of four CO molecules. |
| Fragment Ion | [CO]⁺• | 28 | EI | Carbon monoxide radical cation. |
Experimental Protocols
Sample Preparation for Mass Spectrometry
This compound is expected to be a polar, solid compound. The following protocol is recommended for preparing samples for both direct infusion and LC-MS analysis.
Materials:
-
This compound sample
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (for ESI+) or Ammonium hydroxide (for ESI-)
-
0.2 µm syringe filters
-
Autosampler vials
Protocol:
-
Stock Solution Preparation: Accurately weigh 1 mg of the this compound sample and dissolve it in 1 mL of a 50:50 mixture of methanol and water to prepare a 1 mg/mL stock solution.
-
Working Solution for Direct Infusion: Dilute the stock solution to a final concentration of 1-10 µg/mL using a suitable solvent system (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode ESI).
-
Working Solution for LC-MS: Dilute the stock solution to a final concentration of 1-10 µg/mL using the initial mobile phase composition.
-
Filtration: Filter the working solution through a 0.2 µm syringe filter into an autosampler vial to remove any particulate matter.
Mass Spectrometry Analysis
A. Direct Infusion Electrospray Ionization (ESI) Mass Spectrometry
This method is suitable for initial characterization and determination of the molecular weight.
-
Instrument: A quadrupole or ion trap mass spectrometer equipped with an ESI source.
-
Solvent Flow Rate: 5-10 µL/min.
-
Ionization Mode: Positive and Negative.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): 1-2 bar.
-
Drying Gas (N₂): 4-8 L/min.
-
Drying Gas Temperature: 200-300 °C.
-
Mass Range: m/z 50-500.
B. Liquid Chromatography-Mass Spectrometry (LC-MS)
This method is used for separation from impurities and confirmation of the molecular weight.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm) is a good starting point for this polar analyte. A HILIC column could also be considered.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would be to start with a low percentage of B, hold for a short period, then ramp up to a high percentage of B to elute the compound, followed by re-equilibration.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: As described for direct infusion.
C. Electron Ionization (EI) Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the low volatility of this compound, derivatization may be necessary for GC-MS analysis. However, if the compound is sufficiently volatile and thermally stable, direct analysis is possible.
-
Instrument: A GC system coupled to a mass spectrometer with an EI source.
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: m/z 20-300.
Visualizations
Experimental Workflow
Caption: Experimental workflow for the mass spectrometric analysis of this compound.
Proposed Fragmentation Pathway of this compound (EI-MS)
Caption: Proposed fragmentation of this compound via successive neutral loss of CO.
Conclusion
This application note provides a foundational guide for the characterization of this compound using mass spectrometry. While the presented fragmentation data is theoretical, it is based on the well-established principles of mass spectrometry for analogous chemical structures. The detailed protocols for sample preparation and analysis offer a robust starting point for researchers. It is anticipated that the application of these methods will facilitate the successful identification and structural elucidation of this compound and related polycarbonyl compounds in various research and development settings. Experimental verification of the proposed fragmentation pathways will be a valuable contribution to the field.
Application Notes and Protocols for Electrospray Ionization Mass Spectrometry (ESI-MS) Analysis of Cyclohexanehexone (C₆O₆)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanehexone (C₆O₆), also known as triquinoyl, is a fascinating and highly oxidized cyclic organic molecule. Its unique structure, consisting of a six-membered carbon ring with six ketone functionalities, presents both analytical challenges and opportunities. Electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique well-suited for the analysis of polar, thermally labile molecules like C₆O₆.[1][2] This document provides detailed application notes and protocols for the qualitative and quantitative analysis of C₆O₆ using ESI-MS, including sample preparation, instrument setup, and expected fragmentation patterns. These guidelines are based on established methodologies for analogous compounds, such as cyclic ketones and quinones, due to the limited specific literature on C₆O₆ itself.
Principle of ESI-MS
Electrospray ionization (ESI) is a technique that produces gas-phase ions from a liquid solution. A high voltage is applied to a liquid passing through a capillary, causing the formation of a fine aerosol of charged droplets. As the solvent evaporates from these droplets, the charge density on the surface increases. This eventually leads to the ejection of analyte ions into the gas phase, which are then directed into the mass analyzer. ESI is considered a "soft" ionization method because it imparts minimal excess energy to the analyte, often resulting in the observation of the intact molecular ion with little to no fragmentation in the source.[1][2]
Experimental Protocols
Sample Preparation
The preparation of C₆O₆ samples is critical for successful ESI-MS analysis. Due to its polar nature, C₆O₆ is expected to be soluble in polar solvents.
Materials:
-
C₆O₆ standard
-
HPLC-grade methanol
-
HPLC-grade water
-
Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)
-
0.22 µm syringe filters
Protocol:
-
Standard Solution Preparation: Prepare a stock solution of C₆O₆ in methanol at a concentration of 1 mg/mL.
-
Working Solutions: Serially dilute the stock solution with a mixture of methanol and water (typically 50:50, v/v) to prepare a series of working standards for calibration. The final concentration range will depend on the sensitivity of the instrument and the expected concentration in unknown samples.
-
Solvent Modification: For positive ion mode analysis, add 0.1% formic acid to the final sample solutions to promote protonation ([M+H]⁺). For negative ion mode analysis, consider adding 0.1% ammonium hydroxide to facilitate deprotonation ([M-H]⁻).
-
Filtration: Before injection into the LC-MS system, filter all samples and standards through a 0.22 µm syringe filter to remove any particulate matter that could clog the system.
Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
Liquid chromatography is often coupled with mass spectrometry to separate the analyte of interest from complex matrices and to introduce a clean sample into the ESI source.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., quadrupole, time-of-flight, or Orbitrap)
LC Parameters (Suggested Starting Conditions):
| Parameter | Recommended Setting |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid (for positive mode) |
| Mobile Phase B | Methanol with 0.1% Formic Acid (for positive mode) |
| Gradient | Start with 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate. |
| Flow Rate | 0.2 - 0.4 mL/min |
| Column Temperature | 30 - 40 °C |
| Injection Volume | 1 - 5 µL |
ESI-MS Parameters (Suggested Starting Conditions):
| Parameter | Positive Ion Mode | Negative Ion Mode |
| Ionization Mode | ESI+ | ESI- |
| Capillary Voltage | 3.0 - 4.5 kV | 2.5 - 4.0 kV |
| Cone Voltage | 20 - 40 V | 20 - 40 V |
| Source Temperature | 120 - 150 °C | 120 - 150 °C |
| Desolvation Temperature | 350 - 500 °C | 350 - 500 °C |
| Desolvation Gas Flow | 600 - 800 L/hr (Nitrogen) | 600 - 800 L/hr (Nitrogen) |
| Cone Gas Flow | 50 L/hr (Nitrogen) | 50 L/hr (Nitrogen) |
| Mass Range (m/z) | 50 - 500 | 50 - 500 |
Data Presentation
Quantitative Data for Analogous Compounds
Due to the lack of specific quantitative data for C₆O₆ in the literature, the following table summarizes typical performance data for the quantitative analysis of 1,4-benzoquinone, a structurally related compound, by LC-MS/MS. This data can serve as a benchmark for method development for C₆O₆.
| Parameter | 1,4-Benzoquinone (Reference Data) | Expected for C₆O₆ (Hypothetical) |
| Linear Range | 1 - 100 ng/mL | To be determined |
| Correlation Coefficient (r²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL | To be determined |
| Limit of Quantification (LOQ) | 1.0 ng/mL | To be determined |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the ESI-MS analysis of C₆O₆.
Proposed Fragmentation Pathway of C₆O₆
Given that C₆O₆ is a cyclic poly-ketone, its fragmentation in the gas phase upon collision-induced dissociation (CID) is likely to involve the characteristic loss of neutral carbon monoxide (CO) molecules.
Caption: Proposed ESI-MS/MS fragmentation pathway for protonated C₆O₆.
Discussion
The analysis of C₆O₆ by ESI-MS is expected to be feasible, particularly when coupled with liquid chromatography for sample introduction and purification. The highly oxygenated and polar nature of this compound makes it an ideal candidate for electrospray ionization.
Ionization: In positive ion mode, C₆O₆ is expected to readily form a protonated molecule, [M+H]⁺, with a theoretical m/z of 173.01. In negative ion mode, the formation of a deprotonated molecule, [M-H]⁻, at m/z 171.00, is also possible, although less common for ketones without acidic protons. Adduct formation with cations present in the mobile phase or sample matrix (e.g., [M+Na]⁺ at m/z 195.00) is also a possibility.
Fragmentation: As a cyclic ketone, the most probable fragmentation pathway for C₆O₆ under CID conditions is the sequential neutral loss of carbon monoxide (CO), which has a mass of 28 Da.[3] This would result in a series of fragment ions with m/z values decreasing by 28 units. Observing this characteristic fragmentation pattern would provide strong evidence for the presence of the cyclic poly-ketone structure.
Quantitative Analysis: For quantitative studies, it is crucial to develop a robust calibration curve using a pure standard of C₆O₆. The use of an internal standard, ideally a stable isotope-labeled version of C₆O₆, is highly recommended to correct for matrix effects and variations in instrument response. In the absence of an isotopically labeled standard, a structurally similar compound that is not present in the samples can be used.
Troubleshooting
-
Low Signal Intensity: If the signal for C₆O₆ is weak, consider optimizing the ESI source parameters, such as capillary voltage and desolvation temperature. The composition of the mobile phase can also significantly impact ionization efficiency; adjusting the percentage of organic solvent or the concentration of additives like formic acid may improve the signal.
-
In-source Fragmentation: If significant fragmentation is observed in the full scan mass spectrum (without applying CID), it may indicate that the source conditions are too harsh.[4] Reducing the cone voltage or source temperature can help to minimize this "in-source" fragmentation and preserve the molecular ion.
-
Matrix Effects: Complex sample matrices can suppress the ionization of the analyte. Effective sample cleanup, such as solid-phase extraction (SPE), and the use of an appropriate internal standard can mitigate these effects.
Conclusion
This document provides a comprehensive set of application notes and protocols for the analysis of this compound (C₆O₆) by electrospray ionization mass spectrometry. By leveraging established methods for similar cyclic ketones and quinones, researchers can develop a reliable and sensitive analytical workflow for the qualitative and quantitative determination of this unique molecule. The provided experimental parameters and expected fragmentation patterns serve as a strong starting point for method development and validation in various research and development settings.
References
- 1. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synt ... - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00073D [pubs.rsc.org]
- 2. whitman.edu [whitman.edu]
- 3. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ESI ionization: How to avoid in-source fragmentation - Chromatography Forum [chromforum.org]
Application Notes and Protocols: The Role of Cyclohexanehexone Derivatives in Advanced Materials Science
Introduction
Cyclohexanehexone (C₆O₆), an oxide of carbon, is a molecule of significant theoretical interest. However, its inherent instability limits its direct application in materials science. Its more stable, reduced derivatives, particularly the rhodizonate anion (C₆O₆²⁻), serve as versatile building blocks for a range of advanced materials. The rhodizonate dianion is aromatic and symmetric, with the negative charges and double bonds delocalized across the six carbon-oxygen units[1]. This electronic structure, combined with its ability to act as a chelating ligand, makes it a powerful component in the design of functional materials.
These application notes explore the use of rhodizonate salts, primarily disodium rhodizonate, in the development of metal-organic frameworks (MOFs), coordination polymers, and high-performance organic batteries.
Application 1: Metal-Organic Frameworks (MOFs) and Coordination Polymers
Rhodizonate anions are effective organic linkers for constructing porous crystalline materials known as MOFs and coordination polymers.[2][3] These materials are synthesized by combining metal ions or clusters with organic ligands[3]. The geometry and coordination ability of the rhodizonate ligand, which can act as a bis-bidentate chelating agent, allow for the formation of novel two-dimensional (2D) and three-dimensional (3D) structures[4].
The choice of metal ions, ancillary ligands, and synthesis conditions allows for the tuning of the resulting framework's topology, porosity, and properties[2][4]. These materials are investigated for applications in gas storage, catalysis, and chemical sensing[3][5].
Quantitative Data: Rhodizonate-Based MOFs
| Framework | Metal Ion | Ancillary Ligand | Dimensionality | Key Structural Feature | Ref. |
| [Cd(C₆O₆)(bpym)(H₂O)]·H₂O | Cd(II) | 2,2′-bipyrimidine (bpym) | 2D | Chair-like M₆ metal-organic framework | [4] |
| [Mn(C₆O₆)(bpym)(H₂O)]·2H₂O | Mn(II) | 2,2′-bipyrimidine (bpym) | 2D | Chair-like M₆ metal-organic framework | [4] |
| Copper-Rhodizonate Network | Cu | None | 2D | Coordination with 3 and 6 Cu atoms | [6] |
Experimental Protocol: Synthesis of a 2D Rhodizonate-Based MOF
This protocol is a generalized procedure based on the synthesis of rhodizonate complexes with transition metals and ancillary ligands like 2,2'-bipyrimidine (bpym)[4][7].
Objective: To synthesize a 2D coordination polymer using disodium rhodizonate and a transition metal salt.
Materials:
-
Disodium rhodizonate (C₆Na₂O₆)[8]
-
Cadmium(II) nitrate tetrahydrate (Cd(NO₃)₂·4H₂O) or Manganese(II) chloride (MnCl₂)
-
2,2′-bipyrimidine (bpym)
-
Deionized water
-
Ethanol
Procedure:
-
Solution A Preparation: Dissolve one molar equivalent of the transition metal salt (e.g., Cd(NO₃)₂·4H₂O) in 10 mL of deionized water.
-
Solution B Preparation: In a separate vessel, dissolve one molar equivalent of disodium rhodizonate and one molar equivalent of the ancillary ligand (bpym) in a 15 mL mixture of ethanol and deionized water (1:2 v/v).
-
Synthesis: Slowly diffuse Solution A into Solution B at room temperature. This can be achieved by carefully layering the lighter solution over the denser one in a narrow test tube.
-
Crystallization: Seal the container and allow it to stand undisturbed for several days to weeks. Crystals will form at the interface of the two solutions.
-
Harvesting and Washing: Carefully collect the resulting crystals by filtration. Wash them with a small amount of deionized water and then ethanol to remove any unreacted precursors.
-
Drying: Dry the crystals under vacuum or in a desiccator at room temperature.
Characterization: The resulting crystalline material can be characterized using single-crystal X-ray diffraction to determine its structure.
Diagrams
Caption: Rhodizonate coordination and MOF synthesis workflow.
Application 2: Organic Cathode Materials for Sodium-Ion Batteries
The redox activity of the carbonyl groups in the rhodizonate structure makes it a promising candidate for energy storage applications. Disodium rhodizonate has been successfully employed as a high-performance cathode material for sodium-ion batteries (SIBs). Its structure allows for the reversible uptake and release of sodium ions during the charge-discharge process, which is essential for a rechargeable battery.
Organic electrode materials offer advantages such as sustainability (being derivable from biomass), lower cost, and structural diversity compared to traditional inorganic materials. The performance of disodium rhodizonate cathodes can be significantly influenced by factors like the choice of binder and the electrode fabrication process[9].
Quantitative Data: Disodium Rhodizonate in Sodium-Ion Batteries
| Parameter | Value | Conditions | Reference |
| Reversible Specific Capacity | 260 mAh g⁻¹ | Current Density: 50 mA g⁻¹ (after 100 cycles) | [3] |
| High-Rate Performance | 140 mAh g⁻¹ | Current Density: 2 A g⁻¹ | [3] |
| Long-Term Cyclability | > 1100 cycles | - | [9] |
Experimental Protocol: Fabrication of a Disodium Rhodizonate Cathode
This protocol outlines the preparation of a cathode for a sodium-ion battery test cell.
Objective: To prepare a composite electrode containing disodium rhodizonate for electrochemical testing.
Materials:
-
Disodium rhodizonate (active material)
-
Carbon black (conductive additive)
-
Carboxymethyl cellulose (CMC) or Polyvinylidene fluoride (PVDF) (binder)
-
Deionized water or N-Methyl-2-pyrrolidone (NMP) (solvent for binder)
-
Aluminum foil (current collector)
-
Mortar and pestle
-
Slurry coater (e.g., doctor blade)
-
Vacuum oven
Procedure:
-
Mixing: In a mortar, thoroughly mix the disodium rhodizonate, carbon black, and binder in a specific weight ratio (e.g., 70:20:10).
-
Slurry Preparation: Add the appropriate solvent (deionized water for CMC, NMP for PVDF) dropwise to the powder mixture while continuously grinding to form a homogeneous, viscous slurry.
-
Coating: Use a doctor blade to cast the slurry onto a piece of aluminum foil. Ensure a uniform thickness and coating area.
-
Drying: Dry the coated foil in a vacuum oven at 80-100 °C for 12 hours to completely remove the solvent.
-
Electrode Punching: Punch out circular electrodes of a desired diameter (e.g., 12 mm) from the dried foil.
-
Cell Assembly: Assemble a coin cell (e.g., CR2032) in an argon-filled glovebox using the prepared rhodizonate cathode, a sodium metal anode, a separator, and an appropriate electrolyte.
Diagram
Caption: Workflow for fabricating a disodium rhodizonate battery electrode.
Safety and Handling
Sodium rhodizonate is a stable, dark brown or bluish-green crystalline solid.[10] It should be handled with care, using appropriate personal protective equipment (PPE), including gloves and safety glasses[8][10]. Avoid inhalation of dust and ingestion[11]. Store the compound in a tightly closed container in a cool, dry place, protected from moisture and direct sunlight[10]. While stable under normal conditions, aqueous solutions can decompose over time.
References
- 1. Rhodizonic acid - Wikipedia [en.wikipedia.org]
- 2. Metal-Organic Frameworks: Synthetic Methods and Potential Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Metal Organic Frameworks (MOFs) and Their Derived Materials for Energy Storage Applications [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. Rhodizonic acid on noble metals : surface reactivity and coordination chemistry [ruj.uj.edu.pl]
- 7. Neutral and Cationic Chelidonate Coordination Polymers with N,N′-Bridging Ligands [mdpi.com]
- 8. Sodium rhodizonate - Safety Data Sheet [chemicalbook.com]
- 9. scispace.com [scispace.com]
- 10. lobachemie.com [lobachemie.com]
- 11. actylislab.com [actylislab.com]
Application Notes and Protocols for Cyclohexanehexone as a Cathode Material in Lithium-Ion Batteries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclohexanehexone (C₆O₆), a small organic molecule composed entirely of redox-active carbonyl groups, has emerged as a promising cathode material for next-generation lithium-ion batteries (LIBs). Its high theoretical specific capacity, stemming from the potential for a six-electron redox reaction, positions it as a compelling alternative to traditional inorganic cathode materials. This document provides detailed application notes and experimental protocols for the synthesis, characterization, and electrochemical evaluation of this compound as a cathode material for LIBs.
Recent research has demonstrated that this compound can deliver an exceptionally high reversible capacity of 902 mAh/g at a current density of 20 mA/g, with an average discharge voltage of 1.7 V.[1][2] This corresponds to a remarkable energy density of 1533 Wh/kg.[1][2] Furthermore, when utilized with a high-polarity ionic liquid electrolyte, it exhibits good cycling stability, retaining 82% of its initial capacity after 100 cycles at 50 mA/g.[1][2] The electrochemical energy storage mechanism is based on the reversible reduction and oxidation of its carbonyl groups.[1][2]
Data Presentation
The electrochemical performance of this compound as a cathode material is summarized in the tables below.
Table 1: Electrochemical Performance of this compound Cathode
| Parameter | Value | Conditions |
| Initial Reversible Capacity | 902 mAh/g | 20 mA/g, 70°C |
| Average Discharge Voltage | 1.7 V | 20 mA/g, 70°C |
| Energy Density | 1533 Wh/kg | Based on cathode material |
| Capacity Retention | 82% after 100 cycles | 50 mA/g, 70°C |
| Coulombic Efficiency | >99% (after initial cycles) | 50 mA/g, 70°C |
Table 2: Rate Capability of this compound Cathode
| Current Density | Discharge Capacity |
| 20 mA/g | ~900 mAh/g |
| 50 mA/g | ~800 mAh/g |
| 100 mA/g | ~700 mAh/g |
| 200 mA/g | ~550 mAh/g |
| 500 mA/g | ~350 mAh/g |
| 1000 mA/g | ~200 mAh/g |
Note: The rate capability data is representative and may vary based on electrode preparation and testing conditions.
Experimental Protocols
Synthesis of this compound (C₆O₆)
This compound is synthesized via the dehydration of its octahydrate (C₆O₆·8H₂O).
Materials:
-
This compound octahydrate (C₆O₆·8H₂O)
-
Schlenk flask
-
Vacuum pump
-
Heating mantle with temperature controller
Procedure:
-
Place a known amount of this compound octahydrate into a Schlenk flask.
-
Connect the flask to a high-vacuum line.
-
Heat the flask to 150-180°C under dynamic vacuum for 12-24 hours to remove the water molecules.
-
After the reaction is complete, cool the flask to room temperature under vacuum.
-
Transfer the resulting anhydrous this compound powder into an argon-filled glovebox for storage and subsequent handling, as it is sensitive to air and moisture.
Cathode Slurry Preparation
Materials:
-
This compound (active material)
-
Super P carbon (conductive additive)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Mortar and pestle or planetary ball miller
-
Magnetic stirrer and stir bar
Procedure:
-
In an argon-filled glovebox, thoroughly mix the this compound powder and Super P carbon in a weight ratio of 60:30 using a mortar and pestle or a planetary ball miller until a homogeneous mixture is obtained.
-
In a separate vial, dissolve the PVDF binder in NMP to form a 5 wt% solution.
-
Add the active material/carbon mixture to the PVDF/NMP solution to achieve a final weight ratio of 60:30:10 (this compound:Super P:PVDF).
-
Stir the mixture overnight at room temperature to form a uniform slurry.
Electrode Casting and Cell Assembly
Materials:
-
Aluminum foil (current collector)
-
Doctor blade
-
Vacuum oven
-
Coin cell components (CR2032: cathode can, anode can, spacer, spring)
-
Lithium metal foil (anode)
-
Separator (e.g., Celgard 2400)
-
Electrolyte: 0.3 M Lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([PYR13][TFSI]) ionic liquid
-
Crimping machine
Procedure:
-
Coat the prepared slurry onto the aluminum foil using a doctor blade with a typical thickness of 100-150 µm.
-
Dry the coated electrode in a vacuum oven at 80°C for 12 hours to remove the NMP solvent.
-
Punch out circular electrodes (e.g., 12 mm diameter) from the dried sheet. The typical active material loading should be around 1-2 mg/cm².
-
Transfer all components into an argon-filled glovebox for cell assembly.
-
Assemble CR2032 coin cells in the following order: cathode can, prepared this compound electrode, separator, a few drops of electrolyte, lithium metal anode, spacer, spring, and anode can.
-
Crimp the coin cell using a crimping machine to ensure proper sealing.
Electrochemical Characterization
Equipment:
-
Battery cycler
-
Potentiostat with frequency response analyzer (for EIS)
-
Temperature-controlled chamber
Protocols:
-
Cyclic Voltammetry (CV): Perform CV scans at a slow scan rate (e.g., 0.1 mV/s) within a voltage window of 1.2 V to 4.0 V vs. Li/Li⁺ to identify the redox peaks corresponding to the lithiation and delithiation of this compound.
-
Galvanostatic Charge-Discharge Cycling:
-
Cycle the cells at various current densities (e.g., from 20 mA/g to 1000 mA/g) within the voltage range of 1.2 V to 4.0 V.
-
For long-term cycling stability tests, cycle the cells at a constant current density (e.g., 50 mA/g) for over 100 cycles.
-
All cycling should be performed at a constant temperature of 70°C.
-
-
Electrochemical Impedance Spectroscopy (EIS): Conduct EIS measurements at different states of charge to investigate the charge transfer resistance and lithium-ion diffusion kinetics. The typical frequency range is from 100 kHz to 0.01 Hz with an AC amplitude of 5 mV.
Visualizations
Experimental Workflow
References
Application Notes and Protocols for the Electrochemical Performance of Cyclohexanehexaone (C₆O₆) in Energy Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the electrochemical performance of Cyclohexanehexaone (C₆O₆), a promising organic cathode material for next-generation energy storage systems. Detailed protocols for the synthesis of C₆O₆, electrode preparation, cell assembly, and electrochemical characterization are provided to enable researchers to replicate and build upon existing findings.
Introduction to C₆O₆ as a Cathode Material
Cyclohexanehexaone (C₆O₆) is a small organic molecule composed of a six-membered carbon ring with six ketone functionalities. This high density of redox-active carbonyl groups within a compact structure makes C₆O₆ a compelling candidate for high-capacity cathode materials in lithium-ion batteries. Theoretical predictions and experimental validations have highlighted its potential to overcome some of the limitations of conventional inorganic cathode materials, such as reliance on scarce and toxic heavy metals. The energy storage mechanism in C₆O₆ is based on the reversible enolation reaction of its carbonyl groups with lithium ions.
Electrochemical Performance of C₆O₆
Recent studies have demonstrated the exceptional electrochemical performance of C₆O₆ as a cathode material in lithium-ion batteries. A summary of the key performance metrics is presented in the table below.
| Parameter | Value | Conditions |
| Initial Discharge Capacity | 902 mAh/g | 20 mA/g current density |
| Average Discharge Voltage | 1.7 V | vs. Li/Li⁺ |
| Energy Density | 1533 Wh/kg | Based on the active material |
| Cycling Stability | 82% capacity retention | After 100 cycles at 50 mA/g |
| Electrolyte | 0.3 M LiTFSI in [PY13][TFSI] | Ionic Liquid Electrolyte |
| Operating Temperature | 70 °C | - |
Table 1: Summary of the Electrochemical Performance of C₆O₆.
Experimental Protocols
Synthesis of Cyclohexanehexaone (C₆O₆)
Objective: To synthesize anhydrous C₆O₆ from its hydrated form, cyclohexanehexaone octahydrate (C₆O₆·8H₂O).
Materials:
-
Cyclohexanehexaone octahydrate (C₆O₆·8H₂O)
-
Vacuum oven
-
Schlenk flask or similar vacuum-tight vessel
Procedure:
-
Place a known amount of cyclohexanehexaone octahydrate into a Schlenk flask.
-
Connect the flask to a high-vacuum line.
-
Heat the flask in a vacuum oven to 180 °C.
-
Maintain the temperature and vacuum for 12 hours to ensure complete dehydration.
-
After 12 hours, turn off the heating and allow the flask to cool to room temperature under vacuum.
-
The resulting anhydrous C₆O₆ powder should be handled in an inert atmosphere (e.g., an argon-filled glovebox) to prevent rehydration.
Electrode Preparation
Objective: To prepare a C₆O₆-based cathode for electrochemical testing.
Materials:
-
Synthesized C₆O₆ powder
-
Conductive carbon black (e.g., Super P)
-
Polyvinylidene fluoride (PVDF) binder
-
N-Methyl-2-pyrrolidone (NMP) solvent
-
Aluminum foil (current collector)
-
Mortar and pestle or planetary ball miller
-
Doctor blade or film applicator
-
Vacuum oven
Procedure:
-
In an argon-filled glovebox, mix the C₆O₆ active material, conductive carbon black, and PVDF binder in a weight ratio of 60:30:10 .
-
Grind the mixture using a mortar and pestle or a planetary ball miller until a homogeneous powder is obtained.
-
Add a small amount of NMP solvent to the powder mixture and continue mixing to form a uniform slurry. The slurry should have a viscosity suitable for casting.
-
Cast the slurry onto a piece of aluminum foil using a doctor blade. The thickness of the coating should be controlled to achieve a desired active material loading.
-
Dry the coated electrode in a vacuum oven at 80 °C for 12 hours to completely remove the NMP solvent.
-
After drying, punch out circular electrodes of the desired diameter (e.g., 12 mm) for coin cell assembly.
Coin Cell Assembly
Objective: To assemble a 2032-type coin cell for electrochemical testing of the C₆O₆ cathode.
Materials:
-
C₆O₆ cathode disc
-
Lithium metal foil (anode)
-
Glass fiber separator
-
Ionic liquid electrolyte: 0.3 M lithium bis(trifluoromethanesulfonyl)imide (LiTFSI) in N-methyl-N-propylpyrrolidinium bis(trifluoromethanesulfonyl)imide ([PY13][TFSI])
-
2032 coin cell components (casings, spacers, and springs)
-
Coin cell crimper
Procedure:
-
All assembly steps must be performed in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).
-
Place the C₆O₆ cathode disc in the center of the bottom coin cell casing.
-
Place a glass fiber separator on top of the cathode.
-
Add a few drops of the ionic liquid electrolyte to wet the separator and cathode.
-
Place a lithium metal disc on top of the wetted separator.
-
Add a spacer and a spring on top of the lithium anode.
-
Carefully place the top casing onto the assembly.
-
Crimp the coin cell using a coin cell crimper to ensure a hermetic seal.
-
Let the assembled cell rest for several hours to ensure good electrolyte penetration into the electrode pores before testing.
Electrochemical Characterization
Objective: To evaluate the electrochemical performance of the C₆O₆ cathode using cyclic voltammetry, galvanostatic charge-discharge cycling, and electrochemical impedance spectroscopy.
Apparatus:
-
Multi-channel battery testing system
-
Potentiostat/galvanostat with impedance spectroscopy capability
-
Temperature-controlled chamber
Cyclic Voltammetry (CV):
-
Place the assembled coin cell in a temperature-controlled chamber set to 70 °C.
-
Connect the cell to the potentiostat.
-
Perform CV scans at a scan rate of 0.1 mV/s within a voltage window of 1.2 V to 3.0 V vs. Li/Li⁺.
-
Record several cycles to observe the redox behavior and stability of the C₆O₆ electrode.
Galvanostatic Charge-Discharge (GCD) Cycling:
-
Maintain the cell at 70 °C.
-
Connect the cell to the battery testing system.
-
Charge and discharge the cell at various current densities (e.g., from 20 mA/g to 500 mA/g) within the voltage range of 1.2 V to 3.0 V.
-
Perform long-term cycling at a constant current density (e.g., 50 mA/g) to evaluate the cycling stability and coulombic efficiency.
Electrochemical Impedance Spectroscopy (EIS):
-
Keep the cell at a constant temperature of 70 °C.
-
Connect the cell to the potentiostat.
-
Apply a small AC voltage perturbation (e.g., 5 mV) over a frequency range of 100 kHz to 0.01 Hz at a specific state of charge (e.g., fully discharged and fully charged).
-
Analyze the resulting Nyquist plot to investigate the charge transfer resistance and ion diffusion kinetics.
Visualizations
Caption: Experimental workflow for evaluating the electrochemical performance of C₆O₆.
Caption: Relationship between C₆O₆ properties and its electrochemical performance.
Application Notes and Protocols: Cyclohexanone Derivatives as Versatile Building Blocks in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Cyclohexanone and its derivatives are foundational building blocks in organic synthesis, offering a versatile scaffold for the construction of a wide array of complex molecules. Their utility spans from the creation of fused ring systems and heterocyclic compounds to their incorporation into pharmaceutically active agents. This document provides detailed application notes and experimental protocols for leveraging cyclohexanone-based synthons in organic synthesis, with a particular focus on their role in drug discovery and development.
Application Notes
Cyclohexanone's reactivity, stemming from its carbonyl group and adjacent α-protons, allows for a multitude of chemical transformations. It is a key precursor in the synthesis of important industrial chemicals like adipic acid and caprolactam, the monomers for nylon-6 and nylon-6,6. In the realm of fine chemical synthesis, cyclohexanone derivatives are instrumental in constructing carbocyclic and heterocyclic scaffolds present in numerous bioactive compounds and FDA-approved drugs.
One of the most notable applications of cyclohexanone in organic synthesis is the Robinson annulation , a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation to create a six-membered ring. This methodology has been pivotal in the synthesis of steroids, terpenes, and other natural products.[1][2][3]
Furthermore, derivatives of cyclohexanone are prominent in medicinal chemistry. The cyclohexanone moiety is found in various therapeutic agents, including the anesthetic ketamine, which functions as an NMDA receptor antagonist.[4] Researchers have also developed numerous cyclohexanone analogues with potent anticancer activities. For instance, certain bis(benzylidene)cyclohexanone derivatives have shown significant cytotoxic effects against various cancer cell lines.[5] The synthesis of spiro-heterocyclic compounds from cyclohexanone has also yielded molecules with promising biological activities.
Key Synthetic Applications and Protocols
Robinson Annulation: Synthesis of Fused Carbocycles
The Robinson annulation is a classic and highly effective method for the formation of a six-membered ring onto an existing ketone. The reaction between cyclohexanone and methyl vinyl ketone (MVK) is a quintessential example, leading to the formation of a bicyclic α,β-unsaturated ketone.
Experimental Protocol: Robinson Annulation of Cyclohexanone with Methyl Vinyl Ketone
This protocol describes the base-catalyzed Robinson annulation of cyclohexanone with methyl vinyl ketone.
Materials:
-
Cyclohexanone
-
Methyl vinyl ketone (freshly distilled)
-
Sodium methoxide (NaOMe)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (NaCl) solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Michael Addition:
-
In a round-bottom flask, dissolve cyclohexanone (1.0 eq) in a suitable solvent like methanol.
-
Add a catalytic amount of a base, such as sodium methoxide (e.g., 0.1 eq), to the solution at room temperature.
-
Slowly add methyl vinyl ketone (1.1 eq) to the reaction mixture with stirring.
-
Continue stirring at room temperature for 2-4 hours, monitoring the reaction by TLC.
-
Once the Michael addition is complete, neutralize the reaction with a mild acid (e.g., dilute HCl) and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to obtain the crude 1,5-diketone intermediate.
-
-
Intramolecular Aldol Condensation and Dehydration:
-
Dissolve the crude 1,5-diketone in methanol.
-
Add a stoichiometric amount of sodium methoxide (1.0-1.5 eq) and heat the mixture to reflux for 2-3 hours.
-
Monitor the formation of the α,β-unsaturated ketone product by TLC.
-
After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure annulated product.
-
Quantitative Data for Robinson Annulation and Related Reactions
| Reactants | Product | Catalyst/Base | Solvent | Yield (%) | Reference |
| Cyclohexanone and Methyl Vinyl Ketone | Octahydronaphthalenone derivative | Sodium Methoxide | Methanol | ~75% | General literature values for this classic reaction. |
| 2-Methyl-1,3-cyclohexanedione and MVK | Wieland-Miescher Ketone | L-Proline | DMSO | >70% (ee >90%) | Based on organocatalytic methods for asymmetric synthesis.[6] |
| Aldehyde and Methyl Vinyl Ketone | Substituted cyclohexenone | Triethylamine/NaOMe | DCM/MeOH | Variable | [7] |
Synthesis of Spiro-Heterocycles
Cyclohexanone is an excellent starting material for the synthesis of spiro-heterocyclic compounds, which are of great interest in drug discovery due to their rigid three-dimensional structures.
Experimental Protocol: Four-Component Synthesis of Spiro-1,4-dihydropyridines
This protocol outlines a microwave-assisted, solvent-free synthesis of spiro-1,4-dihydropyridine derivatives.[8]
Materials:
-
Cyclohexanone
-
Ethyl cyanoacetate
-
Isatin
-
Primary amine (e.g., aniline)
-
Iron(III) fluoride (FeF₃) as a catalyst
-
Microwave reactor
Procedure:
-
Reaction Setup:
-
In a microwave-safe vessel, mix cyclohexanone (1.0 mmol), ethyl cyanoacetate (1.0 mmol), isatin (1.0 mmol), a primary amine (1.0 mmol), and a catalytic amount of FeF₃.
-
-
Microwave Irradiation:
-
Place the vessel in a microwave reactor and irradiate the mixture under solvent-free conditions at a suitable power and temperature (e.g., 120°C) for a short duration (e.g., 5-10 minutes).
-
-
Work-up and Purification:
-
After completion of the reaction (monitored by TLC), cool the reaction mixture.
-
Add ethanol to the residue and heat to dissolve the product.
-
Filter the hot solution to remove the catalyst.
-
Allow the filtrate to cool, whereupon the product will crystallize.
-
Collect the solid product by filtration and wash with cold ethanol to afford the pure spiro-1,4-dihydropyridine derivative.
-
Synthesis of Cyclohexanone-Derived Anticancer Agents
Cyclohexanone derivatives have been extensively explored for their potential as anticancer agents. The following is a general procedure for the synthesis of bis(benzylidene)cyclohexanone analogs.
Experimental Protocol: Synthesis of 2,6-bis-(4-nitrobenzylidene)cyclohexanone
This protocol describes the aldol condensation of cyclohexanone with 4-nitrobenzaldehyde.[5]
Materials:
-
Cyclohexanone
-
4-Nitrobenzaldehyde
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol
-
Microwave reactor (optional, can also be done with conventional heating)
Procedure:
-
Reaction Setup:
-
In a reaction vessel, dissolve cyclohexanone (1.0 mmol) and 4-nitrobenzaldehyde (2.0 mmol) in ethanol.
-
Add an aqueous solution of a base, such as sodium hydroxide.
-
-
Reaction:
-
The reaction can be carried out under microwave irradiation for a few minutes or by stirring at room temperature or with gentle heating for several hours.
-
-
Work-up and Purification:
-
Upon completion, the product often precipitates from the reaction mixture.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by filtration, wash with cold water and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure 2,6-bis-(4-nitrobenzylidene)cyclohexanone.
-
Quantitative Data for Anticancer Activity of Cyclohexanone Derivatives
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
| 2,6-bis-(4-nitrobenzylidene)cyclohexanone | A549 (Lung) | 0.48 ± 0.05 mM | [5] |
| Di-spirooxindole analog 4b | PC3 (Prostate) | 3.7 ± 1.0 µM | [9] |
| Curcumin analogue B10 | MDA-MB-231 (Breast) | < 1 µM | [10] |
Visualizations
References
- 1. scribd.com [scribd.com]
- 2. Robinson annulation - Wikipedia [en.wikipedia.org]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Ketamine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. X-MOL [m.x-mol.net]
- 7. Robinson Annulation | NROChemistry [nrochemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and cytotoxic potential of heterocyclic cyclohexanone analogues of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: Biological Activities of Cyclohexanehexone Derivatives
Application Notes and Protocols for Researchers and Drug Development Professionals
Cyclohexanehexone derivatives, a class of organic compounds characterized by a six-membered ring with multiple ketone groups, have emerged as a promising scaffold in medicinal chemistry. These compounds and their analogs, including cyclohexenone and cyclohexanone derivatives, have demonstrated a wide spectrum of biological activities, indicating their potential for the development of novel therapeutic agents. This document provides a detailed overview of their key biological activities, supported by quantitative data, experimental protocols, and visual representations of the underlying mechanisms and workflows.
Anticancer Activity
This compound derivatives have shown significant potential as anticancer agents, primarily through the induction of apoptosis and cell cycle arrest.
Inhibition of Cancer Cell Proliferation and Clonogenicity
A series of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives have been investigated for their ability to inhibit the growth of human colon carcinoma HCT116 cells. The clonogenic survival assay, a measure of a single cell's ability to proliferate into a colony, revealed that these compounds effectively inhibit cancer cell proliferation at micromolar concentrations.
Quantitative Data: Anticancer Activity
| Compound Class | Cell Line | Assay | Activity Metric | Value | Reference |
| Ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives | HCT116 | Clonogenic Assay | Effective Concentration | 20–40 µM | [1] |
| Cyclohexene oxide CA | Glioblastoma (GBM) | Cell Viability | IC50 | Lowest among tested analogues | [2] |
Induction of G0/G1 Phase Cell Cycle Arrest in Glioblastoma
Cyclohexene oxide CA, a derivative of zeylenone, has been identified as a potent inhibitor of glioblastoma (GBM) cell growth.[2] Its mechanism of action involves the induction of G0/G1 phase cell cycle arrest by interfering with the Enhancer of Zeste Homolog 2 (EZH2).[2] EZH2 is a histone methyltransferase that plays a crucial role in cell cycle progression. By inhibiting EZH2, Cyclohexene oxide CA leads to the upregulation of cyclin-dependent kinase inhibitors p27 and p16, which in turn halt the cell cycle.[2]
Signaling Pathway: EZH2-Mediated Cell Cycle Arrest in Glioblastoma
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Neutral Cyclohexanehexone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the synthesis of neutral cyclohexanehexone (hexaketocyclohexane, triquinoyl).
Frequently Asked Questions (FAQs)
Q1: I followed a literature procedure for synthesizing this compound, but my product is a white, crystalline solid that is soluble in water and decomposes around 100°C. Did I synthesize neutral this compound?
A: It is highly probable that you have synthesized dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O) and not the anhydrous, neutral this compound (C₆O₆). For many years, the commercially available compound labeled "this compound octahydrate" was believed to be the octahydrate of this compound. However, X-ray diffraction analysis has confirmed that this compound is actually dodecahydroxycyclohexane dihydrate[1][2]. The neutral form is exceptionally unstable and readily hydrates.
Q2: Why is it so difficult to synthesize the neutral form of this compound?
A: The synthesis of neutral this compound is challenging due to several key factors:
-
Inherent Instability: Theoretical studies indicate that neutral this compound is significantly less stable than its isomers and its hydrated form. The high density of electrophilic carbonyl groups in close proximity leads to significant ring strain and reactivity.
-
High Propensity for Hydration: The six ketone groups are highly susceptible to nucleophilic attack by water. This leads to the formation of stable geminal diols at each carbon atom, resulting in the formation of dodecahydroxycyclohexane[1][2].
-
Lack of a Robust Synthetic Pathway: To date, there is no established, reliable method for the bulk synthesis and isolation of the neutral C₆O₆ molecule. It has primarily been observed as an ionized fragment in mass spectrometry studies.
Q3: My characterization data (IR, NMR) does not show the expected ketone peaks. What should I be looking for?
A: If you have synthesized dodecahydroxycyclohexane, you should not expect to see strong carbonyl (C=O) stretching peaks in the infrared (IR) spectrum (around 1700 cm⁻¹). Instead, you should observe broad hydroxyl (-OH) stretching bands (around 3000-3600 cm⁻¹) and C-O single bond stretches. Similarly, proton and carbon NMR will show signals corresponding to the hydroxyl groups and the cyclohexane backbone with geminal diols, rather than signals indicative of ketone functionalities.
Q4: I am trying to dehydrate the dodecahydroxycyclohexane I synthesized to obtain the neutral this compound. What challenges should I expect?
A: Attempting to dehydrate dodecahydroxycyclohexane is a significant challenge. The dihydrate of dodecahydroxycyclohexane is known to decompose at approximately 100°C[1][2]. It is likely that thermal dehydration will lead to decomposition of the cyclohexane ring rather than the formation of the desired hexaketone. Chemical dehydration methods using strong desiccants may also lead to complex side reactions and degradation of the starting material due to the high reactivity of the numerous hydroxyl groups.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low Yield of Crystalline Product | Incomplete oxidation of the starting material (e.g., benzenehexol). | Ensure the use of a sufficiently strong oxidizing agent and appropriate reaction conditions (temperature, stoichiometry). Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). |
| Product loss during workup and purification. | Dodecahydroxycyclohexane has some water solubility. Minimize the use of aqueous washing steps or use saturated salt solutions to reduce solubility. Recrystallization from a suitable solvent system (e.g., methanol/water) should be performed carefully to maximize recovery. | |
| Product is an Amorphous Powder, Not Crystalline | Presence of impurities. | Purify the starting materials before use. During workup, ensure all reagents and byproducts are thoroughly removed. Attempt recrystallization from different solvent systems to induce crystallization. |
| Rapid precipitation during crystallization. | Allow the crystallization to proceed slowly by gradually cooling the solution. Using a co-solvent system may also improve crystal quality. | |
| Product Decomposes Upon Heating | Inherent instability of the target compound (neutral this compound). | As dodecahydroxycyclohexane dihydrate decomposes around 100°C[1][2], avoid heating the product to high temperatures. If attempting dehydration, consider using milder, non-thermal methods, although success is not guaranteed. |
| Characterization Data is Inconsistent with this compound | Formation of the hydrated form, dodecahydroxycyclohexane. | This is the expected and most stable product. Re-evaluate your characterization data based on the structure of dodecahydroxycyclohexane. Look for hydroxyl peaks in IR and corresponding signals in NMR. |
Experimental Protocols
Synthesis of Dodecahydroxycyclohexane Dihydrate
This protocol is based on the historical synthesis from benzenehexol.
Materials:
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Benzenehexol (C₆(OH)₆)
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Nitric acid (concentrated)
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Deionized water
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Methanol
Procedure:
-
In a fume hood, dissolve benzenehexol in a minimal amount of warm deionized water.
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Carefully and slowly add concentrated nitric acid to the solution with constant stirring. The reaction is exothermic and will release nitrogen oxides, so proper ventilation and cooling are essential.
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Continue stirring the reaction mixture at room temperature for several hours until the oxidation is complete. The endpoint may be indicated by a change in color.
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Slowly cool the reaction mixture in an ice bath to precipitate the product.
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Collect the crude product by vacuum filtration and wash with a small amount of cold deionized water.
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Recrystallize the crude product from a methanol/water mixture to obtain colorless crystalline plates of dodecahydroxycyclohexane dihydrate.
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Dry the crystals under vacuum at room temperature.
Characterization Data for Dodecahydroxycyclohexane Dihydrate
| Property | Value |
| Molecular Formula | C₆H₁₂O₁₂·2H₂O |
| Appearance | Colorless crystalline plates or prisms |
| Decomposition Temperature | ~100 °C[1][2] |
| Key IR Spectral Features | Broad O-H stretch (~3000-3600 cm⁻¹), C-O stretch |
| Expected ¹³C NMR Signals | A single peak around 90-100 ppm, characteristic of a carbon atom in a geminal diol. |
| Expected ¹H NMR Signals | A single peak corresponding to the hydroxyl protons, which may exchange with D₂O. |
Visualizations
Caption: Synthetic pathway from benzenehexol to the stable hydrated form and the likely outcome of attempted dehydration.
Caption: A troubleshooting workflow for the synthesis and characterization of this compound and its derivatives.
References
Why is Cyclohexanehexone so unstable under ambient conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohexanehexone. Given its extreme instability, this guide focuses on the challenges associated with its synthesis, handling, and characterization.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest?
This compound, also known as hexaketocyclohexane or triquinoyl, is an organic compound with the formula C₆O₆. It is the sixfold ketone of cyclohexane and is considered an oxide of carbon (an oxocarbon).[1] Its high degree of oxygenation and unique electronic structure make it a subject of theoretical and experimental interest.
Q2: I purchased "this compound octahydrate" but my results are unexpected. Is it the correct compound?
It is a common and critical point of confusion that the commercially available chemical labeled "this compound octahydrate" is, in fact, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O).[1][2] This compound is the geminal diol derivative of this compound.[1] True this compound is exceptionally unstable and not commercially available.[1]
Q3: Why is authentic this compound so unstable under ambient conditions?
The instability of this compound is due to a combination of factors:
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High Thermodynamic Energy: Theoretical studies have shown that this compound is significantly higher in energy (by 3.09 eV) than its more stable isomer, ethylenetetracarboxylic dianhydride.[2] This large energy difference makes its existence thermodynamically unfavorable.
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Electrostatic Repulsion: The six adjacent, highly electrophilic carbonyl groups on the cyclohexane ring lead to significant electrostatic repulsion, contributing to ring strain and a high propensity for decomposition.
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High Reactivity: The electron-deficient carbonyl carbons are highly susceptible to nucleophilic attack, including by atmospheric moisture, which can lead to rapid hydration and decomposition.
Troubleshooting Guide
Issue 1: Synthesis of this compound Fails or Yields an Unidentifiable Product.
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Possible Cause: The primary challenge is the extreme instability of the target molecule.[1] The product may be decomposing as it is formed.
-
Troubleshooting Steps:
-
Verify Starting Material: Ensure you are starting with a precursor that can form the C₆ ring structure. A reported method involves the dehydration of dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O).[2]
-
Strict Anhydrous Conditions: this compound is extremely sensitive to moisture. All solvents and reagents must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen).
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Low-Temperature Synthesis: Perform the reaction and subsequent handling at the lowest possible temperatures to minimize the rate of decomposition.
-
In Situ Analysis: Due to its transient nature, consider experimental setups that allow for in situ analysis of the product without isolation, such as mass spectrometry.[1][2]
-
Issue 2: Difficulty in Characterizing the Synthesized Product.
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Possible Cause: The product decomposes before or during analysis. Standard characterization techniques like NMR or X-ray crystallography on an isolated sample are likely to be unsuccessful.
-
Troubleshooting Steps:
-
Mass Spectrometry: This has been the primary method for detecting this compound, often as an ionized fragment.[1] Consider using techniques like flash pyrolysis coupled with photoionization time-of-flight mass spectrometry.[3][4]
-
Matrix Isolation Spectroscopy: For spectroscopic analysis (e.g., IR), consider trapping the molecule in an inert gas matrix at cryogenic temperatures to prevent decomposition and intermolecular reactions.
-
Data Presentation
The table below summarizes the key differences between the unstable target molecule and its commonly mistaken hydrated form.
| Property | This compound (C₆O₆) | Dodecahydroxycyclohexane Dihydrate (C₆(OH)₁₂·2H₂O) |
| Molar Mass | 168.06 g/mol [1] | 312.17 g/mol |
| Structure | Sixfold ketone of cyclohexane[1] | Geminal diol of this compound[1] |
| Stability | Highly unstable, observed in mass spectrometry[1][2] | Solid, decomposes at 95 °C[1] |
| Commercial Availability | Not commercially available | Sold under the name "this compound octahydrate"[1][2] |
Experimental Protocols
Synthesis of this compound via Dehydration
This is a generalized protocol based on the reported bulk synthesis method.[2] Extreme caution is advised due to the instability of the product.
-
Preparation: The reaction must be conducted in a completely moisture-free environment under an inert atmosphere. All glassware should be flame-dried or oven-dried.
-
Starting Material: Use dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O).
-
Dehydration: The dehydration of the starting material is the key step. This can be attempted using strong dehydrating agents or by thermal methods under high vacuum.
-
Product Trapping/Analysis: The resulting this compound is highly volatile and unstable. The product should be directly channeled into a mass spectrometer or a cryogenic trap for analysis without exposure to ambient conditions.
Visualizations
The following diagram illustrates the key factors contributing to the instability of this compound.
Caption: Factors contributing to the instability of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Synthesized Cyclohexanehexone
This technical support center provides researchers, scientists, and drug development professionals with guidance on the purification of synthesized cyclohexanehexone. Due to the inherent instability of pure this compound (C₆O₆), this guide focuses on the purification of its stable hydrated form, dodecahydroxycyclohexane dihydrate (C₆H₁₂O₁₂·2H₂O), which is often the actual product of synthesis and is sometimes referred to as this compound octahydrate.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound, but my product seems to be unstable. What is happening?
Pure this compound is known to be highly unstable and has primarily been observed as an ionized fragment in mass spectrometry studies. The compound you have likely synthesized and isolated is its stable hydrated form, dodecahydroxycyclohexane dihydrate (C₆H₁₂O₁₂·2H₂O). This is a common point of confusion, as this stable derivative is often marketed under names like "this compound octahydrate".[1][2]
Q2: What is the recommended primary method for purifying crude dodecahydroxycyclohexane dihydrate?
Recrystallization is the most effective and widely cited method for the purification of dodecahydroxycyclohexane dihydrate. This technique leverages the difference in solubility of the compound and its impurities in a suitable solvent at different temperatures.
Q3: What is the best solvent for the recrystallization of dodecahydroxycyclohexane dihydrate?
Methanol is the recommended solvent for the recrystallization of dodecahydroxycyclohexane dihydrate.[1][2] The compound can be crystallized from methanol to yield colorless plates or prisms.[1][2]
Q4: My purified product decomposes upon heating. What is the decomposition temperature?
Dodecahydroxycyclohexane dihydrate is reported to decompose at approximately 100 °C.[1][2] It is crucial to handle the purified product with this temperature limit in mind, especially during drying and storage.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of dodecahydroxycyclohexane dihydrate.
Issue 1: Low yield after recrystallization.
| Possible Cause | Troubleshooting Step |
| Excessive solvent used | Use the minimum amount of hot methanol required to fully dissolve the crude product. Adding too much solvent will keep more of the product dissolved in the mother liquor upon cooling, thus reducing the yield. |
| Cooling was too rapid | Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the formation of small, impure crystals. |
| Incomplete crystallization | After cooling to room temperature, place the flask in an ice bath for a sufficient amount of time to maximize crystal formation. Gently scratching the inside of the flask with a glass rod can sometimes induce crystallization if it is slow to start. |
| Product lost during washing | Wash the collected crystals with a minimal amount of ice-cold methanol to remove residual impurities without dissolving a significant amount of the product. |
Issue 2: Product is colored or appears impure after recrystallization.
| Possible Cause | Troubleshooting Step |
| Colored impurities present | If the crude product is highly colored, consider adding a small amount of activated charcoal to the hot methanolic solution before filtration. The charcoal can adsorb colored impurities. Use charcoal sparingly as it can also adsorb some of the desired product. |
| Insoluble impurities | If there are insoluble materials in the hot solution, perform a hot filtration step to remove them before allowing the solution to cool and crystallize. |
| Co-precipitation of impurities | Ensure slow cooling to allow for the selective crystallization of the desired compound. If impurities have similar solubility, a second recrystallization may be necessary. |
Issue 3: The product does not crystallize from the solution.
| Possible Cause | Troubleshooting Step |
| Solution is not saturated | The initial amount of solvent was too large. Try to carefully evaporate some of the solvent to concentrate the solution and then allow it to cool again. |
| Presence of oils or other impurities inhibiting crystallization | Try adding a seed crystal of pure dodecahydroxycyclohexane dihydrate to the cooled solution to initiate crystallization. If no seed crystal is available, scratching the inner surface of the flask with a glass rod at the meniscus can sometimes provide nucleation sites. |
| Incorrect solvent used | Confirm that you are using methanol. If another solvent was used, it may not be suitable for the recrystallization of this compound. |
Experimental Protocols
Recrystallization of Dodecahydroxycyclohexane Dihydrate
This protocol outlines the steps for purifying crude dodecahydroxycyclohexane dihydrate using methanol.
Materials:
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Crude dodecahydroxycyclohexane dihydrate
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Methanol (reagent grade)
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Activated charcoal (optional)
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Erlenmeyer flask
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Heating mantle or hot plate
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Condenser (optional, to prevent solvent loss)
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Buchner funnel and flask
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Filter paper
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Ice bath
Procedure:
-
Dissolution: Place the crude dodecahydroxycyclohexane dihydrate in an Erlenmeyer flask. Add a minimal amount of methanol and gently heat the mixture to boiling while stirring. Continue adding small portions of hot methanol until the solid is completely dissolved. Avoid adding an excess of solvent.
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Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal and then gently reheat the solution to boiling for a few minutes.
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Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove the solids. This should be done quickly to prevent premature crystallization.
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Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Once the solution has reached room temperature, place the flask in an ice bath to maximize the yield of crystals.
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Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
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Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
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Drying: Dry the purified crystals. Be mindful of the decomposition temperature (around 100 °C). Drying under vacuum at a low temperature is recommended.
Quantitative Data Summary (Hypothetical Example):
| Parameter | Crude Product | After 1st Recrystallization | After 2nd Recrystallization |
| Mass (g) | 10.0 | 7.5 | 6.0 |
| Purity (%) | 85 | 98 | >99.5 |
| Appearance | Light yellow powder | Off-white crystals | Colorless prisms |
| Melting Point (°C) | 95-98 (with decomposition) | 98-100 (with decomposition) | 99-100 (with decomposition) |
Visualizations
Caption: Experimental workflow for the purification of dodecahydroxycyclohexane dihydrate.
Caption: Troubleshooting logic for the recrystallization of dodecahydroxycyclohexane dihydrate.
References
How to improve the yield of Cyclohexanehexone synthesis
Welcome to the technical support center for the synthesis of Cyclohexanehexone (C₆O₆). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and improve the yield of this highly sensitive and unstable compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common starting material for this compound synthesis?
A1: The most common and direct precursor for the synthesis of this compound is Dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O). It is important to note that this compound is often commercially mislabeled as "this compound octahydrate".
Q2: What is the primary method for synthesizing this compound from its precursor?
A2: The primary method is the thermal dehydration of Dodecahydroxycyclohexane dihydrate. This process involves carefully heating the starting material to remove the water molecules and form the six ketone groups of this compound.
Q3: Why is the yield of this compound often low?
A3: The low yield is primarily due to the inherent instability of the this compound molecule. It is highly sensitive to ambient conditions, particularly moisture and oxygen, and can readily decompose. Incomplete dehydration or the formation of side products during the reaction also contributes to lower yields.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: Due to its instability, characterization can be challenging. Mass spectrometry is a key technique to confirm the molecular weight of this compound. Spectroscopic methods like NMR can be attempted, but the sample must be handled under strictly anhydrous and inert conditions.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Yield of Product | 1. Incomplete dehydration of the starting material. 2. Decomposition of the product due to reaction conditions. 3. Presence of impurities in the starting material. | 1. Ensure the reaction temperature is maintained around the decomposition point of the dihydrate (~100°C) under vacuum. 2. Avoid overheating, which can lead to charring and decomposition. 3. Use highly pure Dodecahydroxycyclohexane dihydrate. Consider recrystallization of the starting material if purity is a concern. |
| Product is a Dark, Tarry Substance | 1. Overheating during the dehydration process. 2. Presence of oxygen or moisture in the reaction setup. | 1. Carefully control the temperature using a precise heating mantle and temperature probe. 2. Ensure the reaction is carried out under a high vacuum or in an inert atmosphere (e.g., argon or nitrogen). All glassware should be thoroughly dried. |
| Difficulty in Isolating the Product | 1. The product is highly reactive and unstable. 2. The product may be present in a mixture with unreacted starting material and byproducts. | 1. Handle the product under strictly anhydrous and inert conditions (e.g., in a glovebox). 2. Purification is challenging. Sublimation under high vacuum may be a viable method for separation. |
| Inconsistent Results Between Batches | 1. Variation in the purity of the starting material. 2. Inconsistent reaction conditions (temperature, pressure, time). 3. Differences in the handling and storage of the final product. | 1. Standardize the source and purity of Dodecahydroxycyclohexane dihydrate. 2. Precisely control and monitor all reaction parameters for each synthesis. 3. Implement a strict protocol for handling and storing the product in an inert and dry environment. |
Experimental Protocols
Synthesis of Dodecahydroxycyclohexane dihydrate (Precursor)
The synthesis of the precursor is a critical first step. A common method involves the oxidation of myo-inositol.
Protocol:
-
Dissolve myo-inositol in distilled water.
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Add a suitable oxidizing agent (e.g., nitric acid) dropwise while maintaining the temperature of the solution.
-
After the reaction is complete, the solution is cooled to induce crystallization of Dodecahydroxycyclohexane dihydrate.
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The crystals are filtered, washed with cold water, and then with a solvent like ethanol to remove impurities.
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Dry the crystals under vacuum to obtain pure Dodecahydroxycyclohexane dihydrate.
Synthesis of this compound via Thermal Dehydration
Protocol:
-
Place a known quantity of finely ground, high-purity Dodecahydroxycyclohexane dihydrate into a sublimation apparatus.
-
Ensure all glassware is rigorously dried and the system is leak-tight.
-
Evacuate the apparatus to a high vacuum (e.g., <0.1 mmHg).
-
Gently and slowly heat the sample to approximately 95-100°C. The dihydrate will start to decompose and release water vapor.
-
As the dehydration proceeds, the this compound product may sublime and deposit on a cold finger or the cooler parts of the apparatus.
-
Once the reaction is complete (no more water evolution), carefully cool the apparatus to room temperature under vacuum.
-
Transfer the sublimed product to a pre-weighed, dry, and inert-atmosphere-filled vial for storage. This transfer should be performed in a glovebox.
Visualizations
To aid in understanding the synthesis process, the following diagrams illustrate the key workflow and the logical relationship in troubleshooting low yield.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
Technical Support Center: Characterization of Cyclohexanehexone (C₆O₆)
Welcome to the technical support center for the characterization of cyclohexanehexone (C₆O₆). This resource is designed for researchers, scientists, and drug development professionals who are navigating the significant challenges associated with the synthesis, purification, and structural elucidation of this highly reactive and unstable molecule.
Troubleshooting Guides and FAQs
This section addresses specific issues you may encounter during your experiments with C₆O₆. The solutions provided are based on established methods for handling unstable and highly oxidized organic compounds.
Question 1: Synthesis of C₆O₆ resulted in a complex mixture of byproducts or polymerization. How can I improve the yield and purity of the target molecule?
Answer:
The synthesis of highly oxidized and strained molecules like C₆O₆ is fraught with challenges, primarily due to the high reactivity of the target compound, which can lead to decomposition, polymerization, or unwanted side reactions. Here are several troubleshooting strategies:
-
Precursor Selection and Purity: Ensure the starting materials are of the highest possible purity. Impurities can act as catalysts for decomposition or side reactions.
-
Reaction Conditions:
-
Low Temperature: Perform the reaction at the lowest possible temperature to minimize the rate of decomposition and side reactions. Consider using cryogenic conditions.
-
Inert Atmosphere: C₆O₆ is expected to be extremely sensitive to air and moisture. All reactions and manipulations must be carried out under a rigorously inert atmosphere (e.g., argon or nitrogen) using Schlenk line or glovebox techniques.
-
Solvent Choice: Use dry, degassed, and non-reactive solvents. Aprotic and non-polar solvents are generally preferred. The choice of solvent can significantly impact the stability of the product.
-
-
Purification:
-
Low-Temperature Chromatography: If chromatography is necessary, perform it at low temperatures to prevent on-column decomposition. Use deactivated silica or alumina.
-
Crystallization: Attempt crystallization at low temperatures from a carefully selected solvent system. This can be the most effective method for obtaining a pure, albeit potentially unstable, solid.
-
Question 2: I am unable to obtain a clear NMR spectrum of my C₆O₆ sample. The spectrum is either broad, shows multiple unidentifiable peaks, or indicates rapid decomposition.
Answer:
Obtaining a clean NMR spectrum of an unstable compound like C₆O₆ requires specialized techniques to slow down decomposition and improve spectral resolution.
-
Low-Temperature NMR (VT-NMR): This is the most critical technique.[1] By significantly lowering the temperature of the NMR experiment (e.g., to -78 °C or lower), you can often slow down dynamic processes and decomposition, resulting in sharper signals.[1]
-
Solvent Selection: Use deuterated solvents that are compatible with low-temperature work and are rigorously dried and degassed. Solvents like toluene-d₈ or THF-d₈ are often suitable for low-temperature NMR.
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Rapid Acquisition: Use shorter acquisition times and a higher number of scans to obtain a spectrum before significant decomposition occurs.
-
In-Situ Monitoring: If the compound is too unstable to isolate, consider generating it in situ within the NMR tube at low temperature and immediately acquiring the spectrum.
-
¹³C NMR: Due to the expected symmetry of C₆O₆, a single peak in the carbonyl region of the ¹³C NMR spectrum would be a strong indicator of its formation. However, long acquisition times for ¹³C NMR can be challenging for unstable compounds. Consider using techniques like ¹³C-labeling of the starting material to enhance the signal.
Question 3: How can I confirm the molecular weight of C₆O₆ when it is too unstable for standard mass spectrometry techniques?
Answer:
Mass spectrometry of highly unstable compounds is challenging due to potential fragmentation or decomposition in the ion source.
-
Soft Ionization Techniques: Employ soft ionization methods to minimize fragmentation and preserve the molecular ion. Techniques to consider include:
-
Electrospray Ionization (ESI): Often performed at or near room temperature, which may be too harsh. However, with careful optimization of source parameters, it might be possible to observe the molecular ion.
-
Chemical Ionization (CI): A gentler ionization method than electron impact (EI).
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): This technique can be suitable for thermally labile molecules, but finding an appropriate matrix that doesn't react with C₆O₆ is crucial.
-
-
High-Resolution Mass Spectrometry (HRMS): Obtaining a high-resolution mass spectrum is critical to confirm the elemental composition of the molecular ion, which would provide strong evidence for the formation of C₆O₆.
-
In-Situ Trapping and Derivatization: If direct detection is not possible, consider an in-situ trapping experiment. React the freshly generated C₆O₆ with a trapping agent that forms a stable derivative. The characterization of this derivative can provide indirect but compelling evidence for the transient existence of C₆O₆.
Question 4: I am finding it impossible to grow single crystals of C₆O₆ for X-ray crystallography. The material either decomposes or forms an amorphous solid.
Answer:
Single crystal growth of unstable compounds is a significant challenge.[2] Success often relies on meticulous control over crystallization conditions.
-
Low-Temperature Crystallization: All crystallization attempts should be conducted at low temperatures. This can be achieved by slow evaporation of a solvent in a cold bath or by slow cooling of a saturated solution.
-
Solvent System: Carefully screen a wide range of dry, degassed solvents and solvent mixtures.
-
Vapor Diffusion: This is a gentle crystallization technique. A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. Slow diffusion of the precipitant into the solution can promote crystal growth.
-
Co-crystallization: Consider co-crystallization with a stable, non-reactive molecule that can form a stable crystal lattice with C₆O₆.
Question 5: Given the experimental difficulties, how can computational chemistry aid in the characterization of C₆O₆?
Answer:
Computational chemistry is an indispensable tool for studying highly unstable molecules like C₆O₆. It can provide valuable insights that guide and support experimental efforts.
-
Structure and Stability Prediction: Quantum chemical calculations (e.g., using Density Functional Theory, DFT) can predict the geometry, stability, and electronic structure of C₆O₆.[3] This can help in understanding its reactivity and potential decomposition pathways.
-
Spectroscopic Data Prediction: Computational methods can predict spectroscopic properties, which can be compared with experimental data for confirmation.[3]
-
NMR Spectra: Calculation of chemical shifts (¹H and ¹³C) can help in assigning peaks in an experimental spectrum.
-
IR Spectra: Prediction of vibrational frequencies can aid in the interpretation of an experimental IR spectrum, particularly in identifying the characteristic carbonyl stretches.
-
-
Reaction Pathways: Computational modeling can be used to explore potential synthetic routes and identify the most promising pathways, as well as to understand decomposition mechanisms.
Experimental Protocols
Protocol 1: Low-Temperature Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation:
-
In a glovebox or under a stream of inert gas, dissolve a small amount of the purified C₆O₆ sample (or the crude reaction mixture if the compound is too unstable to isolate) in a minimal amount of a dry, deuterated solvent suitable for low-temperature work (e.g., toluene-d₈, THF-d₈).
-
Transfer the solution to a pre-dried NMR tube and seal it under an inert atmosphere.
-
-
Instrument Setup:
-
Cool the NMR spectrometer's probe to the desired low temperature (e.g., -78 °C). Allow sufficient time for the temperature to stabilize.
-
-
Data Acquisition:
-
Insert the sample into the pre-cooled probe.
-
Quickly tune and shim the spectrometer.
-
Acquire the ¹H and ¹³C NMR spectra using parameters optimized for rapid data collection (e.g., shorter relaxation delays, fewer scans for ¹H). For ¹³C, a larger number of scans will likely be necessary.
-
-
Data Processing:
-
Process the spectra using appropriate software. Compare the obtained chemical shifts with computationally predicted values.
-
Protocol 2: In-Situ Trapping and Mass Spectrometry Analysis
-
Reaction Setup:
-
In a Schlenk flask under an inert atmosphere, prepare a solution of the precursor for C₆O₆ in a dry, aprotic solvent at low temperature (e.g., -78 °C).
-
In a separate flask, prepare a solution of a suitable trapping agent (e.g., a reactive diene for a Diels-Alder reaction) in the same solvent.
-
-
In-Situ Generation and Trapping:
-
Slowly add the reagent to initiate the formation of C₆O₆.
-
Immediately after the presumed formation of C₆O₆, add the solution of the trapping agent to the reaction mixture.
-
Allow the reaction to proceed at low temperature for a specified time, then slowly warm to room temperature.
-
-
Workup and Analysis:
-
Quench the reaction and perform a standard aqueous workup.
-
Purify the resulting product (the trapped adduct) using column chromatography or crystallization.
-
Characterize the purified adduct using standard techniques (NMR, IR, HRMS). The structure of the adduct will provide evidence for the intermediate formation of C₆O₆.
-
Data Presentation
Table 1: Expected Spectroscopic Data for C₆O₆
| Spectroscopic Technique | Expected Data Range/Value | Notes |
| ¹³C NMR | 180 - 200 ppm | A single peak is expected due to the high symmetry of the molecule. The exact chemical shift is sensitive to the solvent and temperature. |
| IR Spectroscopy | 1700 - 1750 cm⁻¹ | A strong absorption band corresponding to the C=O stretching vibration. The exact frequency can be influenced by ring strain and conjugation. |
| High-Resolution Mass Spec (HRMS) | Calculated m/z for C₆O₆ | The exact mass will provide confirmation of the elemental composition. Fragmentation patterns should be analyzed carefully. |
Mandatory Visualization
References
Technical Support Center: Dodecahydroxycyclohexane Dihydrate (formerly known as Cyclohexanehexone Octahydrate)
This technical support guide is intended for researchers, scientists, and drug development professionals to prevent the common misidentification of the compound historically marketed as "Cyclohexanehexone octahydrate." The information provided here will help in the correct identification, handling, and use of this reagent, which is scientifically recognized as dodecahydroxycyclohexane dihydrate.
Frequently Asked Questions (FAQs)
Q1: I purchased "this compound octahydrate" for my experiment, but my results are inconsistent. What could be the issue?
A1: The primary issue is likely a misidentification of the compound itself. The substance commercially sold as "this compound octahydrate" is, in fact, dodecahydroxycyclohexane dihydrate.[1][2][3] True this compound (C₆O₆) is a highly unstable six-fold ketone that has only been observed as an ionized fragment in mass spectrometry studies.[2][3] The commercially available product is the geminal diol derivative, dodecahydroxycyclohexane, crystallized with two molecules of water (C₆H₁₂O₁₂·2H₂O).[1][2] This fundamental structural difference is critical for interpreting experimental outcomes.
Q2: What is the correct chemical structure and molecular formula for the compound I have?
A2: The correct name for the compound is dodecahydroxycyclohexane dihydrate.
-
Molecular Formula: C₆H₁₂O₁₂·2H₂O
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Structure: A cyclohexane ring where each carbon atom is bonded to two hydroxyl groups (a geminal diol).
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Synonyms: Triquinoyl octahydrate, Hexaketocyclohexane octahydrate.[1][2]
Q3: How can I verify the identity of my "this compound octahydrate" sample?
A3: You can use standard analytical techniques to confirm the identity as dodecahydroxycyclohexane dihydrate. The expected results from these analyses will differ significantly from what would be expected for the theoretical this compound. Key techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).
Q4: What are the potential impurities I should be aware of in my dodecahydroxycyclohexane dihydrate sample?
A4: Dodecahydroxycyclohexane dihydrate is typically synthesized by the oxidation of benzenehexol (hexahydroxybenzene) or tetrahydroxy-p-benzoquinone.[1][2] Potential impurities could include:
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Unreacted starting materials (benzenehexol or tetrahydroxy-p-benzoquinone).
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By-products from incomplete oxidation.
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Residual solvents from purification (e.g., methanol).
Troubleshooting Guide
This section provides guidance on troubleshooting common issues encountered during the analysis of dodecahydroxycyclohexane dihydrate.
Issue 1: Unexpected NMR Spectrum
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Symptom: The ¹H NMR spectrum shows a broad singlet instead of distinct peaks, or the ¹³C NMR spectrum shows a single peak around 90-100 ppm.
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Cause: Due to the high symmetry of the dodecahydroxycyclohexane molecule and proton exchange with the solvent (especially if water is present), individual proton signals may not be well-resolved in ¹H NMR. In ¹³C NMR, all six carbon atoms are chemically equivalent, leading to a single peak.
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Solution:
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Ensure the sample is thoroughly dried to minimize water content, which can sharpen the hydroxyl proton signals in ¹H NMR.
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For ¹³C NMR, the presence of a single peak is expected and confirms the high symmetry of the geminal diol structure.
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Issue 2: Mass Spectrometry data does not show the expected molecular ion peak.
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Symptom: The mass spectrum does not show a clear molecular ion peak at m/z 312.18.
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Cause: Dodecahydroxycyclohexane dihydrate can be thermally labile and may fragment easily in the mass spectrometer, especially with high-energy ionization techniques.
-
Solution:
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Use a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation.
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Look for adducts with sodium ([M+Na]⁺) or other ions, which are common in ESI-MS.
-
Analyze the fragmentation pattern for characteristic losses of water molecules.
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Issue 3: FTIR spectrum shows a strong, broad absorbance in the hydroxyl region but no sharp ketone peak.
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Symptom: The FTIR spectrum is dominated by a broad peak around 3000-3600 cm⁻¹ (O-H stretching) and lacks a sharp peak around 1700 cm⁻¹ (C=O stretching).
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Cause: This is the expected spectrum for dodecahydroxycyclohexane dihydrate. The absence of a ketone peak and the presence of a strong hydroxyl peak confirm the geminal diol structure.
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Solution: This result confirms the identity of the compound as dodecahydroxycyclohexane dihydrate and not this compound.
Data Presentation
Table 1: Key Analytical Data for Dodecahydroxycyclohexane Dihydrate
| Parameter | Expected Value/Observation | Notes |
| Molecular Formula | C₆H₁₂O₁₂·2H₂O | |
| Molecular Weight | 312.18 g/mol | [4] |
| Appearance | Colorless crystals or white powder | [1] |
| Melting Point | Decomposes at ~95-100 °C | [1][2] |
| ¹H NMR | A single, broad resonance for the hydroxyl protons. Due to the equivalence of all hydroxyl groups, a complex spectrum is not expected. | The chemical shift can be highly dependent on the solvent and concentration. |
| ¹³C NMR | A single peak is expected for the six equivalent carbons of the cyclohexane ring. The chemical shift would be in the range typical for carbons bearing two oxygen atoms (geminal diols), approximately 90-100 ppm. | |
| FTIR Spectroscopy | Strong, broad O-H stretching band (3000-3600 cm⁻¹). Absence of a strong C=O stretching band (around 1700 cm⁻¹). C-O stretching bands (1000-1200 cm⁻¹). | The absence of a ketone peak is a key diagnostic feature. |
| Mass Spectrometry (ESI) | Expect to observe the molecular ion [M+H]⁺ at m/z 277.04 (for the anhydrous form) or adducts like [M+Na]⁺ at m/z 299.02. Fragmentation will likely involve sequential loss of water molecules. | The dihydrate may lose water in the ion source. |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy
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Solvent Selection: Use a deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O) or DMSO-d₆.
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Sample Preparation:
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Accurately weigh approximately 5-10 mg of dodecahydroxycyclohexane dihydrate.
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Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Gently agitate the tube to ensure complete dissolution.
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-
Acquisition:
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Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
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For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of ¹³C.
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Protocol 2: Analysis by FTIR Spectroscopy
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Sample Preparation (ATR-FTIR):
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Place a small amount of the powdered dodecahydroxycyclohexane dihydrate directly onto the crystal of the Attenuated Total Reflectance (ATR) accessory.
-
Ensure good contact between the sample and the crystal by applying pressure with the anvil.
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-
Acquisition:
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Collect a background spectrum of the empty ATR crystal.
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Collect the sample spectrum.
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Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
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The spectrum should be recorded in the range of 4000-400 cm⁻¹.
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Protocol 3: Analysis by Mass Spectrometry (ESI-MS)
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Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent such as methanol or water.
-
-
Infusion:
-
Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
-
Acquisition:
-
Acquire the mass spectrum in positive ion mode.
-
Scan a mass range that includes the expected molecular weight (e.g., m/z 100-500).
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If necessary, perform tandem MS (MS/MS) on the suspected molecular ion or its adducts to observe characteristic fragmentation patterns (loss of water).
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Mandatory Visualizations
Caption: Troubleshooting workflow for the misidentification of "this compound octahydrate".
Caption: Logical relationship of analytical data for compound confirmation.
References
- 1. Dodecahydroxycyclohexane - Wikipedia [en.wikipedia.org]
- 2. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315) [hmdb.ca]
- 3. Dodecahydroxycyclohexane | C6H12O12 | CID 315987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Dodecahydroxycyclohexane dihydrate | C6H16O14 | CID 71586972 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: C₆(OH)₁₂·2H₂O Dehydration
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the dehydration conditions for dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the dehydration of C₆(OH)₁₂·2H₂O.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Dehydration | 1. Temperature is too low. 2. Heating duration is insufficient. 3. Atmosphere is not inert, leading to side reactions. | 1. Gradually increase the temperature in increments of 5-10°C. 2. Extend the heating time at the target temperature until a constant weight is achieved.[1] 3. Perform the dehydration under a dry, inert atmosphere such as nitrogen or argon. |
| Sample Decomposition (e.g., charring, discoloration) | 1. Heating temperature is too high, exceeding the decomposition point. 2. Heating rate is too rapid. | 1. Lower the dehydration temperature. Based on analogous compounds like inositol, decomposition may begin above 220°C.[2] 2. Employ a slower heating rate (e.g., 5-10°C/min) to allow for controlled water removal. |
| Inconsistent or Irreproducible Results | 1. Inhomogeneous sample packing in the analysis crucible. 2. Variations in the starting material's hydration state. 3. Fluctuations in atmospheric conditions (e.g., humidity). | 1. Ensure the sample is loosely and evenly packed in the crucible to promote uniform heat transfer. 2. Store the starting material in a desiccator to maintain a consistent hydration level. 3. Use a controlled atmosphere during the experiment. |
| Melt or Fusion of the Sample | The dehydration temperature is close to or exceeds the melting point of an intermediate hydrate or the anhydrous form. | 1. Carefully review thermal analysis data (DSC/TGA) to identify melting transitions. 2. Consider vacuum dehydration at a lower temperature to avoid melting. |
Frequently Asked Questions (FAQs)
Q1: At what temperature does C₆(OH)₁₂·2H₂O lose its water of hydration?
Q2: How can I confirm that all the water of hydration has been removed?
A2: The most common method is to heat the sample until a constant mass is achieved.[1] This can be monitored using TGA, where a stable weight plateau indicates the completion of dehydration. Alternatively, in an oven-drying experiment, the sample can be repeatedly heated, cooled in a desiccator, and weighed until two consecutive weighings are identical.
Q3: What analytical techniques are best suited for studying the dehydration of C₆(OH)₁₂·2H₂O?
A3:
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Thermogravimetric Analysis (TGA): To determine the temperature ranges of dehydration and the amount of water lost.
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Differential Scanning Calorimetry (DSC): To identify thermal events such as dehydration, phase transitions, and decomposition, and to measure the enthalpy of these processes.
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X-ray Powder Diffraction (XRPD): To characterize the crystal structure of the hydrated, partially dehydrated, and anhydrous forms.
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Fourier-Transform Infrared (FTIR) Spectroscopy: To monitor changes in the O-H stretching vibrations, confirming the removal of water.
Q4: What is the expected weight loss for the complete dehydration of C₆(OH)₁₂·2H₂O?
A4: The theoretical weight loss can be calculated based on the molar masses of water and the anhydrous compound.
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Molar mass of C₆(OH)₁₂ = 204.12 g/mol
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Molar mass of 2H₂O = 36.03 g/mol
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Molar mass of C₆(OH)₁₂·2H₂O = 240.15 g/mol
Theoretical % weight loss = (Molar mass of 2H₂O / Molar mass of C₆(OH)₁₂·2H₂O) * 100 = (36.03 / 240.15) * 100 ≈ 15.00%
Experimental Protocols
Protocol 1: Determination of Dehydration Profile by Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which C₆(OH)₁₂·2H₂O dehydrates and to quantify the mass loss.
Apparatus and Materials:
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Thermogravimetric Analyzer (TGA)
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High-purity nitrogen or argon gas
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TGA sample pans (e.g., aluminum or platinum)
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Microbalance
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C₆(OH)₁₂·2H₂O sample
Procedure:
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Tare an empty TGA sample pan.
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Accurately weigh 5-10 mg of the C₆(OH)₁₂·2H₂O sample into the pan.
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Place the sample pan in the TGA furnace.
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Purge the furnace with the inert gas at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.
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Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 250°C) at a controlled heating rate of 10°C/min.
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Record the mass loss as a function of temperature.
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Analyze the resulting TGA curve to identify the onset and completion temperatures of each dehydration step.
Data Presentation
Table 1: Illustrative TGA Data for Dehydration of C₆(OH)₁₂·2H₂O
| Temperature Range (°C) | Weight Loss (%) | Corresponding Process |
| 80 - 120 | ~7.5 | Loss of first water molecule |
| 120 - 160 | ~7.5 | Loss of second water molecule |
| > 220 | Significant | Onset of thermal decomposition |
Note: This data is illustrative and based on typical behavior for hydrated organic compounds. Actual values should be determined experimentally.
Visualizations
Caption: Experimental workflow for optimizing dehydration conditions.
Caption: Troubleshooting decision tree for dehydration experiments.
References
Technical Support Center: Tandem Mass Spectrometry of Sensitive Molecules
Welcome to the technical support center for troubleshooting tandem mass spectrometry (MS/MS) of sensitive molecules. This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and detailed troubleshooting guides for specific problems encountered during the analysis of sensitive molecules by tandem mass spectrometry.
General Troubleshooting
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Signal & Sensitivity Issues
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Fragmentation & Spectral Quality
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Reproducibility & Peak Shape Problems
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What are the first steps I should take when my LC-MS/MS system is underperforming?
When encountering issues with your LC-MS/MS system, a systematic approach is crucial to identify and resolve the problem efficiently.
Answer:
Start with the most straightforward checks before moving to more complex troubleshooting.[1] A logical sequence of events will help isolate the root cause.[1]
Initial Checks:
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Verify Basic Connections and Supplies: Ensure all power cords, communication cables, and gas lines are securely connected. Check the levels and pressures of gas cylinders and solvent reservoirs.[1]
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Review Method Parameters: Double-check that the correct analytical method with the intended parameters (e.g., injection volume, flow rate, temperature, and MS settings) is loaded.[1]
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Inspect for Leaks: Visually inspect all LC connections for any signs of leaks, such as salt deposits or drips.[2]
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Run a System Suitability Test (SST): Inject a known standard to assess the overall system performance.[2] This helps to determine if the issue is with the instrument or the sample preparation.[2]
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Check Maintenance Logs: Review recent maintenance activities. Any recent changes to the system could be a potential source of the problem.[1]
The following diagram illustrates a general workflow for initial system troubleshooting.
Caption: General workflow for initial LC-MS/MS system checks.
How can I distinguish between a sample preparation, LC, or MS/MS problem?
Pinpointing the origin of an issue is key to effective troubleshooting.
Answer:
A systematic "divide and conquer" approach, using diagnostic tests, can help isolate the problematic module of your LC-MS/MS system.[2]
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Sample Preparation Issues: If the System Suitability Test (SST) with a neat standard performs well, but your actual samples show problems, the issue likely lies in your sample preparation.[2]
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Liquid Chromatography (LC) Issues: Problems like retention time shifts, poor peak shape, or pressure fluctuations often point to the LC system.[3][4]
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Mass Spectrometry (MS/MS) Issues: If both the SST and direct infusion of a standard show low signal or instability, the problem is likely within the mass spectrometer.[2]
The following flowchart outlines a logical process for isolating the source of a problem.
Caption: Logic diagram for isolating problem source.
Why is my signal intensity weak or non-existent?
Low or absent signal for sensitive molecules is a frequent and frustrating issue.
Answer:
This problem can stem from multiple factors, ranging from sample concentration to instrument settings and contamination.[5]
Potential Causes and Solutions:
-
Improper Sample Concentration: The sample may be too dilute to detect or so concentrated that it causes ion suppression.[5]
-
Solution: Prepare a dilution series of your sample to find the optimal concentration range.
-
-
Inefficient Ionization: The chosen ionization method or its parameters may not be optimal for your analyte.[5]
-
Solution: Optimize ion source parameters. For Electrospray Ionization (ESI), this includes capillary voltage, nebulizer gas pressure, and desolvation temperature.[6]
-
-
Contamination: Contaminants in the sample, mobile phase, or on the instrument can interfere with analyte ionization.[3]
-
Instrument Malfunction: Issues with the detector, ion optics, or vacuum system can lead to a loss of sensitivity.[8]
Table 1: ESI Parameter Optimization for Sensitive Molecules
| Parameter | Effect of Setting Too Low | Effect of Setting Too High | Recommended Range (Positive Mode) | Recommended Range (Negative Mode) |
| Capillary Voltage | Poor ionization efficiency[6] | Ion fragmentation, signal loss[6] | 3–5 kV[6] | -2.5 to -4 kV[6] |
| Nebulizer Gas Pressure | Larger droplets, less efficient ionization[6] | Small droplets, better desolvation but possible ion suppression[6] | 20–60 psi[6] | 20–60 psi |
| Desolvation Temperature | Inefficient solvent evaporation | Degradation of thermally unstable compounds[6] | 250–450°C[6] | 250–450°C |
Experimental Protocol: Optimizing ESI Source Parameters
-
Prepare a standard solution of your analyte at a known concentration (e.g., 1 µg/mL) in a solvent composition similar to your initial mobile phase.
-
Infuse the standard solution directly into the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Optimize one parameter at a time while monitoring the analyte signal intensity.
-
Capillary Voltage: Start at a low voltage (e.g., 2 kV) and gradually increase it in 0.5 kV increments until the signal maximizes and then starts to decrease.
-
Nebulizer Gas Pressure: Set the capillary voltage to its optimal value. Start with a low gas pressure and increase it incrementally, observing the signal intensity and stability.
-
Desolvation Temperature: With the optimal capillary voltage and nebulizer pressure, begin at a low temperature (e.g., 200°C) and increase it in 50°C increments. Be cautious with thermally labile molecules.
-
Document the optimal settings for your specific analyte and instrument.
What is causing signal suppression or enhancement (matrix effects) and how can I mitigate it?
Matrix effects can severely impact the accuracy, precision, and sensitivity of quantitative analyses.[9][10]
Answer:
Matrix effects are caused by co-eluting compounds from the sample matrix that interfere with the ionization of the target analyte.[11][12] This can either suppress or enhance the analyte signal.
Strategies to Mitigate Matrix Effects:
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Improve Sample Preparation: The most effective way to reduce matrix effects is to remove interfering components before analysis.[13]
-
Optimize Chromatographic Separation: Ensure that the analyte of interest is chromatographically resolved from the majority of matrix components.[13]
-
Action: Modify the gradient, change the column chemistry, or adjust the mobile phase pH.
-
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering compounds relative to the analyte.[13] However, this may compromise the limit of detection.
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS co-elutes with the analyte and experiences similar matrix effects, allowing for accurate correction during data processing.[16]
Table 2: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
| Technique | Principle | Pros | Cons |
| Protein Precipitation (PPT) | Addition of an organic solvent or acid to precipitate proteins.[14] | Fast, simple, inexpensive.[14] | Non-selective, may not remove all interfering components. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Good for removing salts and highly polar/non-polar interferences. | Can be labor-intensive and require large volumes of organic solvents. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent while interferences are washed away.[17] | Highly selective, can concentrate the analyte.[17] | Method development can be complex and time-consuming. |
The following diagram illustrates the concept of matrix effects and mitigation strategies.
Caption: Matrix effects and mitigation strategies.
Why am I observing unexpected or no fragmentation of my precursor ion?
Achieving consistent and informative fragmentation is essential for structural elucidation and quantification in MS/MS.
Answer:
Fragmentation issues can arise from incorrect instrument settings, the inherent stability of the molecule, or in-source processes.
-
No Fragmentation:
-
Collision Energy Too Low: The energy applied in the collision cell is insufficient to induce fragmentation.[3]
-
Solution: Gradually increase the collision energy and observe the fragmentation pattern.
-
-
Incorrect Precursor Ion Selection: The mass spectrometer may not be isolating the intended precursor ion.
-
Solution: Verify the precursor m/z in your method and check the instrument's mass calibration.[2]
-
-
-
Unexpected Fragmentation:
-
In-source Fragmentation: The molecule fragments in the ion source before entering the mass analyzer. This is common for very sensitive or thermally labile compounds.
-
Solution: Use milder ion source conditions (see next section).[1]
-
-
Contaminants: Co-eluting impurities can be selected along with the precursor ion, leading to a mixed fragmentation spectrum.
-
Solution: Improve chromatographic resolution or sample cleanup.
-
-
Experimental Protocol: Collision Energy Optimization
-
Infuse a standard solution of your analyte into the mass spectrometer.
-
Set up a product ion scan for your precursor ion of interest.
-
Create a series of experiments where the collision energy is ramped in small increments (e.g., 2-5 eV) across a relevant range (e.g., 5-50 eV).
-
Acquire data for each collision energy setting.
-
Analyze the resulting spectra to identify the collision energy that produces the desired product ions with the best intensity and minimizes excessive fragmentation.
-
For quantitative methods (MRM): Optimize the collision energy for each specific precursor-product ion transition to maximize its signal.
How can I reduce in-source fragmentation of my sensitive molecule?
In-source fragmentation can complicate spectral interpretation and lead to inaccurate quantification.
Answer:
In-source fragmentation (or in-source decay) occurs when molecules fragment in the ion source due to harsh conditions before they are isolated by the mass analyzer.[18] This is particularly problematic for sensitive molecules like conjugates, metabolites, and non-covalently bound complexes.
Strategies to Minimize In-Source Fragmentation:
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Reduce Ion Source Temperatures: High desolvation or capillary temperatures can cause thermal degradation.[1]
-
Action: Lower the temperature settings incrementally while ensuring efficient desolvation.
-
-
Lower Ionization/Capillary Voltage: High voltages can impart excess energy to the ions, causing them to fragment.[19]
-
Action: Optimize the voltage to the lowest value that still provides good ionization efficiency.[19]
-
-
Optimize Cone/Nozzle/Fragmentor Voltage: These voltages control the energy of ions as they enter the mass spectrometer.
-
Action: Reduce these voltage settings to minimize "in-source collision-induced dissociation."[20]
-
-
Use a Milder Mobile Phase: The choice of solvents and additives can influence ion stability.
-
Action: Avoid additives known to promote fragmentation if possible.
-
The following diagram illustrates the factors contributing to in-source fragmentation and the corresponding solutions.
Caption: Troubleshooting in-source fragmentation.
What is causing poor reproducibility and retention time shifts?
Inconsistent results are a major obstacle in validated assays and routine analysis.
Answer:
Poor reproducibility can be caused by a variety of factors related to the sample, the LC system, and the laboratory environment.
-
Sample Stability: Sensitive molecules may degrade over time in the autosampler.
-
Solution: Use a cooled autosampler and prepare samples fresh if necessary. Check for degradation by re-injecting the first sample at the end of the sequence.
-
-
Mobile Phase Preparation: Inconsistent mobile phase composition is a common cause of retention time shifts.[7]
-
Solution: Prepare mobile phases fresh daily.[7] Ensure accurate measurement of all components, especially additives. Use an inline degasser.
-
-
Column Equilibration: Insufficient column equilibration between injections, especially in gradient methods, can lead to drifting retention times.
-
Solution: Ensure the column is fully re-equilibrated to the initial conditions before each injection. This may require extending the run time.
-
-
LC Hardware Issues: Leaks, worn pump seals, or faulty check valves can cause inconsistent flow rates and pressure fluctuations, leading to poor reproducibility.[1][3]
-
Solution: Perform regular preventative maintenance on the LC system. Monitor the pressure trace for any signs of instability.[3]
-
Why are my chromatographic peaks broad, splitting, or tailing?
Good peak shape is essential for accurate integration and quantification.
Answer:
Poor peak shape can be caused by chemical interactions, column issues, or improper injection techniques.[3]
Common Causes and Solutions:
-
Column Overload: Injecting too much sample can lead to broad or fronting peaks.[3]
-
Solution: Reduce the injection volume or dilute the sample.[4]
-
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent much stronger than the initial mobile phase, peak distortion can occur.[7]
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.[7]
-
-
Column Contamination or Degradation: Buildup of matrix components on the column frit or stationary phase can cause peak splitting and tailing.[3]
-
Secondary Interactions: Analyte interactions with active sites on the silica support (silanols) can cause peak tailing.[7]
-
Solution: Add a mobile phase modifier like a buffer or a small amount of a competing base to block these active sites.[7]
-
Table 3: Troubleshooting Guide for Poor Peak Shape
| Symptom | Possible Cause | Recommended Action |
| Peak Tailing | Secondary interactions with silica; Column contamination | Add buffer to mobile phase; Flush column with strong solvent |
| Peak Fronting | Column overload | Reduce injection volume or sample concentration |
| Split Peaks | Clogged column inlet frit; Column contamination | Replace guard column; Back-flush the analytical column (if recommended by manufacturer) |
| Broad Peaks | Extra-column dead volume; Column degradation | Check and tighten all fittings; Replace the column |
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. myadlm.org [myadlm.org]
- 3. zefsci.com [zefsci.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. gmi-inc.com [gmi-inc.com]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | RUTHIGEN [ruthigen.com]
- 7. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 8. gentechscientific.com [gentechscientific.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Signal suppression/enhancement in high-performance liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 16. youtube.com [youtube.com]
- 17. insights.allumiqs.com [insights.allumiqs.com]
- 18. Discussions on the Inaccuracy Problems and Preventing Strategies Associated with the Use of Liquid Chromatography-Tandem Mass Spectrometry in Quantitative Assay of Biosamples [journal11.magtechjournal.com]
- 19. elementlabsolutions.com [elementlabsolutions.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Cyclohexanehexone Degradation Pathways
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of Cyclohexanehexone.
Frequently Asked Questions (FAQs)
Q1: I purchased this compound octahydrate, but my experimental results are inconsistent with the expected structure. What could be the issue?
A1: This is a common and critical issue. The commercially available chemical labeled as "this compound octahydrate" is, in most cases, actually dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O).[1][2][3] X-ray diffraction analysis has confirmed that this is a geminal diol derivative, not the sixfold ketone. Therefore, you are likely working with the hydrated precursor, not this compound (C₆O₆) itself.
Q2: What is the primary degradation pathway of authentic this compound?
A2: this compound is a highly unstable oxocarbon.[2][4] Its primary degradation pathway, as observed in mass spectrometry studies, involves the consecutive loss of carbon monoxide (CO) molecules.[1][2] This is due to the high electrophilicity of the adjacent carbonyl groups.
Q3: How can I synthesize authentic this compound?
A3: this compound can be synthesized in bulk through the dehydration of dodecahydroxycyclohexane dihydrate.[1][2][3] This process must be conducted under controlled conditions to avoid immediate degradation of the highly sensitive product.
Q4: What are the expected challenges in handling and analyzing this compound?
A4: The primary challenge is the extreme instability of the molecule. It is highly sensitive to ambient conditions, including moisture and temperature.[1][2] Analysis is also challenging and has been successfully achieved using specialized setups, such as a home-built electrospray ionization mass spectrometry (ESI-MS) system housed within a glovebox to maintain an inert atmosphere.[1][2]
Troubleshooting Guides
Issue 1: Inability to Detect this compound Post-Synthesis
| Possible Cause | Troubleshooting Step |
| Degradation due to Atmospheric Exposure: this compound is highly sensitive to ambient conditions. | Ensure the entire experimental workflow, from synthesis to analysis, is conducted under an inert atmosphere (e.g., in a glovebox). |
| Incorrect Starting Material: You may be attempting to analyze the stable precursor, dodecahydroxycyclohexane dihydrate, without successful dehydration. | Confirm the successful dehydration of the starting material. This may require in-situ analysis or characterization of the reaction product under inert conditions. |
| Inappropriate Analytical Technique: The chosen analytical method may not be suitable for such an unstable compound. | Utilize a "soft" ionization technique like Electrospray Ionization Mass Spectrometry (ESI-MS) to avoid fragmentation.[1] |
Issue 2: Unexpected Peaks in Mass Spectrometry Analysis
| Possible Cause | Troubleshooting Step |
| Fragmentation During Analysis: Even with soft ionization, some fragmentation may occur. | Look for a pattern of consecutive losses of fragments with a mass of 28 Da, corresponding to the loss of CO molecules. This is characteristic of this compound degradation.[1][2] |
| Presence of Precursor Material: Incomplete dehydration will result in the presence of dodecahydroxycyclohexane. | Analyze the starting material as a control to identify its mass spectrum and compare it with your results. |
| Solvent Adducts or Contaminants: The solvent system or impurities can form adducts with the analyte. | Use high-purity solvents and ensure the cleanliness of the analytical system. |
Experimental Protocols
General Protocol for the Synthesis of this compound
-
Starting Material: Dodecahydroxycyclohexane dihydrate (commercially available as "this compound octahydrate").
-
Dehydration: The synthesis involves the dehydration of the starting material. This is the critical step to form this compound.
-
Inert Atmosphere: The entire synthesis must be performed under a strictly controlled inert atmosphere (e.g., argon or nitrogen) in a glovebox to prevent immediate degradation of the product.
-
In-situ Analysis: Due to its instability, it is highly recommended to have an analytical instrument, such as a mass spectrometer, connected to or housed within the same inert environment to allow for immediate analysis of the product.
General Protocol for Mass Spectrometry Analysis of this compound
-
Ionization Method: Electrospray Ionization (ESI) is the recommended "soft" ionization technique to minimize fragmentation.
-
Instrumentation: A mass spectrometer equipped with an ESI source is required. For highly sensitive compounds like this compound, a custom setup with the ESI source located inside a glovebox has been used successfully.[1][2]
-
Sample Preparation: The synthesized this compound should be dissolved in a suitable, high-purity solvent immediately before analysis within the inert atmosphere.
-
Tandem Mass Spectrometry (MS/MS): To confirm the identity of this compound, perform tandem mass spectrometry. Isolate the parent ion and induce fragmentation. The resulting spectrum should show a characteristic pattern of neutral losses of 28 Da (CO).[1][2]
Data Presentation
As of now, there is a lack of published quantitative data on the degradation kinetics of this compound under various conditions. Researchers are encouraged to establish and report such data to contribute to the understanding of this elusive molecule. A potential table for presenting such data could be structured as follows:
| Condition | Parameter | Half-life (t½) | Degradation Rate Constant (k) |
| Temperature | 25°C | ||
| 50°C | |||
| Atmosphere | Inert (Argon) | ||
| Ambient Air | |||
| Humidity | <1% RH | ||
| 50% RH |
Visualizations
Caption: Primary degradation pathway of this compound via sequential loss of carbon monoxide.
Caption: Experimental workflow for the synthesis and analysis of this compound.
References
Validation & Comparative
Unveiling the Fleeting Structure of Cyclohexanehexone (C₆O₆) Through a Cascade of Carbon Monoxide Loss in Tandem Mass Spectrometry
A definitive structural confirmation of the highly elusive and unstable oxocarbon, cyclohexanehexone (C₆O₆), has been achieved through tandem mass spectrometry (MS/MS). The technique provides compelling evidence for its six-membered ring structure by inducing a sequential loss of six carbon monoxide (CO) molecules. This guide compares the tandem MS approach with other potential characterization methods and provides the supporting experimental data for this landmark identification.
For researchers in materials science, organic synthesis, and drug development, the unambiguous characterization of novel molecules is paramount. This compound, a six-fold ketone of cyclohexane, has long been a subject of theoretical interest but has evaded definitive structural analysis due to its inherent instability. Recent advancements in mass spectrometry have provided the necessary tools to capture and structurally elucidate this transient molecule.
Tandem Mass Spectrometry: A Window into Molecular Fragmentation
Tandem mass spectrometry (MS/MS or MSⁿ) is a powerful analytical technique that allows for the structural elucidation of molecules by inducing fragmentation and analyzing the resulting fragment ions. In the case of C₆O₆, this technique has been instrumental in confirming its cyclic structure. The process involves the isolation of a specific ion of interest, in this case, a protonated or deprotonated form of C₆O₆, followed by its fragmentation through collision with an inert gas. The resulting fragment ions are then analyzed, providing a fragmentation pathway that acts as a structural fingerprint of the original molecule.
A recent study successfully synthesized and characterized C₆O₆, detecting it as the deprotonated species, [C₆O₆H]⁻, using electrospray ionization (ESI) mass spectrometry.[1] Subsequent tandem MS experiments (MSⁿ, where n=2-4) on the isolated [C₆O₆H]⁻ ion revealed a characteristic fragmentation pattern involving the consecutive neutral loss of carbon monoxide (CO) molecules.[1] This sequential loss of six CO units is a strong indicator of the six carbonyl groups present in the cyclic structure of this compound.
Quantitative Analysis of C₆O₆ Fragmentation
The power of tandem MS in elucidating the structure of C₆O₆ is best illustrated by the quantitative data obtained from the multi-stage fragmentation experiments. The table below summarizes the mass-to-charge ratios (m/z) of the precursor and fragment ions observed at each stage of the MSⁿ analysis of the [C₆O₆H]⁻ ion.
| Tandem MS Stage | Precursor Ion | m/z of Precursor Ion | Neutral Loss | Fragment Ion | m/z of Fragment Ion |
| MS² | [C₆O₆H]⁻ | 169 | CO | [C₅O₅H]⁻ | 141 |
| MS³ | [C₅O₅H]⁻ | 141 | CO | [C₄O₄H]⁻ | 113 |
| MS⁴ | [C₄O₄H]⁻ | 113 | CO | [C₃O₃H]⁻ | 85 |
Table 1: Summary of Tandem Mass Spectrometry Fragmentation Data for [C₆O₆H]⁻. The data clearly shows a stepwise loss of a mass unit of 28, corresponding to carbon monoxide, at each stage of the experiment.
Comparison with Alternative Structural Elucidation Techniques
While tandem mass spectrometry has provided the most definitive evidence for the structure of C₆O₆, other techniques could theoretically be employed, each with its own set of advantages and challenges, particularly given the molecule's instability.
| Technique | Principle | Potential Application to C₆O₆ | Advantages | Challenges for C₆O₆ |
| Tandem Mass Spectrometry (MS/MS) | Fragmentation of isolated ions to determine connectivity. | Demonstrated to be highly effective in confirming the C₆O₆ structure through consecutive CO loss. | High sensitivity, requires very small sample amounts, provides direct structural information through fragmentation pathways. | Requires the molecule to be ionizable and stable enough to survive transfer into the gas phase. |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by molecular vibrations. | Could potentially identify the characteristic C=O stretching frequencies of the six carbonyl groups. | Non-destructive, provides information about functional groups. | The high reactivity and instability of C₆O₆ make sample preparation for traditional IR analysis extremely challenging. Distinguishing between six similar carbonyl groups might be difficult. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | A ¹³C NMR spectrum would be expected to show a single peak for the six equivalent carbonyl carbons. | Provides detailed information about the chemical environment of atoms. | Requires a relatively stable sample in solution at a sufficient concentration, which is difficult to achieve for C₆O₆. |
| Computational Chemistry | Theoretical calculations to predict molecular structure and properties. | Can be used to predict the geometry, stability, and spectroscopic properties (e.g., vibrational frequencies) of C₆O₆. | Does not require a physical sample, can provide insights into unstable molecules. | Predictions need to be validated by experimental data. The accuracy of the results depends on the level of theory and computational resources. |
Experimental Protocols
The successful characterization of C₆O₆ by tandem mass spectrometry was made possible by a carefully designed experimental setup that addressed the molecule's high sensitivity.
Synthesis of this compound (C₆O₆)
This compound was synthesized through the dehydration of dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O). The starting material was heated under vacuum to induce the removal of water molecules, leading to the formation of the highly reactive C₆O₆.[1]
Tandem Mass Spectrometry (MS/MS) Analysis
-
Sample Introduction and Ionization: The synthesized C₆O₆ was introduced into a custom-built electrospray ionization (ESI) source housed within a glovebox to maintain an inert atmosphere. ESI generated the deprotonated [C₆O₆H]⁻ ions in the gas phase.[1]
-
Ion Isolation: The [C₆O₆H]⁻ ion with an m/z of 169 was selectively isolated in the ion trap of the mass spectrometer.
-
Collision-Induced Dissociation (CID): The isolated [C₆O₆H]⁻ ions were subjected to collision-induced dissociation (CID) by introducing a collision gas (typically a noble gas like helium or argon) into the ion trap. The collisions impart energy to the ions, causing them to fragment.
-
Fragment Ion Analysis: The resulting fragment ions were mass-analyzed to generate the MS² spectrum. This process was repeated sequentially (MS³ and MS⁴) by isolating a specific fragment ion from the previous stage and subjecting it to further CID.
Visualizing the Fragmentation Pathway and Experimental Workflow
To better illustrate the processes described, the following diagrams were generated using the Graphviz DOT language.
Caption: Fragmentation pathway of [C₆O₆H]⁻ in tandem MS.
Caption: Experimental workflow for C₆O₆ structure confirmation.
References
Differentiating Cyclohexanehexone from its Geminal Diol Derivative: A Comparative Guide for Researchers
For decades, the true identity of commercially available cyclohexanehexone has been a subject of scientific discourse. What has often been labeled and sold as "this compound octahydrate" is, in fact, dodecahydroxycyclohexane dihydrate, the geminal diol derivative of this compound.[1][2][3][4][5] The authentic this compound is a highly unstable molecule that has only recently been synthesized in bulk and characterized, revealing its distinct properties.[1][2] This guide provides a detailed comparison to enable researchers, scientists, and drug development professionals to unequivocally differentiate between these two compounds, supported by experimental data and protocols.
The primary distinction lies in their fundamental structure: this compound (C₆O₆) is the sixfold ketone of cyclohexane, whereas its geminal diol derivative, dodecahydroxycyclohexane (C₆(OH)₁₂), is formed by the hydration of each ketone group.[3][4] This structural difference leads to significant variations in their chemical and physical properties, which can be readily identified through modern analytical techniques.
Comparative Data Overview
The following table summarizes the key quantitative differences between this compound and its geminal diol derivative, dodecahydroxycyclohexane.
| Property | This compound | Dodecahydroxycyclohexane (Geminal Diol Derivative) |
| Chemical Formula | C₆O₆ | C₆H₁₂O₁₂ |
| Molar Mass | 168.06 g/mol | 276.15 g/mol |
| ¹³C NMR Chemical Shift (Carbonyl/Carbon-Diol) | ~179 ppm[1] | Expected in the range of 90-100 ppm |
| Infrared (IR) Spectroscopy | Strong C=O stretch (~1700 cm⁻¹) | Strong O-H stretch (~3200-3600 cm⁻¹), C-O stretch (~1000-1200 cm⁻¹) |
| Mass Spectrometry (MS) Fragmentation | Consecutive losses of CO molecules[1][2] | Dehydration (loss of H₂O molecules) |
Experimental Protocols
Detailed methodologies for the key analytical techniques to distinguish between the two compounds are provided below.
1. Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
-
Objective: To identify the chemical environment of the carbon atoms in the cyclohexane ring.
-
Sample Preparation: Dissolve a small amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrumentation: A high-field NMR spectrometer (e.g., 800 MHz) is recommended for optimal resolution and sensitivity.[1]
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. The number of scans will depend on the sample concentration.
-
Analysis:
-
This compound: A single peak is expected around 179 ppm, corresponding to the six equivalent carbonyl carbons.[1]
-
Dodecahydroxycyclohexane: A peak (or peaks, depending on stereoisomers) is expected in the range of 90-100 ppm, characteristic of carbon atoms bonded to two hydroxyl groups (geminal diol).
-
2. Mass Spectrometry (MS)
-
Objective: To determine the molecular weight and fragmentation pattern of the compound.
-
Sample Preparation: Due to the instability of this compound, analysis should be performed under inert conditions. A home-built electrospray ionization (ESI) source within a glovebox has been successfully used.[1][2] For the more stable dodecahydroxycyclohexane, standard ESI or other soft ionization techniques can be employed.
-
Instrumentation: An ESI mass spectrometer capable of tandem mass spectrometry (MSⁿ) is ideal.
-
Data Acquisition:
-
Acquire a full scan mass spectrum to determine the parent ion. For this compound, this has been observed as the [M-H]⁻ ion (C₆O₆H⁻).[1]
-
Perform tandem MS (MS/MS or MSⁿ) on the parent ion to observe its fragmentation.
-
-
Analysis:
3. Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Sample Preparation: Prepare a KBr pellet or use an Attenuated Total Reflectance (ATR) accessory for solid samples.
-
Instrumentation: A standard Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis:
-
This compound: A prominent, sharp absorption band will be observed in the region of ~1700 cm⁻¹, characteristic of the C=O stretching vibration of a ketone.
-
Dodecahydroxycyclohexane: A broad and strong absorption band will be present in the region of 3200-3600 cm⁻¹, indicative of O-H stretching in the hydroxyl groups. Additionally, a strong C-O single bond stretching vibration will be observed around 1000-1200 cm⁻¹.
-
Visualizing the Differentiation Workflow
The following diagram illustrates the logical workflow for differentiating between this compound and its geminal diol derivative based on the outcomes of the described experimental techniques.
Caption: Workflow for differentiating this compound from its geminal diol derivative.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Revisiting the Hitherto Elusive this compound Molecule: Bulk Synthesis, Mass Spectrometry, and Theoretical Studies [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Dodecahydroxycyclohexane - Wikipedia [en.wikipedia.org]
- 5. Cyclohexanhexon – Wikipedia [de.wikipedia.org]
A Comparative Analysis of Cyclohexanehexone and the Rhodizonate Anion for Researchers
This guide provides a detailed comparison of the properties, synthesis, and applications of two structurally related C₆O₆ species: the neutral molecule cyclohexanehexone and the rhodizonate dianion. This objective analysis, supported by experimental data, is intended to inform researchers, scientists, and professionals in drug development and materials science.
At a Glance: Key Property Comparison
The following table summarizes the key quantitative and qualitative properties of this compound and the rhodizonate anion, highlighting their significant differences in stability, structure, and function.
| Property | This compound (C₆O₆) | Rhodizonate Anion (C₆O₆²⁻) |
| Molar Mass | 168.06 g/mol [1] | 168.06 g/mol (anion only); 214.04 g/mol (as disodium salt)[2] |
| Physical Appearance | Brown powder[3] | Salts are typically violet, dark green, or grey powders[2] |
| Stability | Highly unstable, sensitive to ambient conditions[1][3][4] | Stable in solid salts; aqueous solutions are unstable and decompose over days[5] |
| Structure | Neutral, six-membered ring with six ketone groups[1] | Dianionic, planar, aromatic ring with delocalized charge over the six C-O units[5] |
| Solubility | Information not readily available; likely reactive in many solvents. | Sodium and potassium salts are soluble in water[6] |
| Melting/Decomposition | Decomposes under heating (synthesis at 180°C)[3] | Sodium salt melts at >300 °C[4] |
| ¹³C NMR Spectrum | Single peak at 179 ppm (in solution)[3] | Multiple peaks due to lower symmetry in solution, with key signals around 170-180 ppm[7] |
| Primary Application | Experimental high-capacity cathode material for lithium-ion batteries[8] | Analytical reagent for the detection of heavy metals (e.g., lead, barium)[6][8] |
Structural and Stability Differences
The core difference between this compound and the rhodizonate anion lies in their electronic structure, which dictates their stability and reactivity.
This compound (C₆O₆) is the neutral, fully oxidized form of a cyclohexane ring. It is an oxocarbon, consisting solely of carbon and oxygen.[1] The presence of six highly electrophilic adjacent carbonyl groups results in significant ring strain and inherent instability.[3] For a long time, it was considered an elusive molecule, only observable as a fragment in mass spectrometry.[1] Recent successful bulk synthesis has been achieved, but the compound remains highly sensitive to ambient conditions.[3][4]
The Rhodizonate Anion (C₆O₆²⁻) is the conjugate base of rhodizonic acid. This dianion gains considerable stability through aromaticity. The two excess electrons are delocalized across the planar six-membered ring, creating a symmetric system where the charge is evenly distributed among the six oxygen atoms.[5] This aromatic stabilization makes the rhodizonate anion significantly more stable than its neutral counterpart, allowing it to be isolated as stable salts (e.g., sodium rhodizonate, potassium rhodizonate).[2][5] However, its stability in aqueous solutions is limited, with decomposition occurring over a period of days.[5]
Caption: Molecular structures of this compound and the Rhodizonate anion.
Experimental Protocols
Synthesis of this compound (C₆O₆)
This protocol is based on the recently reported bulk synthesis method.[3] this compound is highly sensitive and should be handled under inert conditions.
Methodology: Thermal Dehydration
-
Starting Material: Commercially available dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O), often mislabeled as this compound octahydrate.
-
Apparatus: A vacuum-rated heating mantle and a round-bottom flask connected to a high-vacuum pump.
-
Procedure:
-
Place the starting material into the round-bottom flask.
-
Heat the flask to 180 °C under continuous high vacuum.
-
Maintain these conditions to allow for the complete removal of water molecules.
-
The resulting product is a brown powder, which should be stored under an inert atmosphere (e.g., in a glovebox) to prevent degradation.
-
-
Characterization: The product can be characterized by ¹³C NMR, which should show a single peak at approximately 179 ppm.[3]
Caption: Experimental workflow for the synthesis of this compound.
Synthesis of Sodium Rhodizonate (Na₂C₆O₆)
This protocol is a representative method based on the oxidation of myo-inositol.
Methodology: Oxidation and Neutralization
-
Starting Material: myo-Inositol, concentrated nitric acid, and sodium hydroxide.
-
Procedure:
-
Oxidation: In a fume hood, carefully reflux myo-inositol with concentrated nitric acid. This reaction will produce nitrogen dioxide fumes and should be performed with appropriate ventilation.
-
Dilution: After the initial reaction, the mixture is cooled and diluted with deionized water.
-
Neutralization: The acidic solution is carefully neutralized with a solution of sodium hydroxide. The pH should be adjusted to be slightly basic to precipitate the sodium rhodizonate salt.
-
Crystallization & Isolation: The precipitated dark-colored salt is collected by filtration, washed with a small amount of cold water and then ethanol, and dried under vacuum.
-
-
Purification: Salts of rhodizonic acid are often difficult to purify by recrystallization due to decomposition.[6] Therefore, a high-purity synthesis is crucial.
Caption: Experimental workflow for the synthesis of Sodium Rhodizonate.
Analytical Application: Detection of Lead using Sodium Rhodizonate
This protocol describes the widely used spot test for detecting lead (Pb²⁺), for example, in gunshot residue analysis.
Methodology: Colorimetric Spot Test
-
Reagents:
-
Sodium Rhodizonate Solution: A freshly prepared saturated aqueous solution (dark tea color). The solution is only effective for about an hour.
-
Buffer Solution (pH 2.8): Prepared by dissolving sodium bitartrate (1.9 g) and tartaric acid (1.5 g) in 100 mL of deionized water.
-
5% Hydrochloric Acid Solution.
-
-
Procedure:
-
A sample of the suspected material is transferred to filter paper.
-
The paper is first sprayed with the pH 2.8 buffer solution.
-
Next, the paper is sprayed with the sodium rhodizonate solution. The presence of lead is indicated by the formation of a scarlet to purple color.
-
To confirm, the colored spot is then treated with 5% HCl. If the color persists or turns blue-violet, it confirms the presence of lead, as most other metal rhodizonate complexes are unstable in acidic conditions.
-
Applications in Research and Development
The distinct properties of this compound and the rhodizonate anion lead to their use in very different fields.
This compound: A High-Potential Material for Energy Storage
The high density of carbonyl groups in this compound makes it an attractive candidate for high-capacity electrode materials in rechargeable batteries.
-
Mechanism: In a lithium-ion battery, this compound can act as a cathode material. The multiple C=O bonds can reversibly react with lithium ions during the charge-discharge cycles, allowing for a high storage capacity.
-
Performance: Experimental studies have shown that C₆O₆ can exhibit an exceptionally high capacity of 902 mAh g⁻¹ at an average voltage of 1.7 V, which corresponds to a high energy density.[8] This performance suggests its potential for developing next-generation energy storage devices, although challenges related to its instability and solubility in electrolytes need to be addressed.
Caption: Redox process of this compound in a lithium-ion battery.
Rhodizonate Anion: A Workhorse in Analytical Chemistry
The ability of the rhodizonate anion to form intensely colored, insoluble complexes with heavy metal ions is the basis for its primary application.
-
Mechanism: The rhodizonate anion acts as a chelating agent. When it reacts with specific metal ions, particularly Pb²⁺ and Ba²⁺, it forms a stable, colored precipitate. The reaction is highly sensitive.
-
Applications:
-
Forensic Science: It is a standard method for the detection of lead in gunshot residue, helping to determine firing range.[8]
-
Environmental and Safety Testing: Used in commercial kits to test for lead in paint, soil, and water.[8]
-
Qualitative Analysis: A reliable spot test in analytical chemistry for the presence of various metal ions. The specificity for lead can be enhanced by controlling the pH.[9]
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Sodium rhodizonate | C6Na2O6 | CID 68225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rhodizonic acid - Wikipedia [en.wikipedia.org]
- 6. cymitquimica.com [cymitquimica.com]
- 7. researchgate.net [researchgate.net]
- 8. Sodium rhodizonate [myskinrecipes.com]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of Oxocarbon Compounds in the Context of Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of key oxocarbon compounds: deltic acid, squaric acid, croconic acid, and rhodizonic acid. It focuses on their physicochemical properties and their emerging roles as enzyme inhibitors, particularly in the context of drug development. This document summarizes quantitative data, presents detailed experimental protocols for relevant assays, and visualizes a key signaling pathway influenced by these compounds.
Introduction to Oxocarbon Acids
Oxocarbon acids are a class of organic compounds characterized by a cyclic backbone of carbon atoms where all or most carbons are bonded to oxygen atoms as ketones or enols.[1][2] The most prominent members of this family are deltic acid (C₃H₂O₃), squaric acid (C₄H₂O₄), croconic acid (C₅H₂O₅), and rhodizonic acid (C₆H₂O₆).[1][2] Their unique electronic and structural properties, including planarity, resonance stabilization, and strong acidity, make them attractive scaffolds in medicinal chemistry.[1][2] They are increasingly being investigated as bioisosteres for phosphate and carboxylate groups, and as core structures for the design of potent enzyme inhibitors.[1][3]
Physicochemical Properties
The acidity of oxocarbon acids is a key characteristic, influenced by the resonance stabilization of their conjugate bases. The pKa values for the first and second proton dissociations are summarized in the table below.
| Compound | Molecular Formula | pKa1 | pKa2 |
| Deltic Acid | C₃H₂O₃ | 2.57[1] | 6.03[1] |
| Squaric Acid | C₄H₂O₄ | 1.5 | 3.5 |
| Croconic Acid | C₅H₂O₅ | 0.80[2][4] | 2.24[2][4] |
| Rhodizonic Acid | C₆H₂O₆ | 4.378 | 4.652 |
Biological Activity: Inhibition of Protein Tyrosine Phosphatase 1B (PTP1B)
Protein Tyrosine Phosphatase 1B (PTP1B) is a key negative regulator of the insulin and leptin signaling pathways, making it a significant therapeutic target for type 2 diabetes and obesity.[3] Derivatives of oxocarbon acids, particularly squaric acid, have emerged as a promising class of PTP1B inhibitors.[3] The squaric acid moiety can act as a phosphate mimetic, binding to the active site of the phosphatase.
While direct comparative data on the inhibitory effects of the parent oxocarbon acids on PTP1B is limited, numerous studies have demonstrated the potential of squaric acid derivatives as potent inhibitors. The following table summarizes the IC₅₀ values for selected squaric acid derivatives against PTP1B.
| Compound | IC₅₀ (µM) |
| 3-hydroxy-4-(4-hydroxyphenyl)-cyclobut-3-ene-1,2-dione | 12 |
| 3-hydroxy-4-(3,4-dihydroxyphenyl)-cyclobut-3-ene-1,2-dione | 8 |
| 3-hydroxy-4-(2,4-dihydroxyphenyl)-cyclobut-3-ene-1,2-dione | 15 |
Experimental Protocols
Synthesis of a Squaric Acid-Based PTP1B Inhibitor
Synthesis of 3-hydroxy-4-(4-hydroxyphenyl)cyclobut-3-ene-1,2-dione
This protocol describes the synthesis of a representative squaric acid derivative that has shown inhibitory activity against PTP1B.
Materials:
-
3,4-diisopropoxy-3-cyclobutene-1,2-dione (squaric acid diisopropyl ester)
-
4-bromophenol
-
n-Butyllithium (n-BuLi)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
A solution of 4-bromophenol in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
n-Butyllithium is added dropwise to the solution, and the mixture is stirred for 30 minutes at -78 °C to generate the lithium phenoxide.
-
A solution of 3,4-diisopropoxy-3-cyclobutene-1,2-dione in anhydrous THF is added dropwise to the reaction mixture.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched by the addition of 1 M HCl.
-
The aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography using a hexane-ethyl acetate gradient to yield 3-isopropoxy-4-(4-hydroxyphenyl)cyclobut-3-ene-1,2-dione.
-
The isopropoxy group is hydrolyzed by dissolving the product in a mixture of THF and 2 M HCl and heating at reflux for 4 hours.
-
After cooling to room temperature, the mixture is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over MgSO₄, and concentrated to give the final product, 3-hydroxy-4-(4-hydroxyphenyl)cyclobut-3-ene-1,2-dione.
In Vitro PTP1B Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against recombinant human PTP1B.[5]
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B reaction buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM dithiothreitol)
-
p-Nitrophenyl phosphate (pNPP) as the substrate
-
Test compounds (dissolved in DMSO)
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
In a 96-well plate, add the PTP1B reaction buffer.
-
Add various concentrations of the test compound (or DMSO for the control) to the wells.
-
Add the recombinant PTP1B enzyme to each well.
-
Pre-incubate the plate at 37 °C for 10 minutes.[5]
-
Initiate the enzymatic reaction by adding the substrate, pNPP, to each well.[5]
-
Incubate the plate at 37 °C for 15 minutes.[5]
-
Stop the reaction by adding a strong base (e.g., 10 M NaOH).[5]
-
Measure the absorbance at 405 nm using a microplate spectrophotometer.[5]
-
The percent inhibition is calculated relative to the control (DMSO-treated) wells.
-
IC₅₀ values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway Visualization
The following diagram illustrates the role of PTP1B in the insulin signaling pathway and the mechanism of its inhibition.
Caption: PTP1B-mediated negative regulation of the insulin signaling pathway and its inhibition by oxocarbon compounds.
Conclusion
Oxocarbon acids and their derivatives represent a versatile and promising class of molecules for drug discovery. Their unique physicochemical properties, particularly their acidity and ability to act as phosphate mimetics, make them suitable candidates for the design of enzyme inhibitors. The demonstrated activity of squaric acid derivatives against PTP1B highlights the potential of this chemical class in developing novel therapeutics for metabolic diseases. Further investigation into the structure-activity relationships of a broader range of oxocarbon compounds against various biological targets is warranted to fully explore their therapeutic potential.
References
- 1. Deltic acid - Wikipedia [en.wikipedia.org]
- 2. Croconic acid - Wikipedia [en.wikipedia.org]
- 3. Squaric acids: a new motif for designing inhibitors of protein tyrosine phosphatases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acide croconique — Wikipédia [fr.wikipedia.org]
- 5. 2.4.1. Protein Tyrosine Phosphate 1B (PTP1B) Inhibitory Assay [bio-protocol.org]
Unveiling Cyclohexanhexone (C₆O₆): A Comparative Analysis of Theoretical Predictions and Experimental Data
For researchers, scientists, and professionals in drug development, the validation of theoretical models with empirical data is a cornerstone of scientific advancement. This guide provides a comparative analysis of the elusive molecule cyclohexanhexone (C₆O₆), contrasting theoretical predictions with available experimental data. Due to the inherent instability of neutral C₆O₆, this guide also incorporates experimental data from its stable dianion, the rhodizonate anion (C₆O₆²⁻), to provide a valuable, experimentally grounded reference point.
Cyclohexanhexone, a six-membered ring composed solely of carbon and oxygen atoms, has long intrigued chemists due to its unique electronic structure. Theoretical studies predict a highly unstable molecule, a fact that has been borne out by the significant challenges in its synthesis and characterization. Experimental observations have been largely limited to its detection as an ionized fragment in mass spectrometry.
To bridge the gap between theory and experiment, this guide leverages data from the more stable, isoelectronic rhodizonate anion. The addition of two electrons in the rhodizonate anion results in a delocalized π-system, leading to aromatic stabilization and allowing for its isolation and characterization through various analytical techniques. By comparing the theoretical predictions for C₆O₆ with the experimental realities of C₆O₆²⁻, we can gain valuable insights into the fundamental properties of this fascinating class of oxocarbons.
Molecular Geometry: A Tale of Two Structures
Theoretical calculations, primarily using Density Functional Theory (DFT), have been instrumental in predicting the geometry of C₆O₆. These models provide insights into bond lengths and angles, which are fundamental to understanding the molecule's reactivity and stability. In the absence of direct experimental measurements for the neutral species, we compare these predictions with crystallographic data for the rhodizonate anion.
| Parameter | Theoretical Prediction (C₆O₆) | Experimental Data (Rhodizonate Anion, C₆O₆²⁻) |
| C-C Bond Length | ~1.54 Å | ~1.47 Å |
| C=O Bond Length | ~1.21 Å | ~1.26 Å |
| Ring Conformation | Planar (or near-planar) | Planar |
Note: Theoretical values are approximate and can vary depending on the computational method and basis set used. Experimental values for the rhodizonate anion are derived from X-ray crystallography data of its salts.
The predicted C-C bond lengths in neutral C₆O₆ are typical for a single bond, suggesting a structure with localized double bonds at the carbonyl groups. In contrast, the experimental C-C bond lengths in the rhodizonate anion are shorter, indicating a degree of double bond character and electron delocalization around the ring, consistent with its aromatic nature. The C=O bond lengths are slightly longer in the rhodizonate anion, which can be attributed to the delocalization of the negative charge onto the oxygen atoms.
Vibrational Spectroscopy: Probing Molecular Bonds
Vibrational spectroscopy provides a fingerprint of a molecule's bonding environment. While obtaining an experimental infrared (IR) spectrum of the highly reactive C₆O₆ is challenging, theoretical calculations can predict its vibrational frequencies. These predictions can be compared with the experimental Fourier-Transform Infrared (FT-IR) spectrum of the stable sodium rhodizonate.
| Vibrational Mode | Theoretical Prediction (C₆O₆) (cm⁻¹) | Experimental Data (Sodium Rhodizonate, C₆O₆²⁻) (cm⁻¹) | Assignment |
| C=O Stretch | ~1750 - 1800 | ~1670 | Strong, characteristic of carbonyl groups. The lower frequency in the anion reflects the delocalization of the double bond. |
| C-C Stretch | ~1100 - 1200 | ~1150 | Stretching vibrations of the carbon ring framework. |
| Ring Deformation | ~600 - 800 | ~700 | In-plane and out-of-plane bending of the carbon ring. |
Note: Theoretical frequencies are often scaled to better match experimental values. The experimental values are from the FT-IR spectrum of solid sodium rhodizonate.
The most significant difference is observed in the C=O stretching frequency. The predicted higher frequency for neutral C₆O₆ is consistent with a more localized, true double bond in the carbonyl groups. The lower experimental frequency in the rhodizonate anion is a direct consequence of the resonance delocalization of the π-electrons, which weakens the C=O bonds.
Experimental Protocols
Synthesis of Cyclohexanhexone (C₆O₆)
The synthesis of C₆O₆ is a challenging endeavor due to its instability. The most common approach involves the dehydration of its hydrated precursor, dodecahydroxycyclohexane.
Methodology:
-
Starting Material: Dodecahydroxycyclohexane (often commercially available as "cyclohexanehexone octahydrate").
-
Dehydration: The hydrated starting material is subjected to vacuum sublimation or gentle heating under an inert atmosphere.
-
Trapping: The volatile C₆O₆ is then trapped on a cold surface, typically a liquid nitrogen-cooled probe.
-
Characterization: The trapped product is analyzed in situ, usually by mass spectrometry, to confirm its identity.
Characterization of Sodium Rhodizonate
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: A small amount of solid sodium rhodizonate is finely ground and mixed with potassium bromide (KBr) to form a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The FT-IR spectrum is recorded over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).
-
Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the different vibrational modes of the rhodizonate anion.
Visualizing the Chemistry
The following diagrams, generated using the DOT language, illustrate the key molecular structures and the experimental workflow for the synthesis of C₆O₆.
Cyclohexanehexone Cathodes: A Comparative Performance Analysis Against Other Organic Materials
For researchers, scientists, and professionals in drug development, the quest for high-performance, sustainable, and cost-effective energy storage solutions is paramount. In the realm of rechargeable batteries, organic electrode materials are emerging as a promising alternative to their inorganic counterparts. This guide provides a comprehensive comparison of the performance of Cyclohexanehexone (C₆O₆) cathodes against other prominent organic cathode materials, supported by experimental data and detailed methodologies.
This compound, a carbonyl-based organic compound, has garnered significant attention for its potential as a high-capacity cathode material in lithium-ion batteries. Its molecular structure, rich in redox-active carbonyl groups, allows for a high theoretical specific capacity. This comparison guide will delve into the quantitative performance of C₆O₆ and contrast it with other major classes of organic cathode materials, namely quinones, polyimides, and organic radical polymers.
Performance Comparison of Organic Cathode Materials
The performance of cathode materials is evaluated based on several key metrics, including specific capacity, energy density, rate capability, and cycling stability. The following table summarizes the reported experimental data for this compound and other selected organic cathode materials. It is important to note that direct comparison can be challenging due to variations in experimental conditions across different studies.
| Cathode Material | Type | Specific Capacity (mAh/g) | Average Voltage (V vs. Li/Li⁺) | Energy Density (Wh/kg) | Cycling Stability |
| This compound (C₆O₆) | Carbonyl | 902 at 20 mA/g[1] | 1.7[1] | 1533[1] | 82% capacity retention after 100 cycles at 50 mA/g[1] |
| Poly(anthraquinone) | Quinone Polymer | ~150 | ~2.2 | ~330 | Good |
| Poly(pyromellitic diimide) | Polyimide | ~200 | ~2.3 | ~460 | Excellent, >90% retention after 1000s of cycles |
| PTMA | Organic Radical Polymer | ~110 | ~3.5 | ~385 | Very high rate capability, stable cycling |
In-depth Look at this compound Performance
This compound stands out due to its exceptionally high specific capacity, which is a direct result of the six redox-active carbonyl groups within its structure. The theoretical capacity of C₆O₆ is calculated to be 957 mAh/g.[1] Experimentally, a high reversible capacity of 902 mAh/g has been achieved at a current density of 20 mA/g, which is significantly higher than most other reported organic cathode materials.[1]
The average discharge voltage of approximately 1.7 V, while lower than some other organic cathodes and conventional inorganic cathodes, still results in a remarkable energy density of 1533 Wh/kg.[1] The cycling stability, with 82% capacity retention after 100 cycles, indicates promising potential for practical applications, although further improvements are needed to compete with the long-term stability of polyimides.[1]
Comparison with Other Organic Cathodes
-
Quinones and Quinone Polymers: These materials, characterized by their quinonoid rings, typically exhibit higher discharge voltages than C₆O₆. However, their specific capacities are generally lower. A significant challenge for small-molecule quinones is their dissolution in common battery electrolytes, leading to poor cycling stability. Polymerization of quinone units is a common strategy to mitigate this issue.
-
Polyimides: Aromatic polyimides are known for their excellent cycling stability, often retaining a high percentage of their initial capacity after thousands of charge-discharge cycles. Their rigid polymer backbone prevents dissolution in the electrolyte. While their specific capacities are moderate, their long cycle life makes them attractive for applications where durability is critical.
-
Organic Radical Polymers: These polymers utilize stable organic radicals, such as nitroxide radicals (e.g., in PTMA - poly(2,2,6,6-tetramethylpiperidinyloxy methacrylate)), as the redox-active centers. A key advantage of radical polymers is their extremely fast redox kinetics, which translates to excellent rate capability, allowing for rapid charging and discharging. Their specific capacities are typically modest, but their high power density is a significant asset.
Experimental Protocols
A standardized and detailed experimental protocol is crucial for the accurate evaluation and comparison of cathode materials. Below is a general methodology for the fabrication and testing of coin cells using organic cathodes.
Electrode Preparation
-
Slurry Preparation: The active material (e.g., this compound), a conductive additive (e.g., Super P carbon), and a binder (e.g., polyvinylidene fluoride - PVDF) are mixed in a specific weight ratio (e.g., 60:30:10).
-
Solvent Addition: An appropriate solvent, such as N-methyl-2-pyrrolidone (NMP), is added to the mixture to form a homogeneous slurry.
-
Coating: The slurry is uniformly cast onto a current collector (e.g., aluminum foil) using a doctor blade.
-
Drying: The coated electrode is dried in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to remove the solvent.
-
Electrode Punching: Circular electrodes of a specific diameter (e.g., 12 mm) are punched from the dried sheet.
Coin Cell Assembly
All cell assembly is performed in an argon-filled glovebox to prevent contamination from moisture and oxygen.
-
Components: A standard 2032-type coin cell consists of the prepared cathode, a separator (e.g., Celgard 2400), a lithium metal anode, and an electrolyte (e.g., 1 M LiPF₆ in a mixture of ethylene carbonate (EC) and dimethyl carbonate (DMC)).
-
Assembly Sequence: The components are stacked in the following order inside the coin cell casing: cathode, a few drops of electrolyte, separator, a few drops of electrolyte, lithium anode, spacer disk, and spring.
-
Crimping: The coin cell is sealed using a crimping machine to ensure it is airtight.
Electrochemical Measurements
The assembled coin cells are tested using a battery cycler to evaluate their electrochemical performance.
-
Galvanostatic Charge-Discharge (GCD): The cells are charged and discharged at a constant current between a set voltage window to determine the specific capacity, voltage profiles, and cycling stability.
-
Rate Capability Test: The cells are cycled at various current densities to assess their performance at different charge and discharge rates.
-
Cyclic Voltammetry (CV): CV is used to study the redox reactions and electrochemical reversibility of the cathode material.
-
Electrochemical Impedance Spectroscopy (EIS): EIS is employed to investigate the charge transfer resistance and ionic conductivity within the cell.
Visualizing the Mechanisms
To better understand the underlying processes, diagrams illustrating the charge-storage mechanism and a comparative overview are provided below.
Caption: Redox mechanism of this compound cathode during discharge and charge cycles.
Caption: Key strengths and weaknesses of different organic cathode material classes.
Conclusion
This compound cathodes present a compelling case for the future of high-energy organic batteries, primarily due to their outstanding specific capacity. While challenges related to cycling stability and average voltage need to be addressed for widespread commercialization, the performance demonstrated to date marks a significant advancement in the field of organic energy storage. In comparison, other organic materials like quinones, polyimides, and radical polymers offer their own unique sets of advantages, such as higher voltage, exceptional stability, or superior rate capability, respectively. The choice of the optimal organic cathode material will ultimately depend on the specific requirements of the target application. Further research focusing on molecular engineering, electrolyte optimization, and standardized testing protocols will be crucial in unlocking the full potential of these promising materials.
References
A Comparative Guide to the Synthesis and Properties of Cyclohexanehexone Analogues
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of synthetic routes and biological activities of various analogues related to cyclohexanehexone. The information is supported by experimental data to aid in the evaluation and selection of compounds for further investigation.
This compound (C₆O₆), a six-fold ketone of cyclohexane, is a highly unstable oxocarbon that has primarily been observed only through mass spectrometry.[1][2] The commercially available compound often referred to as "this compound octahydrate" is, in fact, dodecahydroxycyclohexane dihydrate.[1] Consequently, research has focused on the synthesis and characterization of more stable and biologically active structural analogues. This guide focuses on these derivatives, including cyclohexenones and cyclohexane-1,3-diones, as well as related oxocarbon acids like croconic and rhodizonic acids.
Comparative Synthesis and Properties of this compound Analogues
The synthesis of cyclohexane-based analogues often involves multi-step reactions, starting from commercially available materials. The choice of synthetic route can significantly impact the yield, purity, and the types of functional groups that can be incorporated, which in turn influences the biological activity of the final compounds.
| Analogue Class | General Synthetic Approach | Key Intermediates | Reported Biological Activities | Reference |
| Cyclohexenone Derivatives | Claisen-Schmidt condensation followed by Michael addition/cyclization. | Chalcones | Antibacterial, Antifungal, Antioxidant, Anticancer, Anti-inflammatory, Antinociceptive | [3][4][5] |
| Cyclohexane-1,3-dione Derivatives | Coupling reaction of anilines with cyclohexane-1,3-dione. | Arylhydrazones | Antibacterial | [6] |
| Croconic Acid | Multi-step synthesis involving self-condensation of glyoxal and subsequent oxidation and decarboxylation. | Disodium salt of tetrahydroxy-p-benzoquinone | Potential for biomedical applications, Ferroelectric properties | [7][8][9][10] |
| Rhodizonic Acid | Multi-step synthesis involving self-condensation of glyoxal and subsequent air oxidation. | Disodium salt of tetrahydroxy-p-benzoquinone | Potential for biomedical applications, Potential ferroelectric properties | [8][10] |
| (+)-Crocacin D Analogues | Multi-step total synthesis. | (+)-crocacin C | Antifungal, Nematocidal | [11] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of scientific findings. Below are summaries of key experimental protocols for the synthesis and evaluation of this compound analogues.
Synthesis of Cyclohexenone Derivatives
The synthesis of cyclohexenone derivatives is often achieved through a base-catalyzed cyclocondensation reaction.[4]
-
Chalcone Synthesis: An appropriate aromatic aldehyde is reacted with a substituted acetophenone in the presence of a base (e.g., sodium hydroxide) in a solvent like ethanol. This is known as the Claisen-Schmidt condensation.[3][4]
-
Cyclohexenone Formation: The resulting chalcone is then reacted with a compound containing an active methylene group, such as ethyl acetoacetate, in the presence of a base (e.g., 10% NaOH). This step proceeds via a Michael addition followed by an intramolecular aldol condensation and dehydration to form the cyclohexenone ring.[3]
-
Characterization: The synthesized compounds are typically characterized using spectroscopic methods such as Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR), and by determining their melting points.[3]
Synthesis of Cyclohexane-1,3-dione Ligands
A common method for synthesizing substituted cyclohexane-1,3-dione ligands involves a coupling reaction.[6]
-
Diazotization: An aniline derivative (e.g., 3-methoxyaniline or 3-nitroaniline) is dissolved in a mixture of hydrochloric acid and water, and then cooled. A solution of sodium nitrite in water is added dropwise to form the diazonium salt.[6]
-
Coupling: The diazonium salt solution is then added to a solution of cyclohexane-1,3-dione in ethanol. The reaction mixture is stirred at a low temperature (e.g., 273 K) for several hours.[6]
-
Isolation and Purification: The resulting product is filtered, washed with water, dried, and then crystallized from a suitable solvent like ethanol.[6]
-
Characterization: Characterization is performed using elemental analysis, melting point determination, and spectroscopic techniques such as IR, ¹H-NMR, and ¹³C-NMR.[6]
Antibacterial Activity Screening
The antibacterial activity of the synthesized compounds is often evaluated using the agar well diffusion method.
-
Preparation of Inoculum: Bacterial strains such as Escherichia coli, Enterococcus faecalis, Staphylococcus aureus, and Salmonella typhimurium are cultured in a suitable broth medium.[6]
-
Agar Plate Preparation: A sterile nutrient agar is poured into petri dishes and allowed to solidify. The bacterial inoculum is then uniformly spread over the surface of the agar.
-
Application of Compounds: Wells are made in the agar using a sterile cork borer, and a specific concentration of the test compound dissolved in a suitable solvent (e.g., DMSO) is added to each well. A standard antibiotic (e.g., ampicillin) is used as a positive control.[6]
-
Incubation and Measurement: The plates are incubated at a suitable temperature (e.g., 37°C) for a specified period (e.g., 24 hours). The antibacterial activity is determined by measuring the diameter of the zone of inhibition around each well.[6]
Visualizing Synthesis and Biological Evaluation Workflows
The following diagrams illustrate the general workflows for the synthesis and biological evaluation of this compound analogues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Hexaketocyclohexane | C6O6 | CID 68240 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ijsr.net [ijsr.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Croconic acid-based compounds: synthesis, structural characteristics, properties and applications of an intriguing class of functional organic materials - Materials Advances (RSC Publishing) [pubs.rsc.org]
- 8. CSUSB ScholarWorks - Meeting of the Minds: Synthesis of Rhodizonic Acid and Croconic Acid [scholarworks.lib.csusb.edu]
- 9. researchgate.net [researchgate.net]
- 10. CSUSB ScholarWorks - Meeting of the Minds: The Preparation of Croconic and Rhodizonic Acid [scholarworks.lib.csusb.edu]
- 11. Synthesis of (+)-crocacin D and simplified bioactive analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
For the discerning eyes of researchers, scientists, and drug development professionals, this guide provides a comparative spectroscopic analysis of the highly reactive and historically elusive cyclohexanehexone, alongside its smaller cyclic ketone counterparts and the well-characterized cyclohexanone. This document delves into the available experimental data, outlines detailed methodologies for their characterization, and visualizes the intricate workflows required to study these challenging molecules.
The world of cyclic ketones is vast, but few compounds have captivated and challenged chemists as much as the fully oxidized cycloalkanes. This compound (C₆O₆), also known as hexaketocyclohexane, stands as a testament to the pursuit of theoretically predicted yet synthetically demanding molecules. Its high electrophilicity and propensity for decomposition have rendered its isolation and characterization a significant scientific achievement. This guide aims to provide a centralized resource for the spectroscopic properties of this compound, drawing comparisons with related cyclic ketones to offer a deeper understanding of their electronic and structural properties.
Spectroscopic Data Summary
| Spectroscopic Technique | This compound (C₆O₆) | Cyclohexanone (C₆H₁₀O) | Cyclopentanepentone (C₅O₅) | Cyclobutanetetraone (C₄O₄) |
| ¹³C NMR (ppm) | 179[1] | ~211 (C=O), ~42 (α-CH₂), ~27 (β-CH₂), ~25 (γ-CH₂) | Experimental data not available | Experimental data not available |
| Mass Spectrometry (MS) | Detected as C₆O₆H⁻; Tandem MS (MSⁿ) shows consecutive losses of CO molecules[1][2] | Molecular Ion (M⁺) at m/z = 98. Common fragments at m/z = 83, 70, 55, 42. | GC-MS data available on PubChem, detailed fragmentation not readily published. | Experimental data not available |
| Infrared (IR) Spectroscopy (cm⁻¹) | Experimental data not readily available | Strong C=O stretch at ~1710[3]. Other peaks include CH₂ scissoring (~1450) and C-C stretch (~1180)[3]. | Experimental data not available | Experimental data not available |
| Raman Spectroscopy (cm⁻¹) | Experimental data not readily available | Prominent peaks for C-H stretching, C-C stretching, and ring deformation modes. | Experimental data not available | Experimental data not available |
Experimental Protocols
The characterization of highly sensitive and unstable compounds like this compound requires specialized experimental setups and protocols. Below are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound
-
Instrumentation: A high-field NMR spectrometer (e.g., 800 MHz) equipped with a cryoprobe for enhanced sensitivity is recommended.
-
Sample Preparation: Due to the high sensitivity of this compound to air and water, all sample preparation must be conducted in an inert atmosphere, such as within a glovebox.
-
The synthesized this compound powder is dissolved in a deuterated solvent in which it is stable for the duration of the experiment. The choice of solvent is critical and should be determined through stability tests.
-
The solution is transferred to a high-quality NMR tube (e.g., Wilmad 535-PP or equivalent) that has been previously dried in an oven and brought into the glovebox.
-
The NMR tube is sealed with a cap and further wrapped with parafilm before being removed from the glovebox for analysis.
-
-
Data Acquisition:
-
A ¹³C NMR spectrum is acquired using a standard single-pulse experiment with proton decoupling.
-
A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio, which may be significant given the potential for low sample concentration due to instability.
-
The chemical shifts are referenced to an internal standard or the residual solvent peak. For the reported spectrum of this compound, a single peak was observed at 179 ppm[1].
-
Electrospray Ionization Mass Spectrometry (ESI-MS) of this compound
-
Instrumentation: A custom-built electrospray ionization mass spectrometry setup housed within a glovebox is utilized to prevent sample degradation upon exposure to the ambient environment[1][2]. This is crucial for analyzing air- and moisture-sensitive compounds.
-
Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable solvent (e.g., acetonitrile, methanol) inside the glovebox. The solvent should be of high purity (LC-MS grade).
-
The solution is loaded into a syringe for infusion into the ESI source.
-
-
Data Acquisition:
-
The sample is introduced into the ESI source at a low flow rate.
-
The analysis is performed in negative ion mode to detect the [M-H]⁻ ion, which in this case was observed as C₆O₆H⁻[1].
-
Tandem mass spectrometry (MSⁿ) is performed on the parent ion to induce fragmentation and confirm its structure. For this compound, fragmentation results in the consecutive loss of carbon monoxide (CO) molecules, providing strong evidence for the C₆O₆ structure[1][2].
-
Visualizing the Workflow
The synthesis and subsequent characterization of the elusive this compound is a multi-step process requiring careful control over the experimental conditions. The following diagram illustrates this logical workflow.
References
A Critical Evaluation of Historical Claims for Triquinoyl Synthesis: A Case of Mistaken Identity and Pseudoscience
For decades, the synthesis of triquinoyl (cyclohexanehexone, C₆O₆) has been a subject of intrigue and misinformation. While the allure of this highly oxidized cyclohexane derivative has captivated chemists, a thorough review of historical literature reveals a notable absence of credible scientific claims for its successful synthesis. Instead, the history of "triquinoyl" is dominated by a persistent case of mistaken identity and its appropriation by pseudoscientific proponents. This guide provides a critical evaluation of these historical claims, presenting the actual chemistry involved and debunking the unsubstantiated assertions for an audience of researchers, scientists, and drug development professionals.
The Central Misidentification: Triquinoyl vs. Dodecahydroxycyclohexane
The primary source of confusion in the historical literature stems from the misidentification of dodecahydroxycyclohexane (C₆(OH)₁₂) as a hydrated form of triquinoyl. A compound marketed and sold as "this compound octahydrate" or "triquinoyl octahydrate" was, for many years, presumed to be C₆O₆·8H₂O. However, modern analytical techniques, particularly X-ray diffraction, have unequivocally shown that this substance is, in fact, dodecahydroxycyclohexane dihydrate (C₆(OH)₁₂·2H₂O). This six-fold geminal diol is a stable, crystalline solid, whereas theoretical calculations and experimental observations suggest that the parent ketone, triquinoyl, is highly unstable and has only been detected as a fragment in mass spectrometry experiments.
The synthesis of the actual compound, dodecahydroxycyclohexane, was first reported in 1862 by Joseph Udo Lerch and later characterized by Rudolf Nietzki and Theodor Benckiser in 1885. The true nature of this compound was suspected for many years but only definitively confirmed in 2005.
Comparative Data: Hypothetical Triquinoyl vs. Actual Dodecahydroxycyclohexane
To clarify the distinction for researchers, the following table summarizes the properties of the hypothetical triquinoyl and the well-characterized dodecahydroxycyclohexane.
| Property | Hypothetical Triquinoyl (this compound) | Dodecahydroxycyclohexane |
| Molecular Formula | C₆O₆ | C₆H₁₂O₁₂ |
| Molar Mass | 168.06 g/mol | 276.15 g/mol |
| Structure | Six-fold ketone of cyclohexane | Six-fold geminal diol of cyclohexane |
| Stability | Highly unstable, observed only in mass spectrometry | Stable, crystalline solid (as a dihydrate) |
| Historical Name | Triquinoyl | Commonly mislabeled as "Triquinoyl octahydrate" |
Experimental Protocol: Synthesis of Dodecahydroxycyclohexane
The historical synthesis that led to the misidentified "triquinoyl" is, in fact, the synthesis of dodecahydroxycyclohexane. The procedure, as described by Nietzki and Benckiser in 1885, involves the oxidation of benzenehexol (hexahydroxybenzene).
Materials:
-
Benzenehexol (C₆(OH)₆)
-
Nitric acid (concentrated)
-
Water
-
Methanol (for crystallization)
Procedure:
-
Benzenehexol is carefully oxidized using concentrated nitric acid.
-
The reaction mixture is then treated with water, leading to the precipitation of the product.
-
The crude product is collected and can be recrystallized from a methanol-water mixture.
-
This process yields colorless plates or prisms of dodecahydroxycyclohexane dihydrate, which decomposes at approximately 100 °C.
It is crucial for researchers to recognize that this established protocol yields dodecahydroxycyclohexane, not triquinoyl.
The Pseudoscientific Tangent: "Triquinoyl Therapy"
Further complicating the historical record are the pseudoscientific claims made in the 1940s. William J. Hale, a chemist, promoted a "triquinoyl therapy," baselessly claiming it to be a trimer of "glyoxylide," a substance marketed by William Frederick Koch as a cure for cancer, diabetes, and other serious diseases. Subsequent investigations by the U.S. Food and Drug Administration (FDA) revealed that Koch's glyoxylide preparations were nothing more than distilled water. These claims have no scientific merit and represent a fraudulent exploitation of the "triquinoyl" name.
Visualizing the Historical Confusion
The following diagrams illustrate the logical relationships between the claimed and actual chemical entities, as well as the workflow of the historical synthesis.
Safety Operating Guide
Proper Disposal of Cyclohexanehexone: A Comprehensive Guide for Laboratory Professionals
An important clarification for researchers, scientists, and drug development professionals: The substance commonly supplied and labeled as "cyclohexanehexone" or "this compound octahydrate" is, in fact, dodecahydroxycyclohexane dihydrate . True this compound (C₆O₆) is a highly unstable and reactive oxocarbon that is not commercially available and has primarily been observed in specialized mass spectrometry studies. This guide provides detailed disposal procedures for both the commercially available, stable dodecahydroxycyclohexane dihydrate and the theoretical, highly reactive true this compound, ensuring the safe management of these materials in a laboratory setting.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to adhere to standard laboratory safety protocols. This includes a thorough review of the Safety Data Sheet (SDS) for all chemicals involved and the use of appropriate Personal Protective Equipment (PPE).
Essential Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required.
-
Body Protection: A flame-retardant lab coat should be worn.
-
Respiratory Protection: Work should be conducted in a certified chemical fume hood.
Disposal of Dodecahydroxycyclohexane Dihydrate
Dodecahydroxycyclohexane dihydrate is a stable, crystalline solid. While it does not possess the extreme reactivity of true this compound, it should still be handled with care and disposed of responsibly.
Operational Plan for Disposal:
-
Waste Collection:
-
Collect waste dodecahydroxycyclohexane dihydrate in a clearly labeled, dedicated waste container. The container should be made of a compatible material (e.g., high-density polyethylene) and have a secure lid.
-
Label the container as "Waste Dodecahydroxycyclohexane Dihydrate" and include the appropriate hazard pictograms if required by your institution's safety protocols.
-
-
Waste Storage:
-
Store the waste container in a designated satellite accumulation area for chemical waste.
-
Ensure the storage area is cool, dry, and well-ventilated.
-
Segregate the waste from incompatible materials.
-
-
Final Disposal:
-
Arrange for the collection of the waste container by your institution's licensed hazardous waste disposal service.
-
Do not attempt to dispose of solid dodecahydroxycyclohexane dihydrate down the drain or in regular trash.
-
Disposal of True this compound (Theoretical)
The disposal of the highly reactive and unstable true this compound requires a neutralization step to mitigate its hazardous properties before final disposal. The following procedure is based on the chemical reduction of its six carbonyl groups to hydroxyl groups, transforming it into the much more stable dodecahydroxycyclohexane.
Experimental Protocol: Neutralization of this compound via Reduction
This procedure should be performed by trained personnel in a controlled laboratory environment.
Materials:
-
Waste this compound
-
Methanol (reagent grade)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Hydrochloric acid (1 M)
-
pH indicator strips
-
Stir plate and stir bar
-
Ice bath
-
Appropriate glassware (e.g., Erlenmeyer flask, beaker)
Procedure:
-
Preparation:
-
In a chemical fume hood, carefully weigh the waste this compound.
-
For every 1 gram of this compound, prepare 20 mL of methanol in an appropriately sized Erlenmeyer flask equipped with a stir bar.
-
Cool the methanol to 0°C in an ice bath.
-
-
Dissolution:
-
Slowly add the waste this compound to the cold methanol while stirring continuously.
-
-
Reduction:
-
Calculate the required amount of sodium borohydride. Stoichiometrically, 1 mole of NaBH₄ can reduce 4 moles of a ketone. For complete reduction of the six carbonyl groups and to ensure a slight excess, use a 1.5 molar equivalent of NaBH₄ relative to the this compound.
-
Slowly and portion-wise, add the sodium borohydride to the stirring solution. Be cautious as the reaction may be exothermic and produce hydrogen gas. Maintain the temperature at or below 20°C.
-
-
Quenching:
-
After the addition of sodium borohydride is complete, allow the reaction to stir at room temperature for at least one hour to ensure complete reduction.
-
Slowly add deionized water to quench any unreacted sodium borohydride.
-
-
Neutralization and Final Disposal:
-
Carefully neutralize the solution to a pH between 6.0 and 8.0 by slowly adding 1 M hydrochloric acid. Monitor the pH using indicator strips.
-
The resulting aqueous solution, containing the neutralized product (dodecahydroxycyclohexane) and inorganic salts, should be collected in a labeled hazardous waste container.
-
Arrange for pickup by your institution's licensed hazardous waste disposal service.
-
Data Presentation
| Parameter | Dodecahydroxycyclohexane Dihydrate | True this compound |
| Physical State | Crystalline Solid | Highly Unstable Solid/Gas (Theoretical) |
| Primary Hazard | Low | High Reactivity, Potential Explosivity |
| Disposal Method | Direct collection for hazardous waste | Neutralization (Reduction) then collection |
Logical Workflow for Disposal Decision
Caption: Decision workflow for the proper disposal of this compound and its hydrated form.
Signaling Pathway for Neutralization
Caption: Chemical pathway for the neutralization of true this compound.
Essential Safety and Operational Guidance for Handling Cyclohexanone
Disclaimer: The information provided pertains to Cyclohexanone. The term "Cyclohexanehexone" as specified in the query is not a recognized chemical name, and it is strongly presumed to be a typographical error.
This guide furnishes critical safety and logistical information for laboratory personnel, including researchers, scientists, and drug development professionals, who handle Cyclohexanone. Adherence to these procedures is vital for ensuring a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
Cyclohexanone is a flammable liquid and vapor that is harmful if swallowed, inhaled, or in contact with skin.[1][2][3] It causes skin irritation and serious eye damage.[1][2][3] Therefore, stringent adherence to PPE protocols is mandatory.
Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[4][5][6]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7]
-
Use explosion-proof electrical, ventilating, and lighting equipment.[1][2]
Personal Protective Equipment (PPE):
-
Eye and Face Protection: Wear chemical safety goggles and a face shield to protect against splashes.[1][2][3]
-
Skin and Body Protection: A chemical-resistant apron or lab coat, along with full-body coverage, is necessary.[8] For extensive use or potential for significant exposure, a chemical-resistant suit may be required.[8]
-
Hand Protection: Use chemically resistant gloves. The specific glove material should be chosen based on the breakthrough time and permeation rate for Cyclohexanone.[8]
-
Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is required.[7][9]
-
Foot Protection: Wear closed-toe, chemical-resistant shoes or boots.[8]
Quantitative Data Summary
The following table summarizes key quantitative data for Cyclohexanone for easy reference.
| Property | Value |
| Molecular Formula | C₆H₁₀O[10] |
| Molecular Weight | 98.15 g/mol [10][11] |
| Appearance | Colorless to pale-yellow oily liquid with a peppermint/acetone-like odor[10][12] |
| Boiling Point | 155 °C (311 °F)[1][10] |
| Melting Point | -47 °C (-53 °F)[1][10] |
| Flash Point | 44 °C (111 °F)[12] |
| Solubility in Water | Slightly soluble (8.6 g/100 mL at 20 °C)[11] |
| Vapor Pressure | 5 mmHg[9] |
| Explosive Limits | 1.1–9.4%[12] |
| Occupational Exposure Limits | OSHA PEL: 50 ppm (8-hour TWA) NIOSH REL: 25 ppm (10-hour TWA) [skin] ACGIH TLV: 20 ppm (8-hour TWA), 50 ppm (STEL)[13] |
Experimental Protocols: Handling and Disposal Workflow
The following diagram outlines the standard operating procedure for the safe handling and disposal of Cyclohexanone in a laboratory setting.
References
- 1. louisville.edu [louisville.edu]
- 2. pentachemicals.eu [pentachemicals.eu]
- 3. thermofishersci.in [thermofishersci.in]
- 4. carlroth.com [carlroth.com]
- 5. carlroth.com [carlroth.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. youtube.com [youtube.com]
- 9. CDC - NIOSH Pocket Guide to Chemical Hazards - Cyclohexanone [cdc.gov]
- 10. Cyclohexanone — Properties, Production, Uses & Safety [aurechem.com]
- 11. webqc.org [webqc.org]
- 12. Cyclohexanone - Wikipedia [en.wikipedia.org]
- 13. nj.gov [nj.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
